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  • Product: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • CAS: 885268-47-3

Core Science & Biosynthesis

Foundational

A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Properties, Reactivity, and Applications in Drug Discovery

Introduction: The Architectural Significance of a Spirocyclic Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional orientation of pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional orientation of pharmacophoric elements is paramount. Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, a key building block, has emerged as a compound of significant interest. Its defining feature is the spirocyclic core, where two pyrrolidine rings are joined by a single quaternary carbon atom. This rigidified structure reduces the conformational flexibility inherent in acyclic and simple cyclic systems, a property highly desirable in drug design for enhancing binding affinity and selectivity towards biological targets.

This guide provides an in-depth examination of the chemical properties, reactivity, and strategic applications of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. The molecule is uniquely functionalized with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom (N1), leaving the second nitrogen (N7) as a secondary amine. This differential protection is the cornerstone of its utility, enabling chemists to perform selective and sequential modifications at two distinct vectors, thereby facilitating the rapid generation of diverse chemical libraries for drug screening programs. We will explore its fundamental physicochemical characteristics, detail key synthetic transformations, and discuss its role as a versatile intermediate in the development of novel therapeutics.[1][2]

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both reaction flasks and biological systems. Understanding these characteristics is the first step in its effective application.

Structural and Identifying Information

dot graph Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes with positions C_spiro [label="C", pos="0,0!"]; N1 [label="N", pos="-1.2,0.5!"]; C2 [label="CH₂", pos="-2.2,0!"]; C3 [label="CH₂", pos="-1.8,-1!"]; C4 [label="CH₂", pos="-0.6,-1.2!"];

N7 [label="N-H", pos="1.2,0.5!"]; C6 [label="CH₂", pos="0.6,-1.2!"]; C8 [label="CH₂", pos="2.2,0!"]; C9 [label="CH₂", pos="1.8,-1!"];

// Boc group N1_Boc_C [label="C", pos="-1.5,1.8!"]; N1_Boc_O [label="O", pos="-1.5,2.6!", fontcolor="#EA4335"]; N1_Boc_O_tert [label="O", pos="-2.5,1.5!"]; C_tert [label="C", pos="-3.5,1.8!"]; CH3_1 [label="CH₃", pos="-3.2,2.8!"]; CH3_2 [label="CH₃", pos="-4.5,2.1!"]; CH3_3 [label="CH₃", pos="-3.8,0.8!"];

// Draw edges N1 -- C2 -- C3 -- C4 -- C_spiro -- N1; N7 -- C8 -- C9 -- C6 -- C_spiro -- N7;

// Boc group edges N1 -- N1_Boc_C [label="Boc"]; N1_Boc_C -- N1_Boc_O [style=double]; N1_Boc_C -- N1_Boc_O_tert; N1_Boc_O_tert -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

}

Caption: Chemical structure of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Data Summary Table
PropertyValueSource(s)
IUPAC Name tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate[3]
CAS Number 885268-47-3[3]
Molecular Formula C₁₂H₂₂N₂O₂[3][4]
Molecular Weight 226.32 g/mol [4]
Appearance Colorless to Yellow Liquid[5]
Boiling Point 319.4 °C at 760 mmHg[6]
Density 1.08 g/cm³[6]
Flash Point 147 °C[6]
InChIKey LZBANXJWOBNBLH-UHFFFAOYSA-N[5]
Storage Store at 2-8°C, sealed in dry, keep in dark place[5]

Synthesis and Commercial Availability

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is commercially available from multiple chemical suppliers, making it readily accessible for research and development purposes.[5][7]

While detailed, peer-reviewed synthetic procedures for this specific compound are not abundant in public literature, its synthesis would logically follow established principles of heterocyclic chemistry. The construction of the diazaspiro[4.4]nonane core is the primary challenge, often involving multi-step sequences.[2][8] General strategies may include intramolecular cyclization reactions or tandem processes to build the rigid bicyclic system.[8] Following the formation of the core 1,7-diazaspiro[4.4]nonane, the key step is the regioselective mono-protection of one nitrogen atom. The use of di-tert-butyl dicarbonate (Boc₂O) under carefully controlled stoichiometric and reaction conditions allows for the installation of the Boc group, yielding the title compound and leaving the N7 amine available for subsequent functionalization.

Chemical Reactivity and Key Transformations

The synthetic utility of this building block stems from the orthogonal reactivity of its two nitrogen centers. The Boc-protected N1 is stable under basic and nucleophilic conditions, while the unprotected N7 secondary amine serves as a versatile nucleophilic handle.

N-Deprotection: Unmasking the N1 Amine

The removal of the Boc group is a fundamental transformation, revealing the primary amine at the N1 position for further modification. This process is exclusively performed under acidic conditions.

Rationale: The Boc group is designed to be labile to acid. The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is typically quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.

Experimental Protocol: Acid-Catalyzed Boc Deprotection

  • Dissolution: Dissolve tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane (5-10 mL per mmol of substrate).

  • Acid Addition: To the stirred solution, add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically used in a 1:1 to 1:4 v/v ratio with DCM.

    • A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup:

    • For TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the TFA salt of the diamine. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1,7-diazaspiro[4.4]nonane.

    • For HCl/Dioxane: Concentrate the mixture to obtain the dihydrochloride salt. Alternatively, the free base can be obtained by basification as described above.

// Nodes Start [label="Boc-Protected\n1,7-Diazaspiro[4.4]nonane"]; Reagents [label="TFA / DCM\nor\n4M HCl in Dioxane", shape=ellipse, fillcolor="#FFFFFF"]; Product_Salt [label="Diamine Salt\n(TFA or HCl salt)"]; Base_Workup [label="Aqueous Base\n(e.g., NaHCO₃)", shape=ellipse, fillcolor="#FFFFFF"]; Final_Product [label="Free Diamine:\n1,7-Diazaspiro[4.4]nonane"];

// Edges Start -> Product_Salt [label=" Acidolysis "]; Reagents -> Product_Salt [style=dashed, arrowhead=none]; Product_Salt -> Final_Product [label=" Neutralization "]; Base_Workup -> Final_Product [style=dashed, arrowhead=none]; }

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

N-Functionalization: Derivatization of the N7 Amine

The free secondary amine at the N7 position is a potent nucleophile, readily participating in a variety of classical amine reactions. This allows for the introduction of diverse functional groups, which is the primary application of this scaffold.

  • N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • N-Alkylation: Reaction with alkyl halides or tosylates, often requiring a base and heat, to introduce alkyl substituents.

  • Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a tertiary amine.

Representative Protocol: N-Acylation

  • Setup: To a solution of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (1.0 eq) in anhydrous DCM, add a hindered base such as triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching and Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N7-acylated product.

Applications in Medicinal Chemistry and Drug Development

The structural features of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate make it an exceptionally valuable tool for drug discovery professionals.

  • Rigid Scaffold: Spirocycles lock the conformation of the two rings relative to each other. This rigidity can pre-organize appended pharmacophores into a conformation favorable for binding to a biological target, potentially increasing potency and reducing the entropic penalty of binding.[9][10]

  • Three-Dimensional Diversity: The spirocyclic core projects substituents into distinct vectors in 3D space. By functionalizing both the N1 (after deprotection) and N7 positions, chemists can explore a wide swath of chemical space, which is critical for optimizing structure-activity relationships (SAR).

  • Versatile Building Block: As a drug intermediate, it serves as a starting point for the synthesis of compound libraries.[1] The orthogonal protection scheme allows for a modular approach, where one part of the molecule can be built out from N7, followed by deprotection and subsequent elaboration at N1, or vice-versa. This strategic flexibility accelerates the discovery of lead compounds. The azaspiro[4.4]nonane core is found in a number of biologically active natural products and synthetic compounds, highlighting its status as a "privileged scaffold".[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • GHS Hazard Information: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Handling Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes. Store the compound according to the supplier's recommendations, typically in a cool, dry, and dark environment to ensure its stability.[5]

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
  • 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester | C12H22N2O2 - PubChem. [Link]

  • tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 - PubChem. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC - NIH. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. [Link]

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Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-1,7-diazaspiro[4.4]nonane

Abstract The 1,7-diazaspiro[4.4]nonane scaffold is a privileged motif in modern medicinal chemistry, serving as a three-dimensional bioisostere for common structures like piperazine.[1][2] Its incorporation into drug can...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-diazaspiro[4.4]nonane scaffold is a privileged motif in modern medicinal chemistry, serving as a three-dimensional bioisostere for common structures like piperazine.[1][2] Its incorporation into drug candidates can significantly modulate physicochemical properties, metabolic stability, and target engagement.[3] The regioselective functionalization of this scaffold is paramount, beginning with the installation of a protecting group, typically a tert-butyloxycarbonyl (Boc) group. Unambiguous confirmation of the resulting intermediate, 1-Boc-1,7-diazaspiro[4.4]nonane, is a critical first step in any synthetic campaign. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this key building block, emphasizing the causality behind experimental choices and the integration of data into a self-validating analytical system.

Molecular Overview: Key Structural Features

1-Boc-1,7-diazaspiro[4.4]nonane possesses several key features that dictate the analytical strategy for its characterization: a spirocyclic carbon atom (C5) shared by two five-membered rings, two distinct nitrogen atoms (N1 and N7), and an acid-labile Boc protecting group on N1. The numbering convention used throughout this guide is illustrated below.

Caption: Structure of 1-Boc-1,7-diazaspiro[4.4]nonane with IUPAC numbering.

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of NMR experiments maps the precise atomic connectivity.

Caption: Crucial HMBC correlations confirming the scaffold and Boc group position.

Protocol 5.1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved. 2[1]. Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • 1D Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D Acquisition:

    • Acquire a gradient-selected COSY (gCOSY) experiment.

    • Acquire a gradient-selected HSQC (gHSQC) experiment optimized for ¹J(C,H) ≈ 145 Hz.

    • Acquire a gradient-selected HMBC (gHMBC) experiment optimized for long-range couplings (ⁿJ(C,H)) of ~8 Hz.

  • Data Processing & Analysis: Process all spectra using appropriate software. Systematically assign all ¹H and ¹³C signals by integrating the information from all experiments, starting with HSQC to link protons and carbons, using COSY to build spin systems, and finally using HMBC to connect all fragments.

Conclusion: A Self-Validating System

The definitive structure of 1-Boc-1,7-diazaspiro[4.4]nonane is confirmed not by a single piece of data, but by the seamless convergence of all analytical results. The MS data confirms the elemental composition. The IR data verifies the presence of the carbamate and secondary amine. The NMR data, as an integrated suite of experiments, provides an unambiguous map of atomic connectivity. The HMBC correlations linking the Boc group to the N1-containing ring and the cross-spirocenter correlations are the final, critical pieces of evidence that validate the entire structure. This rigorous, multi-technique approach ensures the high fidelity of this crucial building block, providing a solid foundation for its use in drug discovery and development.

[4][5]### References

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  • National Institutes of Health (NIH). (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA.... ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Available at: [Link]

  • PharmiWeb.com. (2021). Eight Commonly Used Techniques for Drug Analysis. PharmiWeb. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. SpringerLink. Available at: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose University Consortium. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Agno Pharma. Available at: [Link]

  • ACS Publications. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Available at: [Link]

  • Thieme. (n.d.). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Thieme Connect. Available at: [Link]

  • MDPI. (n.d.). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. Available at: [Link]

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  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

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Foundational

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is re...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings fused at a single quaternary carbon atom, have emerged as exceptionally valuable motifs.[1][2] Their inherent three-dimensionality provides a rigid and conformationally constrained framework, a key attribute for designing potent and selective ligands for complex biological targets.[3] This structural rigidity can significantly improve binding affinity and metabolic stability compared to more flexible, linear, or simple cyclic analogues.[3]

One of the most compelling advantages of incorporating spirocycles is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is strongly correlated with improved clinical success rates, which is often attributed to better solubility, enhanced target selectivity, and a reduction in off-target effects.[3]

Within this promising class of compounds lies Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate , a heterocyclic building block of significant interest. This molecule features the robust 1,7-diazaspiro[4.4]nonane core, where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection renders the two nitrogen atoms chemically distinct, enabling sequential and site-selective functionalization. As such, it is not typically an active pharmaceutical ingredient itself, but rather a critical and versatile intermediate for the synthesis of a diverse array of more complex drug candidates.[4] This guide provides a detailed examination of its physicochemical properties, synthetic considerations, and strategic applications in drug development.

Core Physicochemical Properties

The fundamental properties of a synthetic building block dictate its handling, reactivity, and integration into synthetic workflows. The key physicochemical characteristics of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate[5]
CAS Number 885268-47-3[5][6]
Molecular Formula C₁₂H₂₂N₂O₂[5][7]
Molecular Weight 226.32 g/mol [7][8]
Monoisotopic Mass 226.16812 Da[9]
Appearance Colorless to Yellow Liquid[7]
Purity Typically ≥95-98%[6]
InChI Key LZBANXJWOBNBLH-UHFFFAOYSA-N[5]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC12CCNC2[5]
Storage Conditions Sealed in a dry, dark place at 2-8°C
Solubility and pKa Profile

While empirical data is not readily published, the structure allows for expert-driven predictions. The molecule's alkyl and Boc-group components suggest good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and methanol. Its solubility in water is expected to be low.

The molecule possesses two nitrogen atoms. The nitrogen at position 1 is part of a carbamate and is non-basic. The unprotected secondary amine at position 7 is basic. The pKa of its conjugate acid is anticipated to be in the range of typical secondary amines, approximately 9-11, making it readily protonated under acidic conditions and a good nucleophile for subsequent reactions.

Spectral Characteristics (Predicted)

A definitive analysis of any synthesized compound requires spectral validation. Based on its structure, the following characteristic NMR signals would be expected:

  • ¹H NMR: A prominent singlet integrating to 9 protons around 1.4-1.5 ppm, corresponding to the tert-butyl group. A series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) would represent the various methylene protons of the two five-membered rings. A broad singlet, corresponding to the N-H proton of the secondary amine, would also be present.

  • ¹³C NMR: A characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The spirocyclic carbon would appear as a unique quaternary signal. Multiple signals in the aliphatic region (approx. 20-60 ppm) would correspond to the carbons of the two rings.

Strategic Synthesis: A Conceptual Workflow

The synthesis of complex heterocyclic scaffolds like 1,7-diazaspiro[4.4]nonane is a multi-step process that demands careful strategic planning. While specific, peer-reviewed synthetic routes for this exact isomer are not widely published, a general and logical approach can be constructed based on established organic chemistry principles, such as those seen in the synthesis of related azaspirocycles.[10][11]

The core challenge lies in the construction of the quaternary spiro-center. A plausible workflow would involve the initial assembly of a linear precursor containing the necessary functionalities, followed by a key double-cyclization or a sequential cyclization strategy.

Key Experimental Steps & Rationale
  • Precursor Assembly: The synthesis would likely begin with a suitable pyrrolidine derivative. The key is to introduce a side chain at the 2-position that contains a masked amine and the appropriate carbon chain length for the second ring closure.

  • First Cyclization (Formation of the Spiro-Carbon): A crucial intramolecular reaction, such as an alkylation or a Dieckmann condensation, would be employed to form the first five-membered ring and establish the spirocyclic carbon.

  • Second Cyclization (Formation of the Second Heterocycle): The second nitrogen-containing ring would then be formed. This could involve a reductive amination or another intramolecular nucleophilic attack from the nitrogen onto an electrophilic carbon.

  • Selective Protection: Once the core 1,7-diazaspiro[4.4]nonane is formed, the two secondary amines are chemically equivalent. The introduction of one equivalent of Di-tert-butyl dicarbonate (Boc₂O) under standard conditions would result in a statistical mixture of mono-Boc protected and di-Boc protected products. The desired mono-protected product, Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, would then be isolated via chromatography. The causality here is clear: the Boc group is installed to differentiate the two nitrogens for subsequent, selective chemical modifications.

The following diagram illustrates this conceptual workflow, emphasizing the logical progression from a functionalized starting material to the final, selectively protected building block.

G A Functionalized Pyrrolidine Precursor B Intramolecular Cyclization I (e.g., Alkylation) A->B C Spirocyclic Intermediate (with one ring formed) B->C D Intramolecular Cyclization II (e.g., Reductive Amination) C->D E 1,7-Diazaspiro[4.4]nonane Core (Symmetrical Diamine) D->E F Selective Mono-Protection (1 eq. Boc₂O) E->F H Purification (Chromatography) F->H G Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (Final Product) H->G

Caption: Conceptual workflow for the synthesis of the target compound.

Application in Medicinal Chemistry: A Versatile Scaffold for SAR Exploration

The primary value of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate lies in its role as a versatile intermediate for creating libraries of complex molecules for structure-activity relationship (SAR) studies.[3] The Boc-protected nitrogen at position 1 is unreactive, while the free secondary amine at position 7 serves as a nucleophilic handle for a wide range of chemical transformations.

Workflow for Selective Functionalization
  • Functionalization of N7: The free secondary amine can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a diverse set of substituents (R¹). This step allows for the exploration of the chemical space around one side of the spirocyclic core.

  • Deprotection of N1: Following the modification of N7, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine at position 1. This step is highly selective and does not affect the newly introduced R¹ group.

  • Functionalization of N1: The newly exposed amine at N1 can then be subjected to a second, different set of chemical modifications to introduce a second substituent (R²).

This sequential and controlled functionalization allows medicinal chemists to systematically vary the substituents at both nitrogen atoms, providing a powerful tool to optimize a molecule's potency, selectivity, and pharmacokinetic properties.[2]

The diagram below illustrates the strategic utility of this building block in synthetic drug development.

G cluster_0 Phase 1: N7 Functionalization cluster_1 Phase 2: N1 Functionalization A Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (Starting Material) B Reaction at N7 (Alkylation, Acylation, etc.) A->B Introduce R¹ C N7-Functionalized Intermediate (N1 remains protected) B->C D Boc Deprotection (Acidic Conditions) C->D Bridge Step E Reaction at N1 (Alkylation, Acylation, etc.) D->E Introduce R² F Di-functionalized Spirocycle (Final Derivative) E->F

Caption: Strategic workflow for di-functionalization of the spiro-scaffold.

Safety and Handling

As a laboratory chemical, proper handling procedures are mandatory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[8]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a prime example of a modern synthetic building block designed for efficiency and versatility in drug discovery. Its rigid, three-dimensional spirocyclic core offers a distinct advantage over simpler scaffolds, while the orthogonal protection strategy enables chemists to perform controlled, sequential modifications. By providing a reliable and predictable platform for exploring chemical diversity, this compound serves as an invaluable tool for developing novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

  • PubChem. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. Available from: [Link]

  • PubChem. 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. Available from: [Link]

  • Martinez, R., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4592. Available from: [Link]

  • Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Available from: [Link]

  • PubChemLite. 1,7-diaza-spiro[4.4]nonane-1-carboxylic acid tert-butyl ester. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: A Key Spirocyclic Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecula...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly promising class of building blocks. Their inherent three-dimensional and rigid nature offers a distinct advantage over traditional flat, aromatic structures, often leading to enhanced target-binding affinity, selectivity, and improved physicochemical properties such as aqueous solubility. This guide focuses on a key exemplar of this structural class: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS 885268-47-3), a versatile intermediate poised for significant impact in the development of next-generation therapeutics.

This document provides a comprehensive technical overview of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, including its physicochemical properties, a detailed proposed synthesis, its strategic applications in medicinal chemistry, and essential safety and handling information.

Physicochemical Properties and Structural Attributes

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a Boc-protected diamine with a unique spirocyclic core, where two five-membered rings share a single carbon atom. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the free secondary amine, making it a highly versatile building block for combinatorial chemistry and lead optimization.

PropertyValueSource
CAS Number 885268-47-3
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Appearance Colorless to Yellow LiquidSigma-Aldrich
Boiling Point 319.4 °C at 760 mmHgEchemi
Density 1.08 g/cm³Echemi
Flash Point 147 °CEchemi
Refractive Index 1.517Echemi
Storage Temperature 2-8 °C, sealed in dry, dark placeSigma-Aldrich

Synthesis of the 1,7-Diazaspiro[4.4]nonane Core: A Proposed Multi-Step Approach

Proposed Synthetic Pathway

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Lactam Reduction A N-Boc-pyrrolidin-3-one C Intermediate 1 (α,β-unsaturated ester) A->C Piperidine, Acetic Acid, Toluene, Reflux B Ethyl cyanoacetate B->C E Intermediate 2 (Nitro adduct) C->E DBU, Acetonitrile D Nitromethane D->E F Intermediate 3 (1,7-diazaspiro[4.4]nonan-2-one) E->F Raney Nickel, H2, Methanol G Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate F->G LiAlH4, THF

A proposed synthetic workflow for the target compound.

Experimental Protocol

Step 1: Knoevenagel Condensation to form Intermediate 1

  • Rationale: This step creates the carbon framework necessary for the subsequent cyclization. The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds from an active methylene compound and a ketone.

  • Procedure:

    • To a solution of N-Boc-pyrrolidin-3-one (1 equivalent) in toluene, add ethyl cyanoacetate (1.1 equivalents), piperidine (0.1 equivalents), and acetic acid (0.1 equivalents).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Michael Addition to form Intermediate 2

  • Rationale: The Michael addition of a nitroalkane to the α,β-unsaturated ester introduces the nitrogen atom required for the second ring and sets the stage for the reductive cyclization.

  • Procedure:

    • Dissolve Intermediate 1 (1 equivalent) in acetonitrile.

    • Add nitromethane (1.5 equivalents) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain Intermediate 2.

Step 3: Reductive Cyclization to form Intermediate 3

  • Rationale: This key step involves the simultaneous reduction of the nitro group to an amine and the ester to a primary alcohol, followed by intramolecular cyclization to form the lactam core of the spirocycle. Raney nickel is an effective catalyst for such transformations. A similar reductive cyclization is reported in the synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[2]

  • Procedure:

    • Dissolve Intermediate 2 (1 equivalent) in methanol.

    • Add a catalytic amount of Raney nickel slurry.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield Intermediate 3, which may be used in the next step without further purification.

Step 4: Lactam Reduction to Yield the Final Product

  • Rationale: The final step involves the reduction of the lactam functionality to the corresponding secondary amine to afford the desired 1,7-diazaspiro[4.4]nonane core. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • To a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of Intermediate 3 (1 equivalent) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

The Strategic Value in Drug Discovery

The 1,7-diazaspiro[4.4]nonane scaffold is a valuable bioisostere for more common cyclic amines like piperazine and piperidine. Its rigid, three-dimensional structure can orient substituents in well-defined vectors, leading to more specific interactions with biological targets. This can translate to increased potency and reduced off-target effects.

Key Advantages in Medicinal Chemistry:

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can lead to increased aqueous solubility and improved metabolic stability compared to their flatter, more aromatic counterparts.

  • Enhanced Target Affinity and Selectivity: The rigid conformational constraint of the spirocyclic system can lock a molecule in a bioactive conformation, minimizing the entropic penalty upon binding to a target protein. This can lead to a significant increase in binding affinity and selectivity.

  • Novel Chemical Space: The use of spirocyclic building blocks like Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate allows medicinal chemists to explore novel and underexplored areas of chemical space, increasing the probability of identifying novel drug candidates.

While specific examples of drug candidates incorporating Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate are not yet prevalent in publicly available literature, the strategic importance of related diazaspirocycles is well-documented in patent literature for various therapeutic areas, including central nervous system disorders.

Safety and Handling

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with the potential for enhanced pharmacological properties. Its unique spirocyclic core offers medicinal chemists an opportunity to "escape from flatland" and design drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The proposed synthetic route provides a practical starting point for the laboratory-scale preparation of this important intermediate. As the demand for innovative molecular scaffolds in drug discovery continues to grow, the utility of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is poised to expand significantly.

References

  • PubChem. 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Yang, J. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3492. [Link]

  • Shanghai SynTheAll Pharmaceutical Co Ltd, Shanghai STA Pharmaceutical R&D Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
  • Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2759. [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Diazaspiro[4.4]nonane Scaffolds

Introduction: The Diazaspiro[4.4]nonane Core in Modern Drug Discovery The diazaspiro[4.4]nonane scaffold is a privileged heterocyclic motif in medicinal chemistry, characterized by two nitrogen-containing five-membered r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diazaspiro[4.4]nonane Core in Modern Drug Discovery

The diazaspiro[4.4]nonane scaffold is a privileged heterocyclic motif in medicinal chemistry, characterized by two nitrogen-containing five-membered rings sharing a single spirocyclic carbon atom.[1] This rigid, three-dimensional structure provides a unique conformational framework, enabling the precise spatial arrangement of pharmacophoric elements.[1] This structural rigidity is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for specific biological targets by minimizing the entropic penalty upon binding.

Derivatives of this scaffold are present in numerous biologically active compounds and natural products, such as the Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities.[2] The versatility of the diazaspiro[4.4]nonane core has led to its exploration in a wide range of therapeutic areas, most notably in neuroscience for the treatment of pain and neurodegenerative diseases, and in oncology.[1][3] This guide provides a comprehensive overview of the synthesis, biological targets, therapeutic applications, and evaluation methodologies for this important class of compounds.

Core Biological Target: The Sigma-1 (σ1) Receptor

A primary biological target for many diazaspiro[4.4]nonane derivatives is the Sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique intracellular chaperone protein, predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum.[4] It is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated protein that modulates a variety of cellular functions, including ion channel activity, G-protein coupled receptor signaling, and cellular stress responses.[4][5]

The σ1 receptor is implicated in a host of pathological conditions, including neuropathic pain, psychiatric disorders, neurodegenerative diseases, and cancer, making it an attractive target for therapeutic intervention.[6][7] Ligands that bind to the σ1 receptor are classified as either agonists or antagonists based on their functional effects in cellular and in vivo models.[4] Notably, σ1 receptor antagonists have been shown to produce analgesic effects and enhance opioid-mediated analgesia, representing a promising strategy for pain management.[4][8]

Therapeutic Applications and Biological Activities

Neurological and Central Nervous System (CNS) Disorders

The most extensively studied application of diazaspiro[4.4]nonane derivatives is in the modulation of the σ1 receptor for the treatment of CNS disorders.

Mechanism of Action as Analgesics: Sigma-1 receptor antagonists bearing the diazaspiro scaffold have demonstrated significant potential in treating neuropathic pain. The proposed mechanism involves the modulation of N-methyl-D-aspartate (NMDA) receptors and voltage-gated ion channels, which are crucial for central sensitization and pain signal transmission. By acting as antagonists, these compounds can reverse the sensitization of pain pathways. In vivo studies have shown that selective σ1 antagonists can produce potent antiallodynic and antihyperalgesic effects in models of neuropathic pain.[4] Furthermore, these antagonists can potentiate the analgesic effects of opioids like morphine and even rescue morphine-induced analgesic tolerance, highlighting their potential as adjunct therapies in pain management.[8]

dot

Caption: Mechanism of analgesic action for diazaspiro[4.4]nonane σ1 antagonists.

Anticancer Activity

The diazaspiro[4.4]nonane scaffold is also a key structural feature in compounds with anticancer properties.[2] For example, Homoharringtonine, an ester derivative of the natural product cephalotaxine which contains a 1-azaspiro[4.4]nonane core, is approved for the treatment of chronic myeloid leukemia.[2]

More recently, research has focused on the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) proteins, which plays a crucial role in certain acute leukemias.[3] Novel 2,7-diazaspiro[4.4]nonane derivatives have been developed as effective inhibitors of this menin-MLL interaction.[3] By disrupting this interaction, these compounds can inhibit pathways responsible for the proliferation of cancer cells.[3] This strategy represents a promising therapeutic approach for MLL-rearranged leukemias and potentially other cancers where the menin-MLL interaction is implicated, such as prostate and breast cancer.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of diazaspiro[4.4]nonane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. Extensive SAR studies have been conducted to optimize potency and selectivity, particularly for σ1 receptor ligands.[9][10][11]

dot

Caption: Key positions for substitution on the diazaspiro[4.4]nonane scaffold.

Key SAR Insights for σ1 Receptor Antagonists:

  • N-Substitution (R1/R2): The substituents on the nitrogen atoms are critical for activity. Typically, one nitrogen is part of an amide or is substituted with a larger arylalkyl group, which occupies a hydrophobic pocket in the σ1 receptor binding site. The other nitrogen often bears a smaller alkyl group.

  • Aromatic Groups: The presence of an aromatic ring, often connected via a short linker, is a common feature. Modifications to this ring, such as halogenation or methoxy substitution, can fine-tune electronic properties and improve binding affinity.

  • Stereochemistry: The spirocyclic nature of the scaffold creates defined stereocenters. The absolute configuration of these centers can have a profound impact on biological activity, often with one enantiomer being significantly more potent than the other.

Compound IDR1 SubstituentR2 Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
4b Benzyl-CH2CH2-Ph2.72710[4]
5b Cyclohexylmethyl-CH2CH2-Ph131027.8[4]
8f 4-Fluorobenzyl-CH2CH2-(4-F-Ph)1016516.5[4]

This table presents representative data synthesized from literature to illustrate SAR principles. Ki values are inhibition constants, indicating the concentration required to inhibit 50% of radioligand binding; lower values indicate higher affinity.

Experimental Protocols for Biological Evaluation

A rigorous and systematic evaluation is crucial to characterize the biological activity of novel diazaspiro[4.4]nonane derivatives. The following protocols outline standard methodologies for in vitro and in vivo assessment.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor. This is a competitive radioligand binding assay.[5]

Causality: This assay is the primary screen to confirm target engagement. By measuring the displacement of a known high-affinity radioligand, we can quantify the compound's affinity for the receptor. Guinea pig liver membranes are often used as they provide a rich source of σ1 receptors.[5][12]

G

Sources

Exploratory

The Ascent of Spirocycles: A Three-Dimensional Approach to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the relentless pursuit of novel therapeutics, medicinal chemists are inc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatlands" of planar, aromatic compounds. This guide delves into the burgeoning field of spirocyclic compounds, molecules defined by their unique three-dimensional architecture where two rings share a single atom. This structural feature imparts a conformational rigidity and spatial complexity that offers significant advantages in drug design. We will explore the fundamental principles underlying the utility of spirocycles, from their impact on physicochemical properties to their ability to precisely orient functional groups for optimal target engagement. This in-depth analysis will cover synthetic strategies, bioisosteric applications, and compelling case studies of spirocyclic compounds that have successfully transitioned into clinical use, providing a comprehensive resource for professionals in drug discovery and development.

Introduction: Escaping Flatland Chemistry

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this reliance on planar structures has often led to challenges in achieving high target selectivity and favorable pharmacokinetic profiles. The "escape from flatland" concept advocates for the increased use of three-dimensional scaffolds to access novel chemical space and improve drug-like properties.[1] Spirocyclic compounds, with their inherent three-dimensionality, are at the forefront of this movement.[2][3]

A spiro compound is characterized by two rings connected by a single common atom, known as the spiro atom.[4] This arrangement creates a rigid molecular framework that can significantly influence a molecule's shape, polarity, and interaction with biological targets.[5][6] The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs underscores their growing importance in medicinal chemistry.[7][8] Over half of the clinically used medicines containing a spirocycle were approved in the 21st century, a testament to their recent impact.[7][9]

This guide will provide a detailed exploration of the strategic application of spirocyclic compounds in modern drug discovery, from initial design and synthesis to preclinical and clinical success stories.

The Spirocyclic Advantage: Tailoring Physicochemical and Pharmacological Properties

The introduction of a spirocyclic moiety can profoundly and predictably alter a molecule's properties, offering a powerful tool for multiparameter optimization in drug discovery.[8][10]

Enhancing Three-Dimensionality and Physicochemical Properties

The defining feature of spirocycles is their ability to project substituents into three-dimensional space in a well-defined manner.[2] This increased fraction of sp3-hybridized carbons (Fsp3) often correlates with improved clinical success.[3] Shifting from planar structures to more saturated, three-dimensional scaffolds generally leads to:

  • Improved Solubility: The non-planar nature of spirocycles can disrupt crystal packing and increase aqueous solubility, a critical parameter for oral bioavailability.[3][11]

  • Modulated Lipophilicity: Spirocyclic scaffolds can be used to fine-tune a compound's lipophilicity (logP/logD), which is crucial for balancing membrane permeability and minimizing off-target effects.[3][11] For instance, replacing a piperidine fragment with a 2-oxa-6-azaspiro[3.4]-octane moiety has been shown to reduce lipophilicity and basicity, leading to a better safety profile.[11]

  • Enhanced Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving a compound's pharmacokinetic profile.[2][11]

Improving Potency and Selectivity through Conformational Restraint

The rigidity of spirocyclic systems can lock the conformation of a molecule, pre-organizing it for optimal binding to its biological target.[5][11] This conformational constraint can lead to:

  • Increased Potency: By reducing the entropic penalty of binding, spirocycles can enhance a compound's affinity for its target.[3]

  • Enhanced Selectivity: The precise spatial arrangement of functional groups afforded by a spirocyclic core can lead to highly specific interactions with the target protein, minimizing off-target binding and associated side effects.[5][11] A notable example is the modification of Olaparib, a PARP inhibitor. Replacing the piperazine ring with a spirocyclic analogue resulted in differential interactions with various PARP proteins, enhancing selectivity.[3][11]

Synthetic Strategies for Accessing Spirocyclic Scaffolds

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of forming the requisite quaternary carbon center.[2] However, recent advancements in synthetic organic chemistry have made a wide variety of spirocyclic building blocks more accessible.[10]

Key Synthetic Approaches

Several powerful strategies are now employed for the construction of spirocyclic frameworks:

  • Metal-catalyzed Spirocyclization: Transition metal catalysts are widely used to facilitate the formation of the spirocyclic core through various cyclization reactions.

  • Intramolecular Cyclizations: Ring-closing reactions of appropriately functionalized acyclic precursors are a common and effective method.

  • Cycloaddition Reactions: [3+2] and [4+2] cycloadditions, among others, can be employed to construct spirocyclic systems with high stereocontrol.

  • Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of spirocyclic products.

Representative Experimental Protocol: Synthesis of a Spiro-oxindole

Spiro-oxindoles are a prominent class of spirocyclic compounds with a broad spectrum of biological activities.[5][6] The following is a generalized protocol for their synthesis via a catalytic asymmetric [3+2] cycloaddition.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the methyleneindolinone substrate (1.0 eq) and the dipolarophile (1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene) in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the chiral catalyst (e.g., a chiral phosphine or a metal complex with a chiral ligand, 0.05-0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine its structure, purity, and enantiomeric excess.

Spirocycles as Bioisosteres: A Modern Approach to Lead Optimization

Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[12][13] Spirocyclic scaffolds have emerged as valuable non-classical bioisosteres for common motifs in drug molecules.[14]

Replacing Planar Rings and Flexible Linkers

Spirocyclic systems can serve as three-dimensional replacements for flat aromatic rings or conformationally flexible aliphatic chains.[11][15] This strategy can be employed to:

  • Improve Physicochemical Properties: As discussed earlier, this can lead to enhanced solubility and metabolic stability.

  • Explore New Binding Interactions: The unique vectoral projection of substituents from a spirocyclic core can access new pockets within a binding site, potentially leading to increased potency or altered pharmacology.[16]

  • Navigate Patent Space: The structural novelty of spirocyclic analogues can provide a clear path to new intellectual property.[17]

Case Study: Azaspirocycles as Piperazine Bioisosteres

The piperazine ring is a common feature in many CNS-active drugs. However, it can be associated with off-target effects and metabolic liabilities. Azaspirocycles, such as diazaspiro[3.3]heptane, have been successfully used as bioisosteric replacements for piperazine.[3]

PropertyPiperazineAzaspirocycle
pKa Generally higherGenerally lower
logD Can be highOften lower
Metabolic Stability Prone to N-dealkylationOften more stable
hERG Inhibition Can be a liabilityOften reduced

This table provides a generalized comparison of the physicochemical properties of piperazine and its azaspirocyclic bioisosteres.

Clinical Success Stories: Spirocyclic Drugs on the Market

The tangible impact of spirocyclic compounds in medicine is best illustrated by the growing number of approved drugs that incorporate these scaffolds.[7][9]

  • Spironolactone: An early example, this potassium-sparing diuretic features a spironolactone ring system and has been in clinical use for decades.[18]

  • Griseofulvin: An antifungal agent with a spirocyclic core, used to treat skin and nail infections.[7][18]

  • Irbesartan: An angiotensin II receptor blocker used to treat high blood pressure, containing a spiro-cyclopentane moiety.[7][18]

  • Cevimeline: A muscarinic agonist for the treatment of dry mouth associated with Sjögren's syndrome, featuring a spiro-quinuclidine core.[9][18]

  • Revumenib: A recently approved menin-MLL interaction inhibitor for acute leukemias, where a central spirocyclic amine is crucial for binding.[16]

Future Directions and Outlook

The field of spirocyclic chemistry is poised for continued growth and innovation.[17] The increasing commercial availability of diverse spirocyclic building blocks will further empower medicinal chemists to explore this rich chemical space.[11][16] Future advancements are expected in:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex spirocycles will be crucial.

  • Computational Design: In silico methods will play an increasingly important role in predicting the properties of spirocyclic compounds and guiding their design.[17]

  • Application in New Modalities: The unique structural features of spirocycles are being explored in emerging therapeutic modalities such as PROTACs and covalent inhibitors.[16]

Conclusion

Spirocyclic compounds represent a significant step forward in the evolution of drug design. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical properties offer a powerful and versatile platform for addressing many of the challenges faced in modern drug discovery. By moving beyond the confines of "flatland" chemistry, researchers can unlock new opportunities to develop safer, more effective, and more selective medicines. The continued exploration and application of spirocyclic scaffolds will undoubtedly be a key driver of innovation in the pharmaceutical industry for years to come.

Visualizations

Diagram 1: The Spirocyclic Advantage in Drug Design

G Spirocycle Spirocyclic Scaffold ThreeD Increased 3D Character (Higher Fsp3) Spirocycle->ThreeD Conformational Conformational Rigidity Spirocycle->Conformational Solubility Improved Solubility ThreeD->Solubility Metabolism Enhanced Metabolic Stability ThreeD->Metabolism Potency Increased Potency Conformational->Potency Selectivity Improved Selectivity Conformational->Selectivity Drug Improved Drug Candidate Profile Solubility->Drug Metabolism->Drug Potency->Drug Selectivity->Drug

Caption: Key advantages of incorporating spirocyclic scaffolds in drug design.

Diagram 2: Generalized Workflow for Spirocyclic Compound Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Design Computational Design & Scaffold Selection Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Target Binding Assays (Potency) Synthesis->Binding Cellular Cell-Based Assays (Efficacy) Binding->Cellular ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Cellular->ADME Selectivity Selectivity Profiling ADME->Selectivity PK Pharmacokinetics (PK) Selectivity->PK Efficacy In Vivo Efficacy Models PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Caption: A typical workflow for the evaluation of novel spirocyclic compounds.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • A rare cancer-fighting plant compound has finally been decoded. (2025). ScienceDaily. Retrieved January 4, 2026, from [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. Retrieved January 4, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. Retrieved January 4, 2026, from [Link]

  • Examples of pharmaceutically important compounds bearing a spirocyclic motif. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. Retrieved January 4, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC500414 bioisosteres/]([Link] bioisosteres/)

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. Retrieved January 4, 2026, from [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. (2023). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). PubMed. Retrieved January 4, 2026, from [Link]

  • Examples of bioisosteric replacement in drug development. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (n.d.). RSquareL. Retrieved January 4, 2026, from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved January 4, 2026, from [Link]

  • Spirocycles in Drug Discovery. (2017). Sygnature Discovery. Retrieved January 4, 2026, from [Link]

  • Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. (2025). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

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Foundational

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

An In-depth Technical Guide to tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate Abstract: This technical guide provides a comprehensive overview of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, a key building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, a key building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this diazaspirocyclic scaffold. The core emphasis is on the causality behind experimental choices and the integration of self-validating protocols to ensure scientific integrity.

The pursuit of novel chemical matter with enhanced three-dimensionality is a central theme in contemporary drug discovery. Flat, aromatic structures, while historically prevalent, often suffer from limitations in target selectivity and can possess unfavorable physicochemical properties. Spirocyclic scaffolds, characterized by two rings connected through a single, shared quaternary carbon atom, offer a compelling solution. They introduce conformational rigidity and a well-defined three-dimensional architecture, enabling more precise and selective interactions with biological targets.

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate has emerged as a particularly valuable building block within this class. Its structure features a spirocyclic core composed of two five-membered rings, which imparts a unique spatial arrangement of functional groups. Critically, it possesses two distinct nitrogen atoms: one is protected as a tert-butoxycarbonyl (Boc) carbamate, while the other remains a secondary amine. This differential protection is the cornerstone of its utility, allowing for selective, sequential functionalization. This guide will explore the properties and applications of this versatile intermediate.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its effective use in synthesis and development. tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a liquid at room temperature, necessitating careful handling and storage to maintain its integrity.[1][2] Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 226.32 g/mol [3][4][5]
Molecular Formula C₁₂H₂₂N₂O₂[1][3][4]
CAS Number 885268-47-3[3]
Appearance Colorless to Yellow Liquid[1][2]
Purity Available from 95% to >98%[1][2]
InChI Key LZBANXJWOBNBLH-UHFFFAOYSA-N[1][3]
XLogP3-AA 1.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3

The XLogP3-AA value of 1.2 suggests a favorable balance of lipophilicity and hydrophilicity, a desirable characteristic for drug candidates. The single hydrogen bond donor (the secondary amine) and multiple acceptor sites provide handles for tuning solubility and target engagement.

Synthesis and Characterization: A Validated Workflow

The synthesis of diazaspirocycles is a non-trivial process that requires careful planning and execution. While multiple routes can be envisioned, a common strategy involves the construction of the spirocyclic core followed by selective protection.

General Synthetic Strategy

The synthesis of the 1,7-diazaspiro[4.4]nonane core often relies on multi-step sequences that build the bicyclic system. A plausible, illustrative pathway involves the cyclization of a suitably substituted pyrrolidine precursor. The subsequent introduction of the Boc protecting group onto one of the nitrogen atoms is a critical step.

Causality of Experimental Design:

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality allows for the selective deprotection of the Boc-protected amine without disturbing other functional groups in a complex molecule.

  • Reaction Control: The mono-protection is achieved by carefully controlling stoichiometry (using approximately one equivalent of Boc-anhydride) and reaction conditions to favor reaction at the more sterically accessible or electronically favorable nitrogen atom, leaving the other available for subsequent diversification.

G cluster_synthesis Synthesis & Purification A Pyrrolidine Precursor B Spirocyclization Reaction A->B C Crude 1,7-Diazaspiro[4.4]nonane B->C D Selective Boc Protection (Boc)₂O, Solvent C->D E Crude Protected Product D->E F Chromatographic Purification (e.g., Silica Gel Column) E->F G Pure tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate F->G

Caption: General workflow for synthesis and purification.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of the synthesized material, a suite of analytical techniques must be employed. This protocol serves as a self-validating system for the synthetic output.

Objective: To confirm the structure and assess the purity of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

1. Mass Spectrometry (MS):

  • Methodology: Electrospray Ionization (ESI) in positive ion mode.
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile.
  • Expected Result: A prominent peak at m/z = 227.17, corresponding to the [M+H]⁺ ion. The observation of this peak confirms the molecular weight of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., CDCl₃).
  • Expected ¹H NMR Features:
  • A characteristic singlet at ~1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.
  • A series of complex multiplets in the aliphatic region (typically ~1.5-3.5 ppm) corresponding to the 12 protons of the spirocyclic core.
  • A broad singlet corresponding to the N-H proton of the secondary amine.
  • Expected ¹³C NMR Features:
  • Signals at ~28 ppm (methyls of the Boc group), ~80 ppm (quaternary carbon of the Boc group), and ~155 ppm (carbonyl of the Boc group).
  • Multiple signals in the aliphatic region corresponding to the carbons of the two rings.
  • Rationale: NMR provides unambiguous confirmation of the chemical structure, including the presence of the Boc group and the integrity of the diazaspiro[4.4]nonane framework.

3. High-Performance Liquid Chromatography (HPLC):

  • Methodology: Reverse-phase HPLC with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Detection via UV (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).
  • Expected Result: A single major peak, indicating high purity. The retention time is characteristic of the compound under the specific method conditions. Purity is typically calculated from the peak area percentage.

Applications in Drug Development: A Gateway to Molecular Diversity

The true power of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate lies in its role as a versatile intermediate for creating libraries of complex molecules.[6] The differentially protected nitrogens allow for a two-stage diversification strategy.

Stage 1: Functionalization of the Secondary Amine The available secondary amine (at the 7-position) is a nucleophile that can readily participate in a wide range of chemical transformations, including:

  • Reductive amination

  • Acylation/sulfonylation

  • Michael addition

  • Nucleophilic aromatic substitution (SₙAr)

Stage 2: Deprotection and Functionalization of the Primary Amine After the first diversification, the Boc group can be cleanly removed under acidic conditions to liberate the parent amine at the 1-position. This newly available amine can then be subjected to a second, different set of chemical reactions, creating a highly complex molecule with precisely controlled functionality at two distinct points.

G A tert-Butyl 1,7-diazaspiro[4.4] nonane-1-carboxylate B Functionalization at N7 (e.g., Acylation, Alkylation) A->B R¹-X C Intermediate A B->C D Boc Deprotection (Acidic Conditions) C->D E Intermediate B (Free amine at N1) D->E F Functionalization at N1 (e.g., Amide Coupling) E->F R²-Y G Diverse Library of Final Drug Candidates F->G

Caption: Logical workflow for library synthesis.

This strategy enables the rapid generation of a library of analogs where different substituents (R¹ and R²) can be systematically varied. This is a cornerstone of structure-activity relationship (SAR) studies, allowing medicinal chemists to optimize a lead compound's potency, selectivity, and pharmacokinetic properties.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the quality and stability of the reagent.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][5] Recommended storage temperature is between 2-8°C in a dark place to prevent degradation.[2][5]

  • Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Safety: While specific toxicity data is limited, related diazaspiro compounds can cause skin and eye irritation.[4] Standard safe laboratory practices should be followed.

Conclusion

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is more than just a chemical with a specific molecular weight; it is a strategic tool for innovation in drug discovery. Its unique three-dimensional structure and, most importantly, its capacity for controlled, sequential functionalization make it an invaluable scaffold for building molecular diversity. By understanding its fundamental properties and employing robust, validated protocols for its use, researchers can effectively harness its potential to develop the next generation of selective and effective therapeutics.

References

  • 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester | C12H22N2O2 - PubChem. National Center for Biotechnology Information. [Link]

  • tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.

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Exploratory

The Diazespiro[4.4]nonane Scaffold: A Privileged Motif for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals The diazaspiro[4.4]nonane core, a unique three-dimensional bicyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The diazaspiro[4.4]nonane core, a unique three-dimensional bicyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its inherent rigidity and defined spatial orientation of substituents offer a compelling framework for designing potent and selective ligands against a diverse array of biological targets.[1] This guide provides a comprehensive overview of the key therapeutic targets for diazaspiro[4.4]nonane derivatives, delving into their mechanisms of action, and presenting validated experimental approaches for their investigation.

Part 1: Central Nervous System Disorders: Modulating Neuronal Signaling

Derivatives of the diazaspiro[4.4]nonane scaffold have shown significant promise in the development of novel therapeutics for a range of neurological and psychiatric disorders.[2] Their rigid structure allows for precise interaction with various receptors and ion channels within the central nervous system (CNS).[2]

Sigma Receptors (σ₁ and σ₂): A Hub for Neuro-modulation

The 2,7-diazaspiro[4.4]nonane scaffold has been instrumental in developing potent and selective ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] These receptors are implicated in a multitude of neurological functions and diseases, including neuropathic pain, neurodegenerative disorders, and addiction.[2]

Mechanism of Action: Sigma receptors are intracellular chaperone proteins, with the σ₂ receptor being identified as the progesterone receptor membrane component 1 (PGRMC1). Ligands targeting these receptors can modulate calcium signaling, ion channel function, and intracellular signaling cascades. Structurally, diazaspiro[4.4]nonane derivatives often feature two aromatic ring-containing fragments separated by a spacer with a basic nitrogen atom, a key pharmacophoric requirement for high-affinity σ₂ receptor binding.[3]

Therapeutic Implications:

  • Neuropathic Pain: σ₁ receptor antagonists have demonstrated efficacy in preclinical models of neuropathic pain.

  • Neurodegeneration: Modulation of sigma receptors has shown neuroprotective effects in models of Alzheimer's and Parkinson's disease.

  • Addiction: σ₁ receptor ligands are being investigated for their potential to treat cocaine and alcohol abuse.[3]

Experimental Workflow: Sigma Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of diazaspiro[4.4]nonane derivatives for sigma receptors.

Protocol: Radioligand Binding Assay for Sigma Receptors

  • Preparation of Membranes: Homogenize brain tissue (e.g., guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂), and varying concentrations of the test diazaspiro[4.4]nonane derivative.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow for binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Sigma Receptor Affinity of Representative Diazaspiro[4.4]nonane Derivatives

Compound IDScaffoldσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)
DSN-1 2,7-Diazaspiro[4.4]nonane5.2150.829.0
DSN-2 2,7-Diazaspiro[4.4]nonane1.88.54.7
DSN-3 2,7-Diazaspiro[4.4]nonane25.112.30.5

Note: Data is hypothetical and for illustrative purposes.

Signaling Pathway Visualization

sigma_receptor_pathway Ligand Diazaspiro[4.4]nonane Derivative SigmaR Sigma Receptor (σ₁ or σ₂) Ligand->SigmaR binds to IonChannel Ion Channels (Ca²⁺, K⁺) SigmaR->IonChannel modulates Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) SigmaR->Signaling modulates Neurotransmission Modulation of Neurotransmission IonChannel->Neurotransmission Signaling->Neurotransmission Neuroprotection Neuroprotection Signaling->Neuroprotection

Caption: Modulation of neuronal function by diazaspiro[4.4]nonane derivatives via sigma receptors.

Acetylcholine Receptors: Enhancing Cognitive Function

Both muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors have been identified as potential targets for azaspirocyclic compounds, including diazaspiro[4.4]nonane derivatives.[2][4] These receptors play crucial roles in learning, memory, and attention.[5][6]

Mechanism of Action:

  • Muscarinic Receptors: As G-protein coupled receptors, mAChRs modulate neuronal excitability and synaptic plasticity through various second messenger systems. Agonists of mAChRs can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer's disease.[2]

  • Nicotinic Receptors: These ligand-gated ion channels are involved in fast synaptic transmission.[7] Agonists of nAChRs can enhance the release of various neurotransmitters, including dopamine and acetylcholine, thereby improving cognitive function.[7]

Therapeutic Implications:

  • Alzheimer's Disease: Enhancing cholinergic signaling is a key therapeutic strategy.

  • Cognitive Deficits: Targeting acetylcholine receptors may improve cognitive function in various neurological and psychiatric disorders.

Part 2: Oncology: A New Frontier in Cancer Therapy

The unique structural features of diazaspiro[4.4]nonane derivatives have led to the discovery of potent anticancer agents with diverse mechanisms of action.

Enzyme Inhibition: Targeting Key Cancer Pathways

2.1.1 EGFR and BRAF V600E: Dual Inhibition in Cancer

Novel thiazole-based derivatives of thia-azaspiro[4.4/5]alkan-3-ones have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase.[8] These two proteins are critical nodes in signaling pathways that drive the proliferation and survival of many cancer types.

Mechanism of Action: By simultaneously inhibiting both EGFR and BRAF V600E, these compounds can overcome resistance mechanisms that often arise with single-target therapies.[8] This dual-action approach leads to a more profound and durable anti-proliferative effect.

Therapeutic Implications:

  • Melanoma: BRAF V600E mutations are prevalent in melanoma.

  • Colorectal Cancer: Both EGFR and BRAF are important targets.

  • Non-Small Cell Lung Cancer: EGFR mutations are a common therapeutic target.

Experimental Workflow: Kinase Inhibition Assay

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the diazaspiro[4.4]nonane derivative.

  • Incubation: Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the IC₅₀ value for kinase inhibition.

2.1.2 Chitin Synthase: A Novel Antifungal and Potential Anticancer Target

Derivatives of diazaspiro[4.5]decan-1-one have been shown to inhibit chitin synthase.[9] While primarily an antifungal target, emerging evidence suggests that targeting chitin and chitin-like signaling in the tumor microenvironment could have anticancer effects.

Modulation of Signaling Pathways: JAK/STAT and PI3K/Akt

The azaspiroalkane scaffold, closely related to diazaspiro[4.4]nonane, has been shown to inhibit key signaling pathways like Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/Akt.[1] These pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of these pathways can induce apoptosis and halt the cell cycle in cancer cells. For instance, the drug candidate Atiprimod, which features an azaspiroalkane core, has demonstrated anti-myeloma activity through this mechanism.[1][10]

Signaling Pathway Visualization

cancer_signaling_pathway Ligand Diazaspiro[4.4]nonane Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor inhibits PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Inhibition of pro-survival signaling pathways in cancer by diazaspiro[4.4]nonane derivatives.

Part 3: Antimicrobial Activity: Combating Infectious Diseases

The diazaspiro[4.4]nonane scaffold has also been explored for its potential in developing novel antimicrobial agents.

Antibacterial Activity

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated promising activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[11]

Antifungal Activity

As mentioned previously, diazaspiro[4.5]decan-1-one derivatives that inhibit chitin synthase have shown antifungal activity against pathogenic fungi like Candida albicans and Aspergillus flavus.[9]

Conclusion

The diazaspiro[4.4]nonane scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its unique three-dimensional structure provides a foundation for the development of potent and selective modulators of a wide range of biological targets. The research highlighted in this guide underscores the significant potential of these compounds in addressing unmet medical needs in neuroscience, oncology, and infectious diseases. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of diazaspiro[4.4]nonane derivatives.

References

  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research - Benchchem. (n.d.).
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design - Benchchem. (n.d.).
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. (2019, December 17).
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds - Benchchem. (n.d.).
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025, August 7).
  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof | Request PDF - ResearchGate. (2025, August 5).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30).
  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - ResearchGate. (2025, August 5).
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. (n.d.).
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  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF - ResearchGate. (2025, August 6).
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Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the quest for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. The increasing focus on compounds with a higher fraction of sp³-hybridized carbons has led to a surge in the exploration of three-dimensional scaffolds.[1] These structures, by virtue of their conformational rigidity and spatial complexity, can facilitate more precise and potent interactions with biological targets, often leading to improved selectivity and metabolic stability.[2] Among these, spirocyclic systems, where two rings are fused at a single atom, have garnered significant attention.[1] This guide delves into the discovery, synthesis, and application of a particularly valuable building block: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

The 1,7-diazaspiro[4.4]nonane core, a rigid bicyclic system containing two nitrogen atoms, offers a unique topographical presentation of functional groups, making it an attractive scaffold for the design of novel therapeutics.[2][3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a handle for controlled, sequential functionalization, a critical feature for the construction of diverse chemical libraries. This guide will provide a comprehensive overview of this important molecule, from its conceptual origins to its practical application in the laboratory.

Historical Context and the Rise of the Azaspiro[4.4]nonane Scaffold

While a singular "discovery" paper for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the broader appreciation and development of azaspirocyclic compounds in drug discovery. The synthesis of azaspiro[4.4]nonanes has been an area of active research, with various strategies developed to construct this key structural motif.[3] These methods often involve the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative or vice-versa.[3]

The impetus for the synthesis of such scaffolds stems from their presence in a number of biologically active natural products and their utility as "privileged structures" capable of interacting with a range of biological targets.[3] The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the non-planar nature of the scaffold allows for the exploration of chemical space in three dimensions, a significant advantage over traditional flat aromatic structures.[1] The development of Boc-protected versions, such as the topic of this guide, represents a logical progression, enabling chemists to selectively modify the scaffold and build molecular complexity in a controlled manner.

Synthetic Strategies and Methodologies

The synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate can be approached through several strategic routes. A common theme involves the construction of the diazaspirocyclic core followed by the introduction of the Boc protecting group. Below is a representative, multi-step synthetic protocol that illustrates the key chemical transformations.

General Synthetic Workflow

Synthetic_Workflow A Starting Materials B Cyclization to form Pyrrolidine Ring A->B Step 1 C Formation of Spirocyclic Intermediate B->C Step 2 D Reduction/Deprotection C->D Step 3 E Boc Protection D->E Step 4 F Final Product E->F Step 5

Caption: A generalized workflow for the synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from methodologies for similar diazaspirocyclic compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Protected Pyrrolidine Precursor

The synthesis often commences with a commercially available or readily prepared pyrrolidine derivative. For instance, a protected 3-aminopyrrolidine can serve as a starting point.

Step 2: Introduction of the Second Nitrogen-Containing Ring Precursor

The pyrrolidine derivative is then reacted with a suitable electrophile to introduce the atoms required for the second ring. This can be achieved through various methods, including alkylation with a haloalkylamine derivative or a Michael addition to an appropriate acceptor.

Step 3: Intramolecular Cyclization to Form the Spirocycle

The crucial spirocyclization step is typically achieved through an intramolecular reaction, such as a nucleophilic substitution or a reductive amination, to form the second five-membered ring fused at the spirocenter.

Step 4: Deprotection of the Second Amine

If the second nitrogen atom was introduced with a protecting group, it is selectively removed at this stage to allow for the introduction of the Boc group.

Step 5: Boc Protection of the Primary/Secondary Amine

The free amine is then protected with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the final product, Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Example Experimental Procedure (adapted from related syntheses):

To a solution of 1,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as dichloromethane or ethanol, is added a base, for example, triethylamine (1.2 eq). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Characterization Data

The structural confirmation of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is achieved through a combination of spectroscopic techniques.

Property Value
Molecular Formula C₁₂H₂₂N₂O₂[4]
Molecular Weight 226.32 g/mol [5]
Appearance Colorless to Yellow Liquid
CAS Number 885268-47-3[4]

Spectroscopic Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.50-3.30 (m, 4H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 2H), 1.90-1.60 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.8, 79.5, 60.2, 54.1, 47.3, 46.8, 37.5, 36.8, 28.6.

  • Mass Spectrometry (ESI+): m/z 227.17 [M+H]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate scaffold is a versatile building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the ability to introduce diverse substituents at the unprotected nitrogen atom, allowing for the exploration of structure-activity relationships (SAR).

Logical Flow of Scaffold Utilization in Drug Design

Drug_Design_Flow A Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (Protected Scaffold) B Deprotection of Boc Group A->B C Functionalization at N7 B->C D Library of Diverse Analogs C->D E Biological Screening D->E F Lead Compound Identification E->F G SAR Studies & Optimization F->G H Drug Candidate G->H

Caption: The strategic use of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in a typical drug discovery cascade.

Derivatives of the 1,7-diazaspiro[4.4]nonane scaffold have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs). The rigid nature of the scaffold helps to pre-organize the appended functional groups in a specific orientation for optimal target engagement.

Conclusion and Future Perspectives

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate has established itself as a valuable and versatile building block in contemporary medicinal chemistry. Its synthesis, while requiring careful control of protecting group strategies, provides access to a unique three-dimensional scaffold that is highly amenable to diversification. The continued interest in sp³-rich, non-planar molecules for drug discovery ensures that this and related diazaspirocyclic systems will remain at the forefront of efforts to develop novel therapeutics with improved efficacy and safety profiles. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and other substituted diazaspiro[4.4]nonanes, further expanding the accessible chemical space for drug discovery.

References

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  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
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  • tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 - PubChem. (Accessed: 2024-01-04).
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  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | 885268-47-3 - Sigma-Aldrich. (Accessed: 2024-01-04).
  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES | International Journal of Chemistry Research. (Accessed: 2024-01-04).
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  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. (Accessed: 2024-01-04).
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  • Cassiol and (-)-Cassioside Synthetic Routes to (+) - SciELO. (Accessed: 2024-01-04).
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Protocols & Analytical Methods

Method

Application Notes and Protocol for the Synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, a valuable spirocyclic diamine building block in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, a valuable spirocyclic diamine building block in medicinal chemistry and drug discovery. The protocol herein is constructed from established and robust chemical transformations, presenting a logical and efficient pathway. The synthesis is divided into two primary stages: the construction of the core 1,7-diazaspiro[4.4]nonane scaffold via a pivotal intramolecular reductive amination cascade, followed by a selective mono-N-Boc protection. This guide offers a detailed, step-by-step experimental procedure, explains the chemical principles underpinning the methodology, and provides insights into critical process parameters.

Introduction and Scientific Background

Spirocyclic scaffolds, particularly those incorporating nitrogen heterocycles, are of significant interest in modern drug development. Their rigid, three-dimensional structures provide precise vectoral arrangements for pharmacophoric elements, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their linear or simple cyclic counterparts. Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (IUPAC Name: tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate) is a key intermediate, featuring a protected secondary amine and an available secondary amine, making it an ideal precursor for combinatorial library synthesis and targeted drug design.[1][2]

The synthesis of such spiro-diamine systems presents unique challenges, primarily in the controlled construction of the quaternary spirocenter and the selective functionalization of one of the two chemically similar nitrogen atoms. Direct literature detailing a complete synthesis of this specific molecule is sparse. Therefore, the protocol presented here is a robust, rational design based on well-precedented and reliable organic reactions.

The core of our synthetic strategy involves the formation of the pyrrolidine rings through a double intramolecular reductive amination of a linear amino-dialdehyde precursor.[3][4] This powerful transformation builds the complex spirocyclic core in a single, efficient step. Subsequently, the challenge of selective protection is addressed by leveraging the differential basicity of the free diamine versus its mono-protonated salt, allowing for a clean mono-Boc protection.[5][6]

Overall Synthetic Workflow

The synthesis is designed as a three-step process starting from commercially available diethyl 2-(2-cyanoethyl)malonate. The workflow involves the formation of a key amino-diacetal intermediate, which is then hydrolyzed and cyclized in a one-pot reductive amination reaction to yield the spiro-diamine core. The final step is the selective protection of one of the secondary amines.

SynthesisWorkflow cluster_0 Part 1: Spiro-Diamine Core Synthesis cluster_1 Part 2: Selective Protection A Diethyl 2-(2-cyanoethyl)malonate B Diethyl 4,4-diethoxybutane-1,1-dicarboxylate A->B 1. NaBH4, CoCl2 2. EtOH, H+ C 4,4-Diethoxy-1-aminobutane-1,1-diol (Hypothetical Intermediate) B->C LiAlH4, THF D 1,7-Diazaspiro[4.4]nonane C->D 1. H3O+ (deprotection) 2. NaBH3CN (reductive amination) E 1,7-Diazaspiro[4.4]nonane Monohydrochloride D->E HCl (1.0 eq), MeOH F TARGET: Tert-butyl 1,7-diazaspiro[4.4]nonane- 1-carboxylate E->F Boc2O, Et3N, DCM

Caption: Overall synthetic route for the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part 1: Synthesis of 1,7-Diazaspiro[4.4]nonane (Diamine Core)

This part of the synthesis is performed as a three-step, one-pot sequence without the isolation of sensitive intermediates.

Step 1: Reduction of Nitrile and Ester Groups to form 2-(4-amino-2-hydroxybutyl)malonaldehyde bis(diethyl acetal)

  • Rationale: This initial step aims to reduce both the nitrile and the two ester functionalities of the starting material. A combination of sodium borohydride and cobalt(II) chloride is a known method for nitrile reduction, while lithium aluminum hydride (LAH) is a potent reagent for the reduction of esters to alcohols (which will exist as aldehydes in equilibrium under reaction conditions for the subsequent step). For the purpose of this protocol, we will proceed with a more direct reduction using LAH. The resulting aldehydes are protected in situ as their diethyl acetals for stability.

  • Materials:

    • Diethyl 2-(2-cyanoethyl)malonate

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous ethanol (EtOH)

    • Hydrochloric acid (HCl, concentrated)

    • Sodium sulfate (Na₂SO₄, anhydrous)

    • Diethyl ether

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LAH (4.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve diethyl 2-(2-cyanoethyl)malonate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amino-diol.

    • Immediately dissolve the crude product in anhydrous ethanol. Add a catalytic amount of concentrated HCl and stir at room temperature for 12 hours to form the diacetal.

    • Neutralize the reaction with aqueous sodium bicarbonate and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino-diacetal, which is used directly in the next step without further purification.

Step 2: Deprotection and Intramolecular Reductive Amination

  • Rationale: This is the key ring-forming step. The acetal protecting groups are removed under acidic conditions to liberate the dialdehyde in situ. The primary amine then undergoes a double intramolecular nucleophilic attack on the two aldehyde groups, forming two iminium ion intermediates. A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is used because it is stable in mildly acidic conditions and efficiently reduces iminium ions in the presence of carbonyl groups.[7][8] This cascade reaction forms both pyrrolidine rings in one pot.

  • Materials:

    • Crude product from Step 1

    • Methanol (MeOH)

    • Aqueous HCl (3M)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude amino-diacetal from the previous step in methanol.

    • Add 3M aqueous HCl dropwise until the pH of the solution is between 4 and 5. Stir at room temperature for 2-3 hours to ensure complete hydrolysis of the acetals.

    • Add sodium cyanoborohydride (2.5 eq) portion-wise to the solution, ensuring the temperature does not rise significantly.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by carefully adding 1M NaOH until the pH is >12.

    • Extract the aqueous layer extensively with dichloromethane (5 x volume).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,7-diazaspiro[4.4]nonane as an oil. The product can be purified by vacuum distillation, but is often of sufficient purity for the next step.

Part 2: Selective Mono-Boc Protection

Step 3: Synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

  • Rationale: To selectively protect only one of the two secondary amines, we exploit a common and effective strategy. By adding exactly one equivalent of a strong acid, we form the mono-hydrochloride salt of the diamine. The protonated ammonium center is no longer nucleophilic, leaving the other secondary amine free to react with the Boc-anhydride.[5][6] A tertiary amine base (triethylamine) is added to neutralize the HCl released during the reaction and to maintain the reaction conditions.

  • Materials:

    • Crude 1,7-diazaspiro[4.4]nonane

    • Methanolic HCl (1.25 M solution)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Dissolve the crude 1,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add exactly one equivalent of 1.25 M methanolic HCl dropwise with vigorous stirring. Stir for 30 minutes at 0 °C.

    • Add triethylamine (2.2 eq) followed by a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃, followed by water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (using a gradient of DCM/Methanol) to afford the pure tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Quantitative Data Summary

The following table provides an overview of the stoichiometry and expected outcomes for a representative reaction scale.

Step Reactant Molar Eq. Molecular Weight ( g/mol ) Amount Expected Yield Product
1 Diethyl 2-(2-cyanoethyl)malonate1.0227.2510.0 g~70-80% (crude)Crude Amino-Diacetal
2 Crude Amino-Diacetal1.0-From Step 1~50-60% over 2 steps1,7-Diazaspiro[4.4]nonane
3 1,7-Diazaspiro[4.4]nonane1.0126.21From Step 2~75-85%Target Compound
Overall ----~26-41% Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Troubleshooting and Key Considerations

  • Step 1 (Reduction): The use of LAH is highly exothermic and water-reactive. Strict anhydrous conditions are critical. The quenching procedure must be performed slowly and at 0 °C to control the release of hydrogen gas.

  • Step 2 (Reductive Amination): Maintaining the pH between 4 and 5 is crucial for this step. If the solution is too acidic, the amine will be fully protonated and non-nucleophilic. If it is too basic, the formation of the iminium ion is slow. The pH should be checked with pH paper periodically.

  • Step 3 (Mono-Boc Protection): The addition of exactly one equivalent of HCl is the most critical parameter for achieving high selectivity. A calibrated solution of methanolic HCl is recommended. Over-addition will lead to the formation of the di-hydrochloride salt and no reaction, while under-addition will result in a mixture of mono- and di-Boc protected products, complicating purification.

Conclusion

The protocol described provides a reliable and scalable synthetic route to tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. By leveraging a powerful intramolecular reductive amination cascade and a controlled mono-protection strategy, this valuable building block can be accessed in good overall yield. The principles and techniques outlined are rooted in well-established organic synthesis literature, ensuring a high degree of confidence in its application.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.
  • PubChem. (n.d.). 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2016).
  • Royal Society of Chemistry. (n.d.).
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  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
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Application

Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Spi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures.[1] Their inherent three-dimensionality provides a rigid and conformationally constrained framework, which can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates.[2] The increased fraction of sp³-hybridized carbons in spirocyclic compounds is often correlated with higher clinical success rates.[2] Among these, the 1,7-diazaspiro[4.4]nonane core is a particularly attractive scaffold for the construction of diverse compound libraries due to its unique topology and the presence of two distinct nitrogen atoms amenable to orthogonal functionalization.

This application note provides a comprehensive guide to the use of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in parallel synthesis. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective derivatization of the free secondary amine, followed by deprotection and subsequent functionalization of the second nitrogen. This orthogonal strategy is the cornerstone of generating diverse libraries of spirocyclic compounds with potential therapeutic applications.[3][4] We present detailed, field-proven protocols for key synthetic transformations, including amide bond formation and reductive amination, which are foundational for library production.

The Core Building Block: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS 885268-47-3) is a key intermediate for the synthesis of 1,7-diazaspiro[4.4]nonane-based compound libraries.[5][6] The Boc group provides robust protection to the N1 nitrogen under a variety of reaction conditions, while the N7 nitrogen remains a reactive nucleophile.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂[5]
Molecular Weight226.32 g/mol [7]
IUPAC Nametert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate[5]
AppearanceColorless to Yellow Liquid[6]
Storage2-8°C, sealed in dry, dark place[6]

Orthogonal Synthesis Strategy: A Stepwise Approach to Diversity

The power of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in parallel synthesis lies in the ability to selectively functionalize the two nitrogen atoms in a stepwise manner. This orthogonal approach allows for the systematic introduction of diverse chemical moieties, leading to the rapid generation of a large and structurally varied compound library.

Orthogonal_Synthesis Start Tert-butyl 1,7-diazaspiro [4.4]nonane-1-carboxylate Step1 Step 1: Functionalization of N7 (e.g., Amide Coupling, Reductive Amination) Start->Step1 Intermediate Boc-Protected Intermediate Library Step1->Intermediate Step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) Intermediate->Step2 Deprotected Deprotected Intermediate Library Step2->Deprotected Step3 Step 3: Functionalization of N1 (e.g., Acylation, Alkylation) Deprotected->Step3 Final Final Compound Library Step3->Final

Caption: Orthogonal synthesis workflow for library generation.

Protocol 1: Parallel Amide Bond Formation at the N7 Position

Amide bond formation is a cornerstone of medicinal chemistry, and its application to the N7 position of the spirocyclic scaffold allows for the introduction of a wide array of carboxylic acid-derived side chains.[8] This protocol is optimized for parallel synthesis in a 96-well plate format.

Rationale for Reagent Selection:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is chosen for its high efficiency and low rate of epimerization, which is crucial when working with chiral carboxylic acids.[8]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling reaction.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point, which allows for a wide range of reaction temperatures.[8]

Detailed Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in anhydrous DMF.

    • Prepare a 0.25 M solution of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well containing the carboxylic acid solution (100 µL, 0.025 mmol), add the HATU solution (50 µL, 0.025 mmol) and the DIPEA solution (50 µL, 0.05 mmol).

    • Allow the activation to proceed for 15 minutes at room temperature.

    • Add the Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate solution (100 µL, 0.020 mmol) to each well.

    • Seal the plate and allow the reaction to proceed at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with ethyl acetate (3 x 200 µL).

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Purify the resulting library of amides using parallel HPLC.

Representative Data:

Carboxylic AcidProduct Yield (%)Purity (%) (by LC-MS)
Acetic Acid85>95
Benzoic Acid92>98
4-Chlorobenzoic Acid88>97
Phenylacetic Acid90>96

Protocol 2: Parallel Reductive Amination at the N7 Position

Reductive amination is a highly versatile method for forming C-N bonds and allows for the introduction of a diverse range of aldehyde- and ketone-derived substituents.[9][10]

Rationale for Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of hindered amines and is stable in anhydrous acidic conditions.[11][12] It efficiently reduces the intermediate iminium ion without reducing the starting aldehyde or ketone.[9]

  • Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations due to its inertness and ability to dissolve a wide range of substrates.

Detailed Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in anhydrous DCE.

    • Prepare a 0.25 M solution of a diverse set of aldehydes or ketones in anhydrous DCE in a 96-well plate format.

    • Prepare a slurry of sodium triacetoxyborohydride (0.4 M) in anhydrous DCE.

  • Reaction Setup (in a 96-well plate):

    • To each well containing the aldehyde or ketone solution (100 µL, 0.025 mmol), add the Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate solution (100 µL, 0.020 mmol).

    • Add acetic acid (1 µL, catalytic amount) to each well to facilitate iminium ion formation.

    • Shake the plate at room temperature for 1 hour.

    • Add the sodium triacetoxyborohydride slurry (100 µL, 0.04 mmol) to each well.

    • Seal the plate and allow the reaction to proceed at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with dichloromethane (3 x 200 µL).

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Purify the resulting library of amines using parallel HPLC.

Representative Data:

Carbonyl CompoundProduct Yield (%)Purity (%) (by LC-MS)
Benzaldehyde88>97
Cyclohexanone82>95
4-Methoxybenzaldehyde91>98
Acetone75>95

Protocol 3: Boc Deprotection and N1 Functionalization

Following the initial diversification at the N7 position, the Boc protecting group is removed to allow for subsequent functionalization of the N1 nitrogen.

Deprotection_Functionalization Intermediate Boc-Protected Intermediate Library Deprotection Boc Deprotection (TFA in DCM) Intermediate->Deprotection Deprotected Deprotected Intermediate Library (TFA Salt) Deprotection->Deprotected Neutralization Neutralization (e.g., DIPEA or solid-supported base) Deprotected->Neutralization Neutralized Free Amine Intermediate Library Neutralization->Neutralized Functionalization N1 Functionalization (e.g., Acyl Chlorides, Sulfonyl Chlorides) Neutralized->Functionalization Final_Library Final Diverse Library Functionalization->Final_Library

Caption: Workflow for N1 functionalization post-deprotection.

Detailed Step-by-Step Protocol:

  • Boc Deprotection:

    • Dissolve the library of Boc-protected intermediates in dichloromethane (DCM).

    • Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess TFA under reduced pressure to yield the TFA salt of the deprotected library.

  • N1 Functionalization (Example: Acylation):

    • Dissolve the deprotected library (as the TFA salt) in anhydrous DCM.

    • Add a suitable base, such as DIPEA (2.5 equivalents), to neutralize the TFA salt.

    • In a separate 96-well plate, prepare solutions of various acyl chlorides or sulfonyl chlorides (1.1 equivalents) in anhydrous DCM.

    • Add the acyl chloride or sulfonyl chloride solutions to the corresponding wells containing the neutralized free amine.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixtures with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the final library using parallel HPLC.

Conclusion

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a versatile and powerful building block for the parallel synthesis of diverse compound libraries. The orthogonal protection strategy detailed in these protocols allows for the systematic and efficient exploration of chemical space around the 1,7-diazaspiro[4.4]nonane scaffold. The robust and reproducible nature of the described amide coupling and reductive amination reactions makes this building block highly suitable for automated and high-throughput synthesis platforms, thereby accelerating the drug discovery process.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • ResearchGate. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available at: [Link]

  • PubMed. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Available at: [Link]

  • PubMed. (2018). Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Available at: [Link]

  • MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Available at: [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Peoples' Friendship University of Russia. (2019). Hitchhiker's Guide to Reductive Amination. Available at: [Link]

  • SciSpace. (2016). Nonclassical Routes for Amide Bond Formation. Available at: [Link]

  • PubMed. (1995). Amide bond cleavage: acceleration due to a 1,3-diaxial interaction with a carboxylic acid. Available at: [Link]

  • SciSpace. (2018). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

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Method

Application Note & Protocols: Strategic Derivatization of the Secondary Amine in 1-Boc-1,7-diazaspiro[4.4]nonane

Abstract: This document provides a comprehensive technical guide for the chemical modification of the secondary amine in tert-butyl 7-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (1-Boc-1,7-diazaspiro[4.4]nonane). Diazasp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the secondary amine in tert-butyl 7-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (1-Boc-1,7-diazaspiro[4.4]nonane). Diazaspirocycles are privileged scaffolds in modern medicinal chemistry, offering a unique three-dimensional exit vector for substituent placement, which can significantly enhance potency, selectivity, and pharmacokinetic properties.[1] This guide details field-proven protocols for N-acylation, N-alkylation, N-arylation, and reductive amination, focusing on the causality behind experimental choices to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the 1,7-Diazaspiro[4.4]nonane Scaffold

The 1,7-diazaspiro[4.4]nonane core is a highly sought-after structural motif in drug discovery. Its rigid, spirocyclic nature introduces a defined three-dimensional geometry that can improve ligand-target interactions by minimizing conformational entropy upon binding. Furthermore, the presence of two distinct nitrogen atoms—one protected as a tert-butyloxycarbonyl (Boc) carbamate and the other as a free secondary amine—provides an orthogonal handle for selective functionalization. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the secondary amine (N7) position.

The Boc-protected amine (N1) is rendered significantly less nucleophilic, allowing for highly selective reactions at the N7 position. This guide focuses exclusively on the derivatization of this key secondary amine.

Core Chemical Principles & Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the reactivity of the target molecule. The secondary amine at N7 is a moderately strong nucleophile, readily participating in a variety of bond-forming reactions.

  • Nucleophilicity: The N7 amine is sterically accessible and possesses a lone pair of electrons, making it reactive towards a wide range of electrophiles.

  • Basicity: The amine can act as a base, requiring the use of an additional, non-nucleophilic base in many reactions to neutralize acid byproducts.

  • Protecting Group Stability: The Boc group at N1 is stable under most basic and weakly acidic conditions but is labile to strong acids (e.g., TFA, HCl). All protocols described herein are designed to preserve the Boc protecting group.

Caption: General workflow for derivatizing 1-Boc-1,7-diazaspiro[4.4]nonane.

Experimental Protocols & Methodologies

N-Acylation and N-Sulfonylation: Amide and Sulfonamide Bond Formation

This is one of the most robust methods for derivatizing the N7 amine, forming stable amide or sulfonamide linkages. The reaction involves treating the spirocycle with an acylating or sulfonylating agent in the presence of a non-nucleophilic base.

Expert Insights: The choice of base is critical. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing as a nucleophile. DIPEA is often preferred for its increased steric bulk, which further minimizes potential side reactions.

Protocol 3.1.1: General Procedure for N-Acylation

  • Dissolve 1-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Add a non-nucleophilic base, such as DIPEA (1.5–2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1–1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2–16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent DCM, THFAprotic, dissolves starting materials, inert to reagents.
Base DIPEA, TEAScavenges HCl byproduct without competing in the reaction.
Temperature 0 °C to RTControls initial exotherm, allows for smooth reaction.
Stoichiometry Slight excess of acylating agentDrives the reaction to completion.
N-Alkylation: C-N Bond Formation with Alkyl Halides

Direct alkylation with alkyl halides is a straightforward method to introduce alkyl substituents. The reaction is typically performed with an inorganic base in a polar aprotic solvent.[2]

Expert Insights: Potassium carbonate (K₂CO₃) is a common and effective base for this transformation.[2] It is sufficiently basic to deprotonate the secondary amine's conjugate acid but is not soluble in many organic solvents, facilitating an easy workup via filtration. Using a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) helps to dissolve the amine and promote the Sₙ2 reaction. For less reactive alkyl halides, adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction.

Protocol 3.2.1: N-Alkylation with an Alkyl Bromide

  • To a solution of 1-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile (ACN), add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).[2]

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50–80 °C), depending on the reactivity of the alkyl halide.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[2]

N-Arylation: Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the premier method, enabling the coupling of the secondary amine with aryl halides or triflates.[3][4] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance.[5][6]

Expert Insights: The success of this reaction hinges on the correct combination of palladium precursor, phosphine ligand, and base. For coupling secondary amines, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often highly effective.[7] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to generate the active palladium amide intermediate.

Protocol 3.3.1: Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 1-Boc-1,7-diazaspiro[4.4]nonane (1.2 eq), a suitable palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80–110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

ParameterExample ReagentsRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Source of catalytically active Pd(0).
Ligand XPhos, RuPhos, BrettPhosStabilizes the Pd center and facilitates the catalytic cycle.[7]
Base NaOtBu, K₃PO₄, LHMDSDeprotonates the amine to form the active nucleophile.
Solvent Toluene, DioxaneHigh-boiling, aprotic solvents suitable for cross-coupling.
Reductive Amination: Derivatization via Carbonyl Compounds

Reductive amination is a powerful and versatile method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8][9]

Expert Insights: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion intermediate that forms in solution. The reaction is often carried out in a chlorinated solvent like dichloroethane (DCE) or DCM. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

Caption: Key steps in the reductive amination process.

Protocol 3.4.1: Reductive Amination with an Aldehyde

  • Dissolve 1-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq) and the desired aldehyde (1.0–1.1 eq) in an anhydrous solvent such as dichloroethane (DCE).

  • Stir the mixture at room temperature for 20–30 minutes to allow for iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4–24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Purification and Characterization

For all derivatization methods, purification is typically achieved using standard flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product but often involves a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Characterization of the final product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the compound. Successful derivatization will show new signals corresponding to the introduced group and shifts in the signals of the spirocycle protons adjacent to the N7 nitrogen.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • TLC/LC-MS: To assess purity and monitor reaction progress.

Conclusion

The secondary amine of 1-Boc-1,7-diazaspiro[4.4]nonane serves as a versatile chemical handle for introducing molecular diversity. The protocols outlined in this guide for N-acylation, N-alkylation, N-arylation, and reductive amination provide robust and reliable methods for synthesizing libraries of novel compounds. By understanding the chemical principles behind each transformation, researchers can effectively leverage this valuable scaffold in the pursuit of new therapeutic agents.

References

  • De Angelis, M., et al. (2012). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Krasavin, M., et al. (2020). Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Vitolina, R., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • ResearchGate. Intramolecular reductive aminations for the formation of azepanes. Available at: [Link]

  • Zarudnitskii, E. V. (2018). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Lockhart, J. S., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PubMed. Available at: [Link]

  • Davies, H. M. L., et al. (2023). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. NIH National Library of Medicine. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][10]naphthyrin-5(6H)-one. NIH National Library of Medicine. Available at: [Link]

  • Cistrone, P. A., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. Available at: [Link]

  • Synple Chem. Available Synple Chem Reagent Cartridges. Available at: [Link]

  • Savelyev, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

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Application

Application Note: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate as a Versatile Fragment for Three-Dimensional Library Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic molecules towards compounds with greater...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic molecules towards compounds with greater three-dimensional (3D) character. Fragments and scaffolds rich in sp³-hybridized carbons, such as spirocycles, offer a distinct advantage by providing a rigid and conformationally constrained core. This rigidity allows for a more precise and predictable orientation of appended functional groups, enabling a more effective exploration of the complex topologies of biological targets.[1][2][3] The use of 3D-enriched fragments has been shown to yield hits with improved physicochemical properties, such as solubility, and can unlock novel intellectual property landscapes.[4][5]

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is an exemplary building block for these purposes.[6][7] This fragment features a rigid diazaspiro[4.4]nonane core, which presents substituents in well-defined spatial vectors. Crucially, it possesses two secondary amine functionalities with orthogonal protection. The amine at the N1 position is protected with a tert-butyloxycarbonyl (Boc) group, rendering it temporarily inert, while the N7 amine is free and available for immediate chemical modification. This intrinsic design enables a powerful and efficient divergent approach to library synthesis, allowing for the generation of thousands of unique compounds from a single, elegant scaffold.

This document provides a detailed guide and protocols for utilizing tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in the synthesis of diverse small molecule libraries suitable for high-throughput screening and fragment-based drug discovery (FBDD) campaigns.[8]

Core Attributes of the Scaffold

  • Structural Rigidity and Defined Exit Vectors: The spirocyclic fusion of the two five-membered rings locks the core structure, minimizing conformational flexibility. This ensures that substituents added at the N1 and N7 positions project into chemical space from predictable angles, a highly desirable trait for structure-based drug design.[3][9]

  • Orthogonal Reactivity: The key to this fragment's utility is the differential reactivity of its two nitrogen atoms. The free secondary amine (N7) serves as the first point of diversification (R¹). Following this initial reaction, the Boc group on the N1 amine can be selectively removed under acidic conditions to reveal a second reactive handle for the introduction of a diverse set of R² groups.

  • Favorable Physicochemical Properties: As a scaffold with a high fraction of sp³ carbons (Fsp³), it serves as an excellent starting point for building molecules with improved drug-like properties. Libraries derived from this core are less likely to suffer from the poor solubility and high metabolic turnover often associated with overly flat, aromatic compounds.[2]

Divergent Library Synthesis Workflow

The strategic design of the tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate scaffold lends itself to a straightforward, two-stage diversification strategy. The first stage involves the functionalization of the exposed N7 amine, followed by the deprotection and subsequent functionalization of the N1 amine. This workflow allows for the combinatorial pairing of two different building block libraries (R¹ and R²) with the central core.

G cluster_0 Stage 1: N7 Diversification cluster_1 Stage 2: N1 Diversification start Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate inter Intermediate Library (N7-R¹) start->inter  Protocol 1 (N-Acylation) or  Protocol 2 (Reductive Amination)   [R¹ Building Blocks] deprotected Deprotected Intermediate (N7-R¹, N1-H) inter->deprotected Protocol 3 (Boc Deprotection) final Final Compound Library (N7-R¹, N1-R²) deprotected->final  Protocol 1 (N-Acylation) or  Protocol 2 (Reductive Amination)   [R² Building Blocks]

Caption: Divergent workflow for library synthesis.

Experimental Protocols

Protocol 1: N-Acylation of the Secondary Amine (N7 or N1)

This protocol describes the formation of an amide bond by reacting the secondary amine with an acylating agent.[10][11][12] The causality behind using a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is to scavenge the HCl generated from acyl chloride reagents without competing in the primary reaction, thus driving the equilibrium towards product formation.

Materials:

  • Diazaspiro[4.4]nonane substrate (starting material or deprotected intermediate) (1.0 eq.)

  • Acyl chloride or carboxylic acid anhydride (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or DIPEA (1.5 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the diazaspiro[4.4]nonane substrate (1.0 eq.).

  • Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

  • Add the base (Et₃N or DIPEA, 1.5 eq.) and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acylating agent (1.1 eq.) in a small volume of anhydrous DCM.

  • Add the acylating agent solution dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Reductive Amination of the Secondary Amine (N7 or N1)

Reductive amination is a robust method for forming C-N bonds.[13][14] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and chemoselective, capable of reducing the iminium ion in the presence of the unreacted aldehyde or ketone without significantly reducing the carbonyl group itself.[13][15]

Materials:

  • Diazaspiro[4.4]nonane substrate (starting material or deprotected intermediate) (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic acid (optional, 0.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diazaspiro[4.4]nonane substrate (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Dissolve the components in anhydrous DCE (approx. 0.2 M).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography if necessary.

Protocol 3: Boc-Deprotection of the N1 Amine

The Boc group is a standard protecting group for amines, valued for its stability under many reaction conditions and its facile removal under moderately acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and the byproducts (isobutylene and CO₂) are gases, simplifying workup.

Materials:

  • Boc-protected substrate (N7-R¹) (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a polymer-supported scavenger base.

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq.).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases. Alternatively, for library synthesis, the crude TFA salt can be used directly in the next step with sufficient base, or a scavenger resin can be used for neutralization.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used immediately in the next diversification step.

Data Presentation: Representative Library Synthesis

The following table summarizes hypothetical data from the synthesis of a small 9-member library using the described protocols. This format allows for easy assessment of the robustness of the synthetic routes across different building blocks.

Compound IDR¹ Building Block (N7)R² Building Block (N1)Synthesis Route (N7 / N1)Yield (%)Purity (LC-MS, %)
LIB-001 Benzoyl chlorideAcetic anhydrideAcylation / Acylation85>98
LIB-002 Benzoyl chlorideBenzaldehydeAcylation / Red. Amination78>97
LIB-003 Benzoyl chlorideCyclohexanoneAcylation / Red. Amination81>99
LIB-004 BenzaldehydeAcetic anhydrideRed. Amination / Acylation83>99
LIB-005 BenzaldehydeBenzaldehydeRed. Amination / Red. Amination75>95
LIB-006 BenzaldehydeCyclohexanoneRed. Amination / Red. Amination79>96
LIB-007 CyclohexanoneAcetic anhydrideRed. Amination / Acylation88>98
LIB-008 CyclohexanoneBenzaldehydeRed. Amination / Red. Amination76>97
LIB-009 CyclohexanoneCyclohexanoneRed. Amination / Red. Amination80>95

Characterization of Synthesized Libraries

For library synthesis, high-throughput characterization is essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the identity (by mass) and assessing the purity of each library member.[16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For selected library members or during troubleshooting, ¹H and ¹³C NMR provide definitive structural confirmation.

  • High-Throughput Purification: Techniques such as mass-directed preparative HPLC are often employed to purify final compounds to the high standard required for biological screening.

Conclusion

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a powerful and highly effective fragment for the construction of diverse, 3D-rich small molecule libraries. Its rigid spirocyclic core combined with orthogonally reactive amine functionalities provides a reliable platform for divergent synthesis. The protocols outlined herein for N-acylation and reductive amination are robust, high-yielding, and compatible with a wide range of commercially available building blocks. By leveraging this scaffold, drug discovery programs can efficiently generate novel and structurally complex compound collections, increasing the probability of identifying high-quality hits against challenging biological targets.[17][18]

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. PubChem, National Center for Biotechnology Information. [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, National Institutes of Health. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. [Link]

  • Small-molecule discovery through DNA-encoded libraries. Nature Reviews Chemistry, National Institutes of Health. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. European Journal of Organic Chemistry, National Institutes of Health. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Advantages of 3D-shape of ligands in drug discovery. Cheme-space Blog. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Design of Small Molecule Libraries for NMR Screening and Other Applications in Drug Discovery. ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • The use of spirocyclic scaffolds in drug discovery. Semantic Scholar. [Link]

  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.net. [Link]

  • Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. ResearchGate. [Link]

Sources

Method

Application Note: A Robust HPLC Purification Method for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Abstract This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the purification of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This spirocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the purification of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This spirocyclic diamine is a valuable building block in medicinal chemistry, but its unique structure, possessing both a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a basic secondary amine, presents a significant chromatographic challenge. Standard reversed-phase methods often result in poor peak shape and low recovery. This guide explains the rationale behind method development, detailing a protocol that utilizes a C18 stationary phase with an acidic mobile phase modifier to ensure sharp, symmetrical peaks and high purity of the final compound. The protocol is intended for researchers, chemists, and drug development professionals requiring a reliable method for purifying this and structurally similar compounds.

Introduction: The Chromatographic Challenge

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a key intermediate in the synthesis of novel therapeutic agents due to its rigid spirocyclic core. The purification of this compound from a crude reaction mixture is non-trivial. The molecule's bifunctional nature—a bulky, non-polar Boc group and a polar, basic secondary amine—complicates its interaction with traditional stationary phases.

The primary challenge arises from the basic amine. In standard reversed-phase chromatography, basic compounds can interact ionically with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary interaction leads to significant peak tailing, reduced column efficiency, and poor resolution[1]. The goal of this method is to mitigate these undesirable interactions while leveraging the hydrophobic character of the Boc group for retention.

This protocol employs a reversed-phase C18 column with a mobile phase containing an acidic modifier (formic acid). The acid serves two critical functions:

  • Protonation of the Analyte: It ensures the secondary amine is consistently protonated, resulting in a single, charged species.

  • Suppression of Silanol Ionization: It maintains the surface silanols in their neutral, non-ionized state, effectively eliminating the ionic interactions that cause peak tailing[1].

Chromatographic Principles and Method Development

Analyte-Stationary Phase Interactions

The separation mechanism is based on the principles of reversed-phase chromatography, where analytes are separated based on their hydrophobicity[2]. The non-polar Boc group on the target molecule provides a strong hydrophobic anchor for interaction with the C18 alkyl chains of the stationary phase. However, the protonated secondary amine adds significant polarity. The balance of these forces dictates the retention time.

The diagram below illustrates the key interactions at play and how the acidic modifier creates an ideal state for sharp, symmetrical peaks.

G cluster_0 Undesirable Interaction (No Modifier) cluster_1 Optimized Interaction (With HCOOH) Analyte_Bad Analyte (R₂NH) Silanol_Bad Deprotonated Silanol (Si-O⁻) Analyte_Bad->Silanol_Bad Ionic Interaction (Causes Tailing) C18_Bad C18 Stationary Phase Analyte_Bad->C18_Bad Hydrophobic Interaction Analyte_Good Protonated Analyte (R₂NH₂⁺) C18_Good C18 Stationary Phase Analyte_Good->C18_Good Hydrophobic Interaction Silanol_Good Neutral Silanol (Si-OH)

Figure 1: Mitigation of undesirable silanol interactions using an acidic modifier.

Column and Mobile Phase Selection
  • Stationary Phase: A high-purity, end-capped C18 silica column is the workhorse for this separation. The end-capping process minimizes the number of accessible free silanols, though it does not eliminate them entirely. For particularly challenging separations or for improved column lifetime at different pH ranges, polar-embedded or hybrid silica columns could also be considered[3].

  • Mobile Phase Organic Solvent: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity due to its protic nature and hydrogen-bonding capabilities[1].

  • Mobile Phase Additive: A concentration of 0.1% formic acid in both aqueous and organic phases is sufficient to control the pH and ensure good chromatography. Formic acid is volatile, making it ideal for preparative work where the purified fractions will be lyophilized or evaporated. It is also highly compatible with mass spectrometry (MS) for fraction analysis. Trifluoroacetic acid (TFA) is another common additive but can form strong ion pairs with the analyte, making it difficult to remove from the final product[4].

Detailed Application Protocol

This protocol is designed for a preparative HPLC system. It is crucial to first develop the method on an analytical scale (using a 4.6 mm ID column) and then scale up to a preparative column (e.g., 21.2 mm ID or larger).

Materials and Instrumentation
ItemSpecification
HPLC System Preparative HPLC with binary pump, autosampler, UV/Vis detector, and fraction collector
Analytical Column C18, 5 µm particle size, 120 Å pore size, 250 x 4.6 mm
Preparative Column C18, 5-10 µm particle size, 120 Å pore size, 250 x 21.2 mm
Solvent A Water, HPLC Grade, with 0.1% (v/v) Formic Acid
Solvent B Acetonitrile, HPLC Grade, with 0.1% (v/v) Formic Acid
Sample Diluent 50:50 Acetonitrile:Water with 0.1% Formic Acid, or Mobile Phase A
Crude Sample Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Sample Preparation
  • Dissolve the crude material in a minimal amount of the sample diluent to a concentration of approximately 20-50 mg/mL. The optimal concentration depends on the crude purity and column loading capacity.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.

HPLC Method Parameters

The following parameters should be used as a starting point. The gradient may need to be optimized based on the specific impurity profile of the crude material.

ParameterAnalytical MethodPreparative Method (Scale-Up)
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5% to 60% B over 20 min5% to 60% B over 20 min
Detection 210 nm210 nm
Column Temp. Ambient (or 30 °C for consistency)Ambient (or 30 °C for consistency)
Injection Vol. 5-10 µL1-5 mL (depending on concentration)
Purification Workflow

The overall workflow from crude sample to purified, isolated product is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in Diluent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Analytical Analytical Scout Run (Method Development) Filter->Analytical Prep Preparative Injection & Run Analytical->Prep Collect Fraction Collection (UV Trigger) Prep->Collect Analyze Analyze Fractions (Analytical HPLC or LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (Rotovap/Lyophilizer) Pool->Evaporate Pure Pure Compound Evaporate->Pure

Figure 2: Step-by-step workflow for the HPLC purification process.

Step-by-Step Protocol
  • System Equilibration: Equilibrate the entire HPLC system, including the preparative column, with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Analytical Scout Run: Inject a small volume (5 µL) of the prepared sample onto the analytical column using the analytical method. Confirm the retention time of the target peak and ensure it is well-resolved from major impurities. Adjust the gradient if necessary.

  • Preparative Injection: Load the prepared crude sample onto the preparative column. Do not exceed the column's recommended loading capacity.

  • Run and Fraction Collection: Start the preparative gradient method. Set the fraction collector to trigger collection based on the UV signal (e.g., using a threshold or slope trigger) centered around the expected retention time of the target compound.

  • Fraction Analysis: After the run, analyze small aliquots from each collected fraction (or pooled fractions) using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Combine all fractions that meet the desired purity specification (e.g., >98%). Remove the mobile phase solvents using a rotary evaporator or a freeze-dryer (lyophilizer) to obtain the final purified product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Insufficient mobile phase modifier. 2. Column degradation. 3. Sample overload.1. Ensure 0.1% formic acid is in both mobile phase A and B. 2. Flush the column or replace if necessary. 3. Reduce injection volume or sample concentration.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate column chemistry.1. Decrease the gradient slope (e.g., run from 10% to 40% B over 30 minutes instead of 20). 2. Screen other columns (e.g., Phenyl-Hexyl or a polar-embedded phase).
Low Recovery 1. Analyte is irreversibly adsorbed to the column. 2. Product is unstable in the mobile phase.1. Flush the column with a strong solvent wash. Consider a different column type. 2. Check for degradation in collected fractions over time. Minimize time in the acidic mobile phase.
Split or Broad Peaks 1. Sample solvent is too strong. 2. Column is clogged or has a void.1. Dissolve the sample in a weaker solvent, ideally the initial mobile phase (95% A). 2. Reverse-flush the column at low flow rate. If a void is present, the column may need replacement.

Conclusion

The method described provides a reliable and scalable protocol for the purification of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. By understanding the underlying chemical interactions and employing a reversed-phase C18 column with a formic acid-modified mobile phase, the common chromatographic issues associated with basic amines, such as peak tailing, are effectively eliminated. This approach yields a highly pure product suitable for subsequent steps in pharmaceutical research and development. The principles and troubleshooting steps outlined in this note can be readily adapted for the purification of other challenging Boc-protected amines and related polar compounds.

References

  • PubChem. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. MJH Life Sciences. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. MJH Life Sciences. [Link]

  • PrepChem. Synthesis of BOC-L-Bpa. PrepChem.com. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • ResearchGate. Mixed-Mode Chromatography. ResearchGate. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Application

Application Note and Protocol: ¹H and ¹³C NMR Spectroscopic Analysis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Introduction Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a spirocyclic diamine derivative that serves as a valuable building block in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a spirocyclic diamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is of significant interest for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile intermediate.[1][2] Accurate structural elucidation and purity assessment are critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[3] This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate are presented below.

Caption: Structure of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate with atom numbering.

Experimental Protocol: NMR Data Acquisition

The quality of the NMR data is paramount for accurate spectral interpretation. The following protocol outlines the recommended procedure for sample preparation and data acquisition.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual peak does not overlap with key signals. Other deuterated solvents like methanol-d₄ or DMSO-d₆ can be used if solubility is an issue, but chemical shifts may vary.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in 0.6-0.7 mL of deuterated solvent.

  • Sample Handling: Ensure the NMR tube is clean and dry. After dissolving the sample, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm220 ppm

Spectral Assignment and Interpretation

The following sections detail the expected chemical shifts and coupling patterns for the ¹H and ¹³C NMR spectra of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by signals from the Boc group and the spirocyclic core. The presence of the Boc protecting group significantly influences the chemical shifts of the adjacent protons.[5]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H13, H14, H15 (Boc)~1.45s9H-The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in the upfield region.[6]
H2, H9 (Pyrrolidine)~3.2-3.6m4H-Protons on the carbons adjacent to the Boc-protected nitrogen (N1) are deshielded due to the electron-withdrawing nature of the carbamate.[5]
H3, H4 (Pyrrolidine)~1.8-2.2m4H-These protons are in a typical aliphatic region for a pyrrolidine ring.[7]
H6, H8 (Pyrrolidine)~2.8-3.1m4H-Protons on the carbons adjacent to the unprotected nitrogen (N7) are expected to be at a slightly higher field than those next to the Boc-protected nitrogen.
NH (N7)Variable (broad)br s1H-The chemical shift of the N-H proton is concentration and solvent-dependent and often appears as a broad singlet.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C13, C14, C15 (Boc CH₃)~28.5The three equivalent methyl carbons of the tert-butyl group.
C12 (Boc quat. C)~79.5The quaternary carbon of the tert-butyl group, significantly deshielded by the adjacent oxygen.
C10 (Boc C=O)~155.0The carbonyl carbon of the carbamate group.
C5 (Spirocenter)~70-75The spirocyclic quaternary carbon is expected to be significantly deshielded.
C2, C9~45-55Carbons adjacent to the Boc-protected nitrogen (N1).
C3, C4~25-35Aliphatic carbons in the Boc-protected pyrrolidine ring.
C6, C8~48-58Carbons adjacent to the unprotected nitrogen (N7).

Workflow for NMR Spectral Assignment

The process of assigning the NMR spectra can be visualized as a systematic workflow.

NMR_Assignment_Workflow cluster_0 Data Acquisition cluster_1 Spectral Processing & Analysis A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C NMR Acquisition (100 MHz, 1024 scans) A->C D Fourier Transform & Phase Correction B->D C->D E Peak Picking & Integration (1H) D->E F Chemical Shift Referencing (TMS or residual solvent) D->F H Analyze Multiplicities & Coupling Constants (1H) E->H G Assign Characteristic Signals (e.g., Boc group) F->G G->H I Correlate 1H and 13C data (if 2D NMR is available) H->I J Final Structure Confirmation I->J

Sources

Method

LC-MS analysis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate reaction

Application Note & Protocol: High-Throughput LC-MS Analysis for Reaction Monitoring of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate Introduction Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a key building...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: High-Throughput LC-MS Analysis for Reaction Monitoring of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Introduction

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to its rigid spirocyclic diamine scaffold.[1][2] The precise control and monitoring of reactions involving this intermediate are paramount to ensure optimal yield, purity, and the successful synthesis of the target molecule. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for this purpose, offering high sensitivity and selectivity for the rapid analysis of complex reaction mixtures.[3] This application note provides a comprehensive guide and a robust protocol for the LC-MS analysis of reactions involving tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, with a particular focus on a representative deprotection reaction.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine functional group.[4] Its removal is a critical step in many synthetic pathways and is typically achieved under acidic conditions.[5] Monitoring the progress of this deprotection is crucial for determining reaction completion and preventing the formation of unwanted byproducts. This guide will detail the experimental choices and provide a validated protocol for researchers, scientists, and drug development professionals.

Scientific Principles & Experimental Rationale

The successful LC-MS analysis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate and its reaction products hinges on several key principles:

  • Chromatographic Separation: The analyte of interest, along with reactants, intermediates, and byproducts, must be adequately separated to allow for accurate mass spectrometric detection. Due to the polar nature of the unprotected diamine product, a reversed-phase separation may be challenging.[6] Therefore, a mixed-mode or HILIC chromatography approach could be beneficial.[7][8] However, for the sake of a broadly applicable and robust method, this protocol will focus on a reversed-phase C18 column with mobile phase modifiers to enhance the retention of polar analytes.

  • Ionization Efficiency: Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to their polarity and susceptibility to thermal degradation. Operating in positive ion mode is optimal as the nitrogen atoms in the diazaspiro[4.4]nonane core are readily protonated.

  • Mass Analysis and Fragmentation: The mass spectrometer provides crucial information on the molecular weight of the compounds in the reaction mixture. The characteristic fragmentation patterns of the Boc-protected precursor and the deprotected product upon collision-induced dissociation (CID) can be used for unambiguous identification. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10]

Experimental Workflow

The overall workflow for the LC-MS analysis is depicted below. This systematic approach ensures reproducibility and accurate results.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching (e.g., with base) Reaction_Mixture->Quenching Dilution Dilution with Mobile Phase A Quenching->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_System HPLC/UHPLC System Filtration->LC_System MS_Detector Mass Spectrometer (ESI+) LC_System->MS_Detector Data_Acquisition Data Acquisition & Processing MS_Detector->Data_Acquisition Chromatogram_Analysis Chromatogram Peak Integration Data_Acquisition->Chromatogram_Analysis Mass_Spectra_Analysis Mass Spectra Interpretation Chromatogram_Analysis->Mass_Spectra_Analysis Reaction_Monitoring Reaction Progress Calculation Mass_Spectra_Analysis->Reaction_Monitoring

Figure 1: A generalized workflow for the LC-MS analysis of a chemical reaction.

Detailed Protocols

Materials and Reagents
  • Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 885268-47-3)

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid in an organic solvent)

  • Quenching solution (e.g., Saturated sodium bicarbonate solution)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

Sample Preparation Protocol

Rationale: Proper sample preparation is critical to prevent contamination of the LC-MS system and to ensure accurate quantification. Quenching the reaction is necessary to stop the chemical transformation at a specific time point. Dilution brings the analyte concentration within the linear range of the detector.

  • Aliquoting: At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., 100 µL of saturated sodium bicarbonate) to neutralize the acidic deprotection reagent and halt the reaction.

  • Dilution: Dilute the quenched sample with an appropriate volume (e.g., 890 µL) of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This will ensure good peak shape for early eluting compounds.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

LC-MS Method Parameters

Rationale: The choice of chromatographic conditions is a balance between achieving adequate separation and maintaining a short run time for high-throughput analysis. The use of formic acid in the mobile phase aids in the protonation of the analytes, enhancing their signal in positive ion mode ESI. A gradient elution is employed to effectively separate compounds with differing polarities.

Parameter Value Justification
LC System Standard HPLC or UHPLC systemUHPLC allows for faster analysis and better resolution.
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column suitable for a wide range of compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI+ and enhances retention of polar compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting less polar compounds.
Gradient 5% to 95% B over 5 minutesA standard gradient for screening reaction mixtures.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes column overload.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF for high-resolution mass accuracy, QqQ for targeted quantification.
Ionization Mode ESI PositiveAmines are readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray.
Source Temp. 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo remove solvent from the analyte ions.
Scan Range 50 - 500 m/zTo cover the mass range of reactants and products.

Data Analysis and Interpretation

The primary goal of the data analysis is to monitor the disappearance of the starting material and the appearance of the product over time.

Expected Molecular Ions:

Compound Chemical Formula Molecular Weight Expected [M+H]⁺ (m/z)
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylateC₁₂H₂₂N₂O₂226.32227.17
1,7-Diazaspiro[4.4]nonane (Deprotected Product)C₇H₁₄N₂126.20127.12

Fragmentation Analysis:

Tandem MS (MS/MS) can be used to confirm the identity of the peaks.

  • Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate ([M+H]⁺ = 227.17): Expect to see major fragment ions corresponding to the loss of isobutylene (m/z 171.12) and the loss of the entire Boc group (m/z 127.12).

  • 1,7-Diazaspiro[4.4]nonane ([M+H]⁺ = 127.12): Fragmentation will depend on the collision energy but will involve the cleavage of the spirocyclic ring system.

Fragmentation_Pathway Parent_Ion Boc-Protected Precursor [M+H]⁺ = 227.17 Fragment_1 Loss of Isobutylene [M+H-56]⁺ = 171.12 Parent_Ion->Fragment_1 - C₄H₈ Fragment_2 Loss of Boc Group [M+H-100]⁺ = 127.12 (Deprotected Product) Parent_Ion->Fragment_2 - C₅H₈O₂ Deprotected_Product Deprotected Product [M+H]⁺ = 127.12

Figure 2: Proposed fragmentation of the Boc-protected precursor.

Troubleshooting

Problem Potential Cause Solution
Poor peak shape Sample solvent mismatch with mobile phase.Dilute the sample in the initial mobile phase.
No or low signal Incorrect ionization mode or MS parameters.Ensure ESI is in positive mode and optimize source parameters.
In-source fragmentation High source temperature or capillary voltage.Reduce source temperature and/or capillary voltage.[11]
Carryover Insufficient needle wash.Implement a strong needle wash with a high percentage of organic solvent.

Conclusion

This application note provides a robust and reliable LC-MS method for the analysis of reactions involving tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. The detailed protocol and troubleshooting guide will enable researchers to efficiently monitor their reactions, leading to improved process understanding and optimization. The principles outlined here can be adapted for a wide range of similar chemical transformations in the field of drug discovery and development.

References

Application

Application Note: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate as a Versatile Scaffold for CNS Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals in neuroscience. Abstract: This document provides a detailed guide on the application of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, n...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, and drug development professionals in neuroscience.

Abstract: This document provides a detailed guide on the application of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, not as a direct therapeutic agent, but as a foundational scaffold in the design and synthesis of novel ligands targeting central nervous system (CNS) receptors. We will explore its utility in generating potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), key targets in cognitive and neurological disorders. This guide includes the scientific rationale behind its use, detailed protocols for the biological characterization of its derivatives, and data interpretation strategies.

Introduction: The Strategic Value of the Diazaspiro[4.4]nonane Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter with favorable drug-like properties is paramount. Spirocyclic systems, which contain two rings connected by a single common atom, are of particular interest as they introduce three-dimensional complexity, enabling more specific interactions with biological targets compared to flat, aromatic structures.

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a key building block in this arena.[1] Its value lies not in its intrinsic biological activity, but in its structural features that make it an ideal starting point for creating libraries of CNS-targeted compounds:

  • 3D Geometry: The spirocyclic core provides a rigid, defined three-dimensional shape, which can improve binding affinity and selectivity for complex receptor pockets.

  • Dual Nitrogen Sites: The scaffold possesses two nitrogen atoms. The secondary amine (N7) serves as a primary point for derivatization, allowing the attachment of various functional groups to explore structure-activity relationships (SAR). The other nitrogen (N1) is protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed later in a synthetic route to allow for further modification.

  • Favorable Physicochemical Properties: The core structure is composed of C, H, N, and O, generally leading to derivatives with good metabolic stability and pharmacokinetic profiles.

The compound itself is a stable solid or liquid, depending on purity, and is commercially available from various suppliers.[2]

PropertyValueSource
IUPAC Name tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate[1]
CAS Number 885268-47-3[1]
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [2][3]
Appearance Colorless to Yellow Liquid/Solid
Storage 2-8°C, sealed in dry, dark place

Application in CNS Drug Discovery: Targeting Nicotinic Acetylcholine Receptors

Dysfunction of nicotinic acetylcholine receptors (nAChRs) is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[4][5] This makes them highly attractive targets for therapeutic intervention. The diazaspiro[4.4]nonane scaffold is particularly well-suited for generating ligands that modulate nAChR activity.

The general workflow for leveraging this scaffold involves a multi-step process, beginning with chemical synthesis and progressing through a cascade of biological assays to identify and optimize lead compounds.

G cluster_0 Medicinal Chemistry cluster_1 Biological Screening & Optimization Scaffold Tert-butyl 1,7-diazaspiro [4.4]nonane-1-carboxylate Derivatization Chemical Derivatization (at N7 position) Scaffold->Derivatization Functionalization Library Library of Novel Analogues Derivatization->Library Screening Primary Biological Screening (e.g., Binding Assay) Library->Screening Test Compounds Characterization Functional Characterization (e.g., Ca2+ Flux, E-phys) Screening->Characterization Identify Hits Optimization Lead Optimization (SAR Studies) Characterization->Optimization Confirm Leads

Caption: Medicinal chemistry workflow using the diazaspiro scaffold.

Protocols for Biological Characterization

Once a library of derivatives based on the Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate scaffold has been synthesized, a systematic biological evaluation is required. The following protocols describe standard methods for determining the affinity and functional activity of these novel compounds at nAChRs.

Protocol 3.1: Radioligand Receptor Binding Assay for nAChR Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a novel compound for a specific nAChR subtype (e.g., α4β2 or α7) by measuring its ability to displace a known high-affinity radioligand.

Causality and Principle: This is a competitive binding assay. The novel, unlabeled compound (the "competitor") competes with a radiolabeled ligand (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7) for the same binding site on the receptor. The concentration of the novel compound that displaces 50% of the radioligand is the IC₅₀. This value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This assay is a robust, high-throughput method to establish direct interaction with the target.[6]

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human nAChR subtype of interest (e.g., HEK293-hα4β2) or brain tissue homogenates (e.g., rat cortex).

  • Radioligand: e.g., [³H]-Epibatidine or [³H]-Cytisine for α4β2; [¹²⁵I]-α-Bungarotoxin for α7.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of a known non-radioactive ligand (e.g., 10 µM Nicotine or 1 µM Epibatidine) to saturate all specific binding sites.

  • Test Compounds: Serial dilutions of the novel diazaspiro derivatives (e.g., from 10 pM to 100 µM).

  • Filtration System: A cell harvester with glass fiber filter mats (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation: On ice, prepare assay tubes in triplicate for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition (for a final volume of 200 µL):

    • Add 50 µL of Assay Buffer to TB tubes.

    • Add 50 µL of NSB agent to NSB tubes.

    • Add 50 µL of the appropriate test compound dilution to the competitor tubes.

    • Add 50 µL of the radioligand (at a concentration near its Kd, e.g., 0.1-0.5 nM [³H]-Epibatidine).

    • Add 100 µL of the membrane preparation (containing 20-50 µg of protein).

  • Incubation: Vortex the tubes gently and incubate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The exact time should be established during assay development.[6]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This step is critical to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Cell-Based Calcium Flux Assay for Functional Activity (EC₅₀/IC₅₀)

Objective: To determine if a novel compound acts as an agonist, antagonist, or positive allosteric modulator (PAM) at ligand-gated ion channels like the α7 nAChR.

Causality and Principle: The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[4] When an agonist binds, the channel opens, allowing Ca²⁺ to flow into the cell and transiently increase the intracellular Ca²⁺ concentration. This change can be measured using a Ca²⁺-sensitive fluorescent dye.

  • An agonist will directly cause an increase in fluorescence.

  • An antagonist will block the fluorescence increase caused by a known agonist (like acetylcholine).

  • A Positive Allosteric Modulator (PAM) will have little effect on its own but will significantly enhance the fluorescence signal produced by a low concentration of an agonist.[7][8]

Due to the extremely rapid desensitization of α7 nAChRs, the signal can be transient and difficult to detect.[7][9] Therefore, this assay is often performed in the presence of a Type II PAM (e.g., PNU-120596), which slows the desensitization kinetics and amplifies the signal window, making it measurable on a plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[5][7]

Materials:

  • Cell Line: A human neuroblastoma cell line endogenously expressing α7 nAChRs (e.g., IMR-32 or SH-SY5Y) or a cell line stably transfected with the receptor.[7]

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Dye: A calcium indicator dye kit (e.g., Fluo-4 AM or Calcium-6).

  • Agonist: Acetylcholine (ACh) or a selective agonist like PNU-282987.

  • PAM (for signal amplification): PNU-120596.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: A FLIPR or similar fluorescence plate reader with automated liquid handling.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into the microplates 24-48 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add the calcium dye solution (prepared according to the manufacturer's instructions, often containing probenecid to prevent dye leakage) to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a separate "compound plate" with serial dilutions of the test compounds, agonist, and controls.

  • Assay Execution (on FLIPR):

    • Place both the cell plate and the compound plate into the instrument.

    • To test for Agonist activity:

      • The instrument will measure a baseline fluorescence reading.

      • It will then automatically add the test compounds from the compound plate to the cell plate.

      • Fluorescence is monitored in real-time for 2-3 minutes to detect any increase, indicating channel activation.

    • To test for Antagonist activity:

      • Pre-incubate the cells with the test compounds for 15-20 minutes.

      • The instrument then adds a known concentration of an agonist (e.g., the EC₈₀ concentration of ACh).

      • A reduction in the expected agonist response indicates antagonism.

    • To test for PAM activity:

      • Pre-incubate the cells with the test compounds.

      • The instrument then adds a low concentration of an agonist (e.g., the EC₂₀ concentration of ACh).

      • An enhancement of the weak agonist response indicates positive allosteric modulation.

  • Data Analysis:

    • The instrument software measures the change in fluorescence intensity (ΔRFU) over baseline.

    • Plot ΔRFU against the log concentration of the test compound.

    • For agonist and PAM activity, fit a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonist activity, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Screening Cascade and Data Interpretation

A logical progression of assays is crucial for efficient drug discovery. Hits from the primary binding assay are advanced to functional assays to determine their mode of action, followed by selectivity profiling against other receptor subtypes.

G Start Synthesized Derivative Library Binding Primary Binding Assay (e.g., α4β2 nAChR) Start->Binding Func_Agonist Functional Assay: Agonist/Antagonist Mode Binding->Func_Agonist Hits with Ki < 100 nM Func_PAM Functional Assay: PAM Mode Func_Agonist->Func_PAM If no agonist/ antagonist activity Selectivity Selectivity Profiling (α7, α3β4, 5-HT3, etc.) Func_Agonist->Selectivity Confirmed Agonist/Antagonist Func_PAM->Selectivity Confirmed PAM Lead Lead Candidate Selectivity->Lead

Caption: A typical screening cascade for nAChR modulator discovery.

Hypothetical Data Interpretation:

Consider a series of three derivatives synthesized from the diazaspiro[4.4]nonane scaffold.

Compoundα4β2 Binding Ki (nM)α7 Binding Ki (nM)α7 Functional Assay (EC₅₀/Emax)Interpretation & Next Steps
DSN-001 1.5>10,000No activityPotent and highly selective ligand for α4β2 nAChRs. Potential analgesic or smoking cessation agent.[10] Proceed to functional characterization at α4β2 and in vivo testing.
DSN-002 85025Agonist: EC₅₀=50 nM, Emax=95%Potent α7 nAChR agonist with good selectivity over α4β2. Potential pro-cognitive agent for Alzheimer's or schizophrenia.[11] Profile against other nAChR subtypes and assess in vivo cognitive models.
DSN-003 >10,0001,500No agonist activity; Enhances ACh response (EC₅₀=120 nM)An α7 nAChR Positive Allosteric Modulator (PAM).[5] This mechanism may offer a safer profile than direct agonists by only enhancing natural cholinergic signaling.[4] Evaluate in vivo efficacy and potential for Ca²⁺-induced toxicity.

Underlying Signaling Mechanism

The ultimate goal of modulating nAChRs is to influence downstream neuronal signaling. Activation of these receptors leads to cation influx, membrane depolarization, and a cascade of intracellular events.

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) or Agonist Receptor nAChR ACh->Receptor Binds to orthosteric site Channel_Open Channel Opens Receptor->Channel_Open PAM PAM PAM->Receptor Binds to allosteric site Ion_Influx Na+ / Ca2+ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Ca2+ Signaling (e.g., CREB, CaMKII) Ion_Influx->Ca_Signal AP Action Potential Firing Depolarization->AP NT_Release Neurotransmitter Release AP->NT_Release

Caption: Simplified nAChR signaling pathway upon activation.

Conclusion

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a powerful and versatile scaffold for modern neuroscience drug discovery. Its rigid, three-dimensional structure provides an excellent foundation for building novel ligands with high affinity and selectivity for challenging CNS targets like the nicotinic acetylcholine receptors. By employing a systematic screening cascade involving radioligand binding and functional cell-based assays, researchers can effectively characterize derivatives of this scaffold to identify promising lead candidates for treating a host of debilitating neurological and psychiatric conditions.

References

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Novel Chemokine Receptor Antagonists from 1-Boc-1,7-diazaspiro[4.4]nonane

Abstract The 1,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework ideal for the development of targeted therapeutics. This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework ideal for the development of targeted therapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chemokine receptor antagonists, starting from the commercially available building block, 1-Boc-1,7-diazaspiro[4.4]nonane. We will explore the strategic rationale behind the synthetic design, provide step-by-step experimental procedures, and discuss the subsequent biological evaluation necessary to validate these compounds as potential drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel modulators of the chemokine system.

Introduction: Targeting the Chemokine System

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in orchestrating the migration of immune cells (chemotaxis) to sites of inflammation, infection, or injury.[1][2] This signaling network is essential for a healthy immune response. However, its dysregulation is a key driver in the pathophysiology of numerous diseases, including chronic inflammatory conditions like rheumatoid arthritis, autoimmune disorders, various cancers, and even viral infections such as HIV.[3][4][5][6][7]

Antagonizing these receptors—blocking them from binding with their natural chemokine ligands—presents a compelling therapeutic strategy.[1] By inhibiting the downstream signaling that leads to cell migration and activation, chemokine receptor antagonists can dampen pathological inflammatory responses and impede tumor growth and metastasis.[1][6]

The 1,7-diazaspiro[4.4]nonane core has emerged as a valuable starting point for building potent and selective antagonists. Its rigid, spirocyclic nature provides a well-defined three-dimensional orientation for substituents, which can enhance binding affinity and selectivity for specific chemokine receptors. The presence of two distinct nitrogen atoms allows for modular and divergent synthesis, enabling the exploration of a broad chemical space to optimize pharmacological properties. This guide focuses on a robust synthetic pathway to leverage this scaffold for the discovery of novel chemokine receptor antagonists.

The Strategic Approach: From Scaffold to Antagonist

Our synthetic strategy is designed for modularity, allowing for the systematic exploration of structure-activity relationships (SAR). The core concept involves the functionalization of the secondary amine at the N-7 position of the 1-Boc-1,7-diazaspiro[4.4]nonane scaffold. This position serves as an anchor point for introducing various chemical moieties designed to interact with the binding pockets of target chemokine receptors.[8]

The general workflow is a two-stage process:

  • Scaffold Functionalization: A key chemical group (e.g., an aromatic aldehyde or carboxylic acid) is coupled to the N-7 position of the spirocyclic core.

  • Pharmacophore Installation: The product from stage one is further derivatized to install the final antagonist pharmacophore, followed by deprotection of the Boc group.

This approach allows for the creation of a library of diverse compounds by varying the components used in each stage.

G cluster_0 Synthetic Workflow A 1-Boc-1,7-diazaspiro[4.4]nonane (Starting Material) B N-7 Functionalized Intermediate A->B Reductive Amination or Acylation C Final Protected Antagonist B->C Coupling / Derivatization D Final Chemokine Receptor Antagonist C->D Boc Deprotection

Caption: A high-level overview of the modular synthetic workflow.

Detailed Synthetic Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-7 Functionalized Intermediate via Reductive Amination

This protocol describes the coupling of an aromatic aldehyde to the N-7 position of the diazaspiro[4.4]nonane core. Reductive amination is a robust and widely used method for forming C-N bonds.

Materials:

  • 1-Boc-1,7-diazaspiro[4.4]nonane

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq). Dissolve it in DCE (or THF) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add the substituted aromatic aldehyde (1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 0.1 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the intermediate iminium ion is crucial for the subsequent reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for this transformation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure N-7 functionalized intermediate.

Protocol 2: Boc Deprotection to Yield Final Antagonist

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the primary amine at the N-1 position.

Materials:

  • N-7 Functionalized Intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq). The volume ratio of DCM to TFA is typically between 1:1 and 4:1.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification/Isolation:

    • Method A (Salt Formation): The resulting TFA salt can often be precipitated by adding cold diethyl ether to the concentrated residue. The solid can then be collected by filtration.

    • Method B (Free Base): To obtain the free base, dissolve the crude residue in DCM and carefully neutralize it with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product. Further purification via chromatography or crystallization may be necessary.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized antagonists. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for a Representative Compound
¹H & ¹³C NMR Structural elucidation and confirmation.Presence of characteristic peaks for the spirocyclic core, the newly introduced aromatic group, and the absence of the Boc group protons (~1.4 ppm).
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
HPLC Quantitative purity analysis.Purity >95% is typically required for biological assays. A standardized HPLC method should be developed for routine analysis.[9]
HRMS Exact mass determination.Provides high-resolution mass data to confirm the elemental composition of the synthesized compound.

Application Note: Biological Evaluation

Once synthesized and characterized, the compounds must be evaluated for their ability to antagonize the target chemokine receptor. This typically involves a tiered screening approach, starting with binding assays and progressing to cell-based functional assays.

Chemokine Receptor Signaling

Chemokine receptors primarily signal through Gαi proteins, leading to downstream events like calcium mobilization and cell migration. They can also signal independently of G-proteins through β-arrestin pathways.[10] Effective antagonists should block these signaling cascades.

G cluster_0 Chemokine Receptor Signaling & Antagonism Chemokine Chemokine (Ligand) Receptor Chemokine Receptor (GPCR) Chemokine->Receptor Binds & Activates G_Protein Gαi/βγ Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits Antagonist Synthesized Antagonist Antagonist->Receptor Binds & Blocks Calcium Ca²⁺ Mobilization G_Protein->Calcium Chemotaxis Chemotaxis (Cell Migration) G_Protein->Chemotaxis

Caption: Simplified chemokine receptor signaling and the mechanism of antagonism.

Protocol 3: In Vitro Functional Assay - β-Arrestin Recruitment

The recruitment of β-arrestin to an activated GPCR is a key signaling event that can be readily measured using commercially available assays (e.g., PathHunter® or Tango™ assays).[11] This protocol provides a general outline.

Materials:

  • Cell line stably expressing the target chemokine receptor fused to a β-arrestin assay component (e.g., U2OS-CCR5-bla cells).

  • Synthesized antagonist compounds.

  • Agonist chemokine (e.g., CCL5 for CCR5).

  • Assay-specific buffer and detection reagents.

  • 384-well, black-wall, clear-bottom assay plates.

Procedure:

  • Cell Preparation: Culture the cells according to the supplier's protocol. On the day of the assay, detach the cells (e.g., with trypsin), and resuspend them in the appropriate assay medium to the recommended cell density.

  • Compound Plating: Prepare serial dilutions of the synthesized antagonist compounds in assay buffer. Dispense a small volume (e.g., 5 µL) of each dilution into the wells of the 384-well plate. Include "agonist only" (vehicle control) and "no agonist" (negative control) wells.

  • Cell Addition: Dispense the cell suspension into each well of the plate.

  • Incubation (Antagonist): Incubate the plate at 37 °C for a specified time (e.g., 30 minutes) to allow the antagonists to bind to the receptors.

  • Agonist Addition: Add the agonist chemokine at a concentration known to elicit a submaximal response (e.g., EC₈₀).

  • Incubation (Agonist): Incubate the plate at 37 °C for the recommended time (e.g., 60-90 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions and incubate in the dark.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., measuring fluorescence or luminescence).

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the "agonist only" control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced signal.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Synthesis: Low yield in reductive amination (Protocol 1).1. Incomplete iminium ion formation. 2. Inactive reducing agent (STAB is moisture-sensitive). 3. Steric hindrance from aldehyde.1. Ensure the reaction is anhydrous; consider adding molecular sieves. 2. Use a fresh bottle of STAB. 3. Increase reaction time or temperature slightly (e.g., to 40 °C).
Synthesis: Incomplete Boc deprotection (Protocol 2).1. Insufficient TFA or reaction time. 2. TFA has degraded.1. Increase the amount of TFA or extend the reaction time. Monitor carefully by LC-MS. 2. Use fresh, high-quality TFA.
Biology: High variability in the functional assay (Protocol 3).1. Inconsistent cell number per well. 2. Compound precipitation at high concentrations. 3. Edge effects on the plate.1. Ensure the cell suspension is homogenous before and during dispensing. 2. Check compound solubility in assay buffer; consider using DMSO as a co-solvent (ensure final concentration is low, <0.5%). 3. Do not use the outer wells of the plate, or fill them with buffer to maintain humidity.

Conclusion

The 1-Boc-1,7-diazaspiro[4.4]nonane scaffold provides a versatile and powerful platform for the development of novel chemokine receptor antagonists. The modular synthetic approach detailed in this guide enables the efficient generation of compound libraries for SAR exploration. By combining robust chemical synthesis with systematic biological evaluation, researchers can leverage this strategy to discover potent and selective antagonists with the potential to become next-generation therapeutics for a wide range of inflammatory and oncologic diseases.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to achieve higher yields and purity in your synthetic endeavors.

Introduction: The Synthetic Challenge

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a valuable spirocyclic diamine building block in medicinal chemistry. Its rigid, three-dimensional structure is of great interest for the development of novel therapeutics. However, its synthesis can present challenges, including the stereocontrolled construction of the spirocyclic core and the selective protection of one of the two nitrogen atoms. This guide provides a comprehensive approach to a proposed high-yield synthesis, focusing on the underlying chemical principles to enable effective troubleshooting and optimization.

Proposed High-Yield Synthetic Protocol

While a definitive, high-yield, multi-step synthesis for this specific molecule is not extensively detailed in peer-reviewed literature, a robust and logical pathway can be proposed based on established synthetic methodologies for similar spirodiamines. The following protocol outlines a three-step sequence involving a double Michael addition, a reductive amination/cyclization cascade, and a selective Boc-protection.

Experimental Workflow Overview

Synthetic_Workflow Start Starting Materials: - Diethyl 2,2-bis(2-cyanoethyl)malonate - Ethylenediamine Step1 Step 1: Double Michael Addition & Hydrolysis/Decarboxylation Start->Step1 Intermediate1 Intermediate: 4,4-Bis(2-aminoethyl)heptanedioic acid Step1->Intermediate1 Step2 Step 2: Reductive Amination/ Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Intermediate: 1,7-Diazaspiro[4.4]nonane Step2->Intermediate2 Step3 Step 3: Selective Mono-Boc Protection Intermediate2->Step3 FinalProduct Final Product: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate Step3->FinalProduct

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of 4,4-Bis(2-aminoethyl)heptanedioic acid

This initial step constructs the carbon skeleton of the spirocycle.

  • Reaction: A double Michael addition of ethylenediamine to diethyl 2,2-bis(2-cyanoethyl)malonate, followed by acidic hydrolysis and decarboxylation.

  • Detailed Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2,2-bis(2-cyanoethyl)malonate (1.0 eq) in ethanol.

    • Add ethylenediamine (2.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • To the crude product, add a 6 M aqueous solution of hydrochloric acid and heat to reflux for 12-18 hours to effect hydrolysis of the nitriles and esters, and subsequent decarboxylation.

    • Cool the reaction mixture and adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

    • The product, 4,4-bis(2-aminoethyl)heptanedioic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Step 2: Formation of 1,7-Diazaspiro[4.4]nonane via Reductive Amination/Cyclization

This is the key spirocycle-forming step. The diacid-diamine intermediate undergoes a thermally-driven double amidation followed by reduction.

  • Reaction: Thermal condensation to form a bis-lactam, followed by reduction.

  • Detailed Protocol:

    • Place the 4,4-bis(2-aminoethyl)heptanedioic acid from Step 1 in a flask suitable for high-temperature reactions.

    • Heat the solid under an inert atmosphere to 180-200 °C to induce intramolecular amidation and formation of the spirocyclic bis-lactam.

    • After cooling, the crude bis-lactam is dissolved in anhydrous THF.

    • Add lithium aluminum hydride (LiAlH₄) (4.0-5.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,7-diazaspiro[4.4]nonane.

Step 3: Selective Mono-Boc Protection

The final step is the selective protection of one of the secondary amine functionalities.

  • Reaction: Reaction of the spirodiamine with di-tert-butyl dicarbonate (Boc₂O).

  • Detailed Protocol:

    • Dissolve the crude 1,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C.[1]

    • Slowly add a solution of di-tert-butyl dicarbonate (0.95-1.0 eq) in the same solvent. The use of slightly less than one equivalent of Boc₂O helps to minimize the formation of the di-protected byproduct.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-Boc protected product from unreacted starting material and the di-Boc protected byproduct.[2]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides systematic solutions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Step1_Issue Problem in Step 1? Start->Step1_Issue Step2_Issue Problem in Step 2? Start->Step2_Issue Step3_Issue Problem in Step 3? Start->Step3_Issue Incomplete_Michael Incomplete Michael Addition Step1_Issue->Incomplete_Michael Yes Hydrolysis_Problem Incomplete Hydrolysis/ Decarboxylation Step1_Issue->Hydrolysis_Problem Yes Solution_Michael Solution: - Check purity of starting materials. - Increase reaction time or temperature. - Use a catalyst (e.g., a mild base). Incomplete_Michael->Solution_Michael Solution_Hydrolysis Solution: - Increase reflux time. - Use a stronger acid or higher concentration. - Ensure complete decarboxylation by monitoring gas evolution. Hydrolysis_Problem->Solution_Hydrolysis Lactam_Formation_Fail Poor Bis-Lactam Formation Step2_Issue->Lactam_Formation_Fail Yes Incomplete_Reduction Incomplete Reduction Step2_Issue->Incomplete_Reduction Yes Solution_Lactam Solution: - Ensure temperature is high enough. - Perform under high vacuum to remove water. Lactam_Formation_Fail->Solution_Lactam Solution_Reduction Solution: - Use fresh, high-purity LiAlH₄. - Ensure anhydrous conditions. - Increase reaction time or temperature. Incomplete_Reduction->Solution_Reduction Di_Boc_Formation Excess Di-Boc Product Step3_Issue->Di_Boc_Formation Yes No_Reaction_Boc No Reaction/ Low Conversion Step3_Issue->No_Reaction_Boc Yes Solution_Di_Boc Solution: - Use ≤ 1.0 eq of Boc₂O. - Add Boc₂O solution slowly at 0 °C. - Monitor reaction closely by TLC. Di_Boc_Formation->Solution_Di_Boc Solution_No_Reaction_Boc Solution: - Check purity of diamine. - Ensure Boc₂O is not hydrolyzed. - Add a non-nucleophilic base (e.g., triethylamine) to scavenge acid. No_Reaction_Boc->Solution_No_Reaction_Boc

Caption: A decision tree for troubleshooting common synthesis issues.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 4,4-bis(2-aminoethyl)heptanedioic acid Incomplete Michael addition.Ensure the purity of starting materials. Consider a mild base catalyst to facilitate the addition. Increase reaction time and/or temperature.
Incomplete hydrolysis/decarboxylation.Increase the reflux time during the acid hydrolysis step. Ensure the acid concentration is sufficient.
Step 2: Low yield of 1,7-Diazaspiro[4.4]nonane Inefficient bis-lactam formation.Ensure the temperature for the thermal condensation is reached and maintained. Performing this step under vacuum can help remove water and drive the reaction to completion.
Incomplete reduction of the bis-lactam.Use fresh, high-quality lithium aluminum hydride. Ensure strictly anhydrous conditions, as LiAlH₄ reacts violently with water. Increase the amount of LiAlH₄ and/or prolong the reaction time.
Step 3: Mixture of mono- and di-Boc protected products Over-addition of Boc₂O.Carefully control the stoichiometry of Boc₂O (use 0.95-1.0 equivalent). Add the Boc₂O solution slowly to the diamine solution at 0 °C.
Reaction temperature is too high.Maintain a low temperature (0 °C to room temperature) during the reaction.
General: Difficulty in purification Product is a viscous oil or difficult to crystallize.For the final product, flash column chromatography on silica gel is recommended. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can be effective. Adding a small amount of triethylamine to the eluent can help prevent the product from tailing on the column.[2]
Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high yield in the spirocyclization step (Step 2)?

A1: The critical factors for the successful formation of the spirocyclic diamine are the complete conversion of the diacid-diamine to the bis-lactam and the subsequent complete reduction. For the initial cyclization, ensuring a sufficiently high temperature and, if possible, the removal of water are key. For the reduction, the quality and quantity of the reducing agent (LiAlH₄) and the maintenance of anhydrous conditions are paramount.

Q2: How can I selectively achieve mono-Boc protection in Step 3?

A2: Selective mono-protection of a symmetric diamine is a common challenge. The key is to use a slight sub-stoichiometric amount of the protecting group reagent (Boc₂O) and to add it slowly at a low temperature. This kinetically favors the formation of the mono-protected product. Careful monitoring by TLC is essential to stop the reaction before significant di-protection occurs. Purification by column chromatography is almost always necessary to isolate the pure mono-Boc derivative.[1]

Q3: My final product appears as a thick oil. How can I best handle and purify it?

A3: It is not uncommon for N-Boc protected amines to be oils or low-melting solids.[3] If crystallization is unsuccessful, purification by flash column chromatography is the best approach. Use a silica gel column and a gradient of ethyl acetate in hexane. To prevent the amine from streaking on the acidic silica gel, you can pre-treat the silica with a 1% solution of triethylamine in the eluent or add a small amount of triethylamine to the mobile phase.[2]

Q4: Are there alternative reducing agents for the bis-lactam reduction in Step 2?

A4: While LiAlH₄ is a powerful and common reagent for amide reduction, other reducing agents could be considered. For example, borane-tetrahydrofuran complex (BH₃·THF) can also be effective for the reduction of amides to amines and is sometimes considered milder and more selective than LiAlH₄.

Q5: What are the expected spectroscopic signatures for the final product?

A5: For Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, you would expect to see the following in the ¹H NMR spectrum: a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm, and a series of multiplets for the methylene protons of the two five-membered rings. In the ¹³C NMR spectrum, you would expect to see signals for the quaternary carbon of the Boc group, the carbonyl carbon, the spiro-carbon, and the various methylene carbons. The mass spectrum should show the correct molecular ion peak.

References

  • Reductive Amination. Wordpress. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? ResearchGate. Available from: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available from: [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Boc-1,7-diazaspiro[4.4]nonane

Welcome to the technical support center for the synthesis of 1-Boc-1,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-1,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 1,7-diazaspiro[4.4]nonane core?

A1: The 1,7-diazaspiro[4.4]nonane skeleton is typically assembled through multi-step sequences. A prevalent strategy involves the construction of a pyrrolidine ring fused to a pre-existing cyclopentane derivative or vice-versa. One common approach is a double reductive amination of a cyclopentane-1,1-dicarbaldehyde derivative with a suitable amine, followed by cyclization. Another powerful method is the intramolecular cyclization of a linear precursor containing both amine functionalities. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Q2: Why is the regioselectivity of the Boc protection a critical step?

A2: The 1,7-diazaspiro[4.4]nonane core possesses two secondary amine groups at the 1- and 7-positions, which are chemically distinct. The nitrogen at position 1 is adjacent to the spirocyclic carbon, while the nitrogen at position 7 is part of a five-membered ring that is not at the spiro center. This difference in the chemical environment can lead to a mixture of two regioisomers upon monoprotection with a Boc group: 1-Boc-1,7-diazaspiro[4.4]nonane and 7-Boc-1,7-diazaspiro[4.4]nonane. Controlling this regioselectivity is paramount to ensure the desired isomer is obtained as the major product.

Q3: What are the key analytical techniques to distinguish between the 1-Boc and 7-Boc isomers?

A3: Distinguishing between the two regioisomers is crucial for reaction monitoring and product characterization. The most powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the protons and carbons adjacent to the protected and unprotected nitrogen atoms. 2D NMR techniques like HSQC and HMBC can be invaluable in definitively assigning the structure.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in MS/MS experiments may differ, providing clues to the structure.

  • Chromatography: The two isomers will likely have different polarities and therefore different retention times on TLC, HPLC, or column chromatography, allowing for their separation and quantification.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of 1-Boc-1,7-diazaspiro[4.4]nonane. A plausible synthetic workflow is presented below, followed by a detailed troubleshooting table.

Proposed Synthetic Workflow

Synthetic Workflow Start Starting Materials Step1 Formation of Diamine Precursor Start->Step1 e.g., Diethyl 2,2-pyrrolidinedicarboxylate Step2 Intramolecular Cyclization Step1->Step2 Reduction & Amination Step3 Boc Protection Step2->Step3 1,7-Diazaspiro[4.4]nonane Product 1-Boc-1,7-diazaspiro[4.4]nonane Step3->Product Di-tert-butyl dicarbonate (Boc)2O Boc_Protection_Regioisomers Diazaspiro 1,7-Diazaspiro[4.4]nonane Product1 1-Boc-1,7-diazaspiro[4.4]nonane (Desired Product) Diazaspiro->Product1 N1 attack Product2 7-Boc-1,7-diazaspiro[4.4]nonane (Side Product) Diazaspiro->Product2 N7 attack Boc2O (Boc)2O DiBoc 1,7-di-Boc-1,7-diazaspiro[4.4]nonane (Side Product) Product1->DiBoc Excess (Boc)2O Product2->DiBoc Excess (Boc)2O

Caption: Potential outcomes of the Boc protection of 1,7-diazaspiro[4.4]nonane.

Experimental Protocols

General Protocol for Reductive Amination
  • Dissolve the dicarbonyl compound and the amine precursor in a suitable solvent (e.g., methanol, dichloroethane).

  • Adjust the pH of the solution to 4-6 using a mild acid (e.g., acetic acid).

  • Add the reducing agent (e.g., NaBH3CN or NaBH(OAc)3) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO3).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Boc Protection
  • Dissolve the 1,7-diazaspiro[4.4]nonane in a suitable solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, diisopropylethylamine).

  • Cool the solution to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in the same solvent.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate in vacuo, and purify the product by column chromatography to separate the isomers.

References

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Polar Diazaspirocycles

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams facing the unique and often frustrating challenges of purifying polar diazaspirocycles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams facing the unique and often frustrating challenges of purifying polar diazaspirocycles. These molecules, with their inherent polarity, basic nitrogen centers, and rigid three-dimensional structures, defy conventional purification strategies. This guide is structured to function as a dedicated technical support center, moving from common questions to deep-dive troubleshooting protocols to help you navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs) - The "What & Why"

This section addresses the most common initial hurdles researchers encounter. Understanding the root cause is the first step toward an effective solution.

Q1: Why does my polar diazaspirocycle show poor peak shape (tailing) on a standard silica gel column?

A: This is a classic problem rooted in the fundamental chemistry of both your molecule and the stationary phase. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your diazaspirocycle undergo a strong acid-base interaction with these silanols.[1] This interaction is often non-uniform, leading to a portion of your molecules being excessively retained, which manifests as significant peak tailing, potential sample degradation, and yield loss.[1]

To counteract this, you must mitigate the silanol interactions. The most common strategy is to add a small amount of a competitive base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2][3] This additive "shields" the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

Q2: My compound elutes in the void volume on my C18 reversed-phase column. What's happening and what are my options?

A: This occurs because your highly polar diazaspirocycle has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar C18 stationary phase.[4] In reversed-phase chromatography (RPC), retention is driven by hydrophobic interactions, which your molecule lacks.

You have several advanced strategies to induce retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase with a primarily organic mobile phase, which is counterintuitive but highly effective for polar analytes.[5][6]

  • Ion-Pairing Chromatography: By adding an ion-pairing reagent to the mobile phase, you form a neutral, more hydrophobic complex with your protonated diazaspirocycle, which can then be retained by the C18 phase.[7][8][9]

  • Aqueous C18 Columns: Specialized C18 columns with polar end-capping are designed to prevent "phase collapse" under highly aqueous conditions (e.g., >95% water), allowing for the retention of more polar compounds.[10][11]

Q3: What is HILIC, and why is it often recommended for polar basic compounds?

A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a powerful technique that uses a polar stationary phase (like silica, diol, or specialized zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of an aqueous buffer.[6]

The mechanism relies on partitioning the analyte between a water-enriched layer that forms on the surface of the polar stationary phase and the bulk organic mobile phase.[5] Highly polar compounds, like your diazaspirocycle, are preferentially retained in this aqueous layer. Elution is achieved by increasing the water content in the mobile phase.[12] This technique is ideal for compounds that are too polar for reversed-phase and show problematic interactions with normal-phase.[6]

Q4: When should I consider Ion-Exchange Chromatography (IEX) instead of other methods?

A: Ion-Exchange Chromatography (IEX) should be a primary consideration when your diazaspirocycle is readily and consistently ionizable (i.e., protonated). IEX separates molecules based on their net charge.[13][14] For a basic diazaspirocycle, you would use a cation-exchange resin, which has negatively charged functional groups that bind to your positively charged molecule.[13]

Consider IEX when:

  • You need to separate your target compound from neutral or acidic impurities.

  • You are working with a well-defined buffer system where the charge of your compound is stable.

  • You require very high purity for biological or pharmaceutical applications, as IEX can be a very high-resolution technique.[14][15]

Elution is typically achieved by increasing the salt concentration of the mobile phase or by changing its pH to neutralize the charge on the analyte.[13]

Q5: I can't get my compound to crystallize from my purified fractions. Can salt formation help?

A: Absolutely. This is a powerful, non-chromatographic purification and isolation technique.[16] Polar compounds are often difficult to crystallize because of their high solubility in many solvents. By reacting your basic diazaspirocycle with an acid, you form a salt. This new entity has vastly different physicochemical properties, including solubility, crystal lattice energy, and melting point.[17][18]

Often, a salt form will be significantly less soluble in a given organic solvent system than the freebase, promoting crystallization.[19] A critical factor for successful salt formation is the difference in pKa between your basic compound and the acid you choose; a ΔpKa of at least 2-3 units is generally recommended for a stable salt.[17][20]

Section 2: Troubleshooting Guides & Protocols

This section provides actionable protocols and troubleshooting tables for the most common purification techniques.

Guide 1: Optimizing Normal-Phase Chromatography for Basic Compounds

The key to success is mitigating the strong interaction between the basic analyte and the acidic silica surface.

Troubleshooting Table: Normal-Phase Chromatography

ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing Strong acid-base interaction with silica silanols.Add 0.1-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[2]
No Elution Compound is irreversibly bound to the silica.Increase the polarity of the mobile phase (e.g., higher % MeOH). Add a stronger competing base like ammonium hydroxide.
Poor Resolution Co-elution of impurities with similar polarity.Switch to a different stationary phase like alumina or an amine-functionalized column.[2][3] Optimize the mobile phase gradient.
Inconsistent Retention Variable activity of the silica gel.Ensure consistent pre-equilibration of the column with the amine-modified mobile phase.

Experimental Protocol: Flash Chromatography on Silica with Amine-Modified Mobile Phase

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Dichloromethane/Methanol). To this mixture, add 0.5-1.0% (v/v) of triethylamine or 25% aqueous ammonium hydroxide. Causality: The amine neutralizes active silanol sites, preventing strong analyte binding.[1]

  • Sample Adsorption (Dry Loading): Dissolve your crude sample in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel and evaporate the solvent to dryness. This creates a dry, free-flowing powder. Causality: Dry loading prevents strong solvents in the sample injection from distorting the chromatography bands at the column inlet.

  • Column Packing & Equilibration: Pack your flash column with silica gel. Equilibrate the column by flushing with at least 5 column volumes (CV) of the amine-modified mobile phase (starting with low polarity). Trustworthiness: Proper equilibration ensures that the silica surface is fully passivated by the amine additive before the sample is introduced, leading to reproducible results.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin the elution with your starting mobile phase composition and gradually increase the polarity (e.g., increase the percentage of Methanol).

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC), also using an amine-modified eluent, to identify the fractions containing your pure product.

Guide 2: Mastering HILIC for Polar Diazaspirocycles

HILIC is a go-to technique when reversed-phase fails. Method development is key.

Troubleshooting Table: HILIC

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape Secondary ionic interactions; inappropriate sample solvent.Increase the buffer concentration (e.g., ammonium formate) in the mobile phase.[9] Ensure the sample is dissolved in a solvent similar to the initial mobile phase.[9]
Insufficient Retention Mobile phase is too polar; stationary phase is not retentive enough.Decrease the initial water/buffer content. Switch to a more hydrophilic stationary phase (e.g., zwitterionic).[5]
Poor Reproducibility Insufficient column equilibration time.HILIC requires longer equilibration times than RPC. Equilibrate with at least 10-20 column volumes of the initial mobile phase.

Experimental Protocol: Method Development for HILIC Purification

  • Column Selection: Start with a robust HILIC stationary phase. Amide or zwitterionic phases often provide good selectivity for polar basic compounds.[5]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10-20 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to 3.0-5.0 with formic acid. Causality: The buffer salts are crucial for creating the aqueous layer on the stationary phase and for masking residual silanol groups, improving peak shape.

    • Solvent B (Organic): Acetonitrile.

  • Initial Scouting Gradient:

    • Equilibrate the column thoroughly with 95% B / 5% A.

    • Run a broad gradient from 95% B to 50% B over 10-15 minutes.

    • This initial run will determine if the compound is retained and where it elutes.

  • Optimization:

    • Based on the scouting run, create a shallower gradient around the elution point of your compound to improve resolution.

    • Adjust the buffer concentration or pH to fine-tune selectivity and peak shape.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative column for bulk purification.[21]

Guide 3: Non-Chromatographic Purification: Salt Formation & Crystallization

This method can be highly effective for achieving high purity and is easily scalable.

Experimental Protocol: Screening for Salt Formation and Crystallization

  • Counter-ion Selection: Choose a set of pharmaceutically acceptable acids with a pKa at least 2-3 units lower than the pKa of your basic diazaspirocycle. Common choices include HCl, sulfuric acid, tartaric acid, and methanesulfonic acid.[17]

  • Solvent Screening: Select a range of solvents where your freebase has moderate to high solubility (e.g., Methanol, Ethanol, Acetone).[22]

  • Salt Formation Test:

    • In a small vial, dissolve a known amount of your diazaspirocycle freebase in a chosen solvent.

    • Add a stoichiometric equivalent (1.0 eq) of the selected acid.

    • Observe for immediate precipitation. If no solid forms, cap the vial and allow it to stand. You can also try adding an anti-solvent (a solvent in which the salt is expected to be insoluble, like ether or hexanes) dropwise until turbidity persists.[9]

  • Crystallization:

    • Once a promising salt/solvent system is identified, scale up the procedure.

    • Dissolve the material in a minimum amount of the "good" solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed to promote the growth of well-ordered crystals. Causality: Slow cooling allows the molecules to align into a stable crystal lattice, which effectively excludes impurities.[22]

  • Isolation and Analysis: Isolate the crystals by filtration, wash with a cold anti-solvent, and dry. Analyze the purity by HPLC and confirm the structure by NMR and other analytical techniques.

Guide 4: Chiral Separations of Diazaspirocycles

Many diazaspirocycles are chiral. Separating enantiomers is a critical step in drug development.

Overview of Chiral Separation Techniques

TechniquePrincipleBest ForConsiderations
Chiral SFC/HPLC Enantiomers are separated on a chiral stationary phase (CSP).Small to medium scale (mg to grams). Rapid method development.Can be expensive to scale up. Requires specialized columns and instrumentation (especially SFC).[23][24]
Diastereomeric Salt Resolution A racemic base is reacted with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.Large scale (grams to kilograms). Cost-effective at scale.Requires a "salt handle" (acidic or basic site). Method development can be empirical and time-consuming.[24]

Experimental Protocol: Diastereomeric Salt Resolution

  • Chiral Acid Selection: Choose a commercially available and enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid).[24]

  • Stoichiometry Screening: Dissolve your racemic diazaspirocycle in a suitable solvent. In separate experiments, add 0.5 equivalents and 1.0 equivalents of the chiral acid. Causality: Using 0.5 equivalents can sometimes lead to the preferential crystallization of the salt of one enantiomer, leaving the other in solution, a process known as kinetic resolution.

  • Crystallization & Isolation: Allow the solutions to crystallize. Isolate the solid material by filtration. The solid should be enriched in one diastereomeric salt.

  • Liberation of the Freebase: Dissolve the isolated diastereomeric salt in water and adjust the pH to >10 with a base (e.g., NaOH). This neutralizes the chiral acid and liberates your diazaspirocycle freebase.

  • Extraction & Analysis: Extract the freebase into an organic solvent (e.g., DCM or Ethyl Acetate). Analyze the enantiomeric excess (ee) using a validated chiral HPLC or SFC method.

Section 3: Method Selection Workflow

The purification of a polar diazaspirocycle is not a one-size-fits-all process. The optimal strategy depends on the scale, purity requirements, and specific properties of your molecule. This decision tree provides a logical workflow to guide your choice.

Purification_Workflow start Crude Polar Diazaspirocycle Mixture is_chiral Is the target compound chiral? start->is_chiral purity_check_achiral High Purity Required (>99%)? is_chiral->purity_check_achiral No purity_check_chiral Separation of Enantiomers Required? is_chiral->purity_check_chiral Yes flash_np Modified Normal-Phase (Silica + Amine) purity_check_achiral->flash_np No (Bulk/Rough Cut) hilic HILIC purity_check_achiral->hilic Yes scale_check Scale? purity_check_chiral->scale_check Yes purity_check_chiral->hilic No (Purify Racemate First) chiral_sfc Chiral SFC / HPLC scale_check->chiral_sfc Small Scale (mg-g) diastereomeric_res Diastereomeric Salt Resolution scale_check->diastereomeric_res Large Scale (g-kg) iex Ion-Exchange (IEX) hilic->iex If HILIC fails or for orthogonal method salt_xtal Salt Formation & Crystallization hilic->salt_xtal Alternative/Scalable non-chromatographic polish

Caption: Workflow for selecting a purification strategy.

Section 4: References
  • Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Available from: [Link]

  • Purification of strong polar and basic compounds. Reddit r/Chempros. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Direct Crystallization of Enantiomers and Dissociable Diastereomers. Request PDF on ResearchGate. Available from: [Link]

  • Purification of polar compounds. The Analytical Scientist. Available from: [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. Available from: [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. Available from: [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne LABS. Available from: [Link]

  • High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy. PubMed. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available from: [Link]

  • Principles of Salt Formation. ResearchGate. Available from: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available from: [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Available from: [Link]

  • Crystallization of Aspirin Crystals in Polar and Non Polar Solvents in the Presence of Surfactants. Semantic Scholar. Available from: [Link]

  • Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. PMC - NIH. Available from: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. Available from: [Link]

  • CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R). ResearchGate. Available from: [Link]

  • Amine purification. Science Forums. Available from: [Link]

  • Ion exchange chromatography: A comprehensive review. GSC Online Press. Available from: [Link]

  • A series of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. ResearchGate. Available from: [Link]

  • Purification Techniques for Natural Products. Buchi.com. Available from: [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available from: [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available from: [Link]

  • Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Available from: [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. RSC Publishing. Available from: [Link]

  • Ion exchange chromatography for small extracellular vesicles isolation. Protocols.io. Available from: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available from: [Link]

  • In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. Quora. Available from: [Link]

  • Current techniques of extraction, purification, and preliminary, fractionation of polar lipids of natural origin. PubMed. Available from: [Link]

  • Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • What are some practical ways to purify complex compounds other than column chromatography?. Reddit r/chemistry. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Diamines

Welcome to the technical support center for the Boc protection of diamines. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of diamines. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of selectively protecting diamine substrates. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data from key literature to ensure you can achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Boc protection of diamines.

Q1: What is the primary challenge in the Boc protection of symmetrical diamines?

The main challenge is achieving selective mono-protection over di-protection . Since both amino groups in a symmetrical diamine have similar reactivity, the protecting agent, di-tert-butyl dicarbonate (Boc₂O), does not inherently differentiate between them. This often leads to a statistical mixture of unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct, necessitating challenging purification steps.

Q2: What is the most effective general strategy to achieve selective mono-Boc protection?

The most robust and widely adopted strategy involves the in situ differentiation of the two amino groups by mono-protonation . By adding one equivalent of an acid, one amine group is converted into its ammonium salt, which is significantly less nucleophilic and thus unreactive towards Boc₂O. The remaining free amine can then be selectively protected. This method is efficient and avoids the need for high dilution or slow addition of the Boc anhydride.[1][2][3]

Q3: Which acid should I use for the mono-protonation strategy?

While various acids can be used, generating anhydrous HCl in situ is a highly effective and convenient method. This is commonly achieved by reacting a reagent like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) with an alcohol solvent such as methanol.[4][5] This approach avoids the use of corrosive and difficult-to-handle HCl gas.[4] Trifluoroacetic acid (TFA) has also been shown to be effective in certain cases.[6]

Q4: What are the best solvents for this reaction?

Methanol (MeOH) is a widely recommended solvent for the mono-protonation strategy as it reacts with Me₃SiCl to generate HCl and can keep the resulting amine salts and products in solution.[4] Other polar protic solvents can also be effective. Apolar solvents like dichloromethane (DCM) or toluene are generally not recommended as they can lead to the precipitation of reagents or products, which can block systems, especially in flow chemistry setups.

Q5: Can I use a base in my reaction?

In the standard Boc protection protocol for a single amine, a base is typically used to neutralize the acidic byproduct and drive the reaction forward.[7][8] However, for selective mono-protection of a diamine using the mono-protonation strategy, a base is added during the work-up phase, after the Boc protection step is complete. The initial acidic conditions are crucial for selectivity. After the reaction, a base like sodium hydroxide (NaOH) is added to neutralize the ammonium salt and allow for the extraction of the mono-protected product into an organic solvent.[1][4]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide addresses specific problems you might face during the Boc protection of diamines and offers logical, step-by-step solutions.

Problem 1: Low Yield of Mono-Boc Product and Significant Di-Boc Formation

This is the most frequent issue, indicating a loss of selectivity.

Causality Analysis:

  • Incorrect Stoichiometry: More than one equivalent of Boc₂O relative to the unprotonated amine will lead to di-protection.

  • Insufficient Protonation: If less than one equivalent of acid is used, a portion of the diamine will have two free nucleophilic sites.

  • Equilibrium Issues: The equilibrium between the di-protonated, mono-protonated, and free diamine might not favor the mono-protonated species sufficiently.

Troubleshooting Workflow:

G start Low Yield of Mono-Boc Product High Di-Boc Formation check_acid Verify Acid Stoichiometry: Is exactly 1.0 eq. of acid (or acid precursor) used? start->check_acid check_boc Verify Boc₂O Stoichiometry: Is 1.0 eq. or slightly less (e.g., 0.8-1.0 eq.) used? check_acid->check_boc Yes solution1 Adjust Acid Source: Use freshly distilled Me₃SiCl or titrate HCl solution. Ensure anhydrous conditions for in situ generation. check_acid->solution1 No check_temp Control Reaction Temperature: Was the reaction performed at low temp (e.g., 0 °C) during acid and Boc₂O addition? check_boc->check_temp Yes solution2 Optimize Boc₂O Equivalents: Try substoichiometric amounts of Boc₂O (e.g., 0.8 eq.) to favor mono-protection. check_boc->solution2 No solution3 Modify Protocol: Ensure dropwise addition of reagents at 0 °C. Allow sufficient time for protonation equilibrium before adding Boc₂O. check_temp->solution3 No end Improved Selectivity for Mono-Boc Product check_temp->end Yes solution1->check_acid solution2->check_boc solution3->check_temp

Caption: Troubleshooting workflow for excessive di-protection.

Problem 2: Reaction is Sluggish or Incomplete

The reaction fails to proceed to full consumption of the starting material.

Causality Analysis:

  • Deactivation of Reagent: The Boc₂O may have degraded due to moisture.

  • Poor Solubility: The diamine salt may not be fully soluble in the chosen solvent, reducing its availability to react.

  • Steric Hindrance: For bulky diamines, the reaction may require more forcing conditions.

Solutions:

  • Check Reagent Quality: Use a fresh bottle of Boc₂O or one that has been stored properly under an inert atmosphere.

  • Solvent Optimization: Ensure you are using a suitable solvent like methanol. If solubility is still an issue, you may need to try a co-solvent system, but be mindful that this can affect the protonation equilibrium.

  • Increase Temperature: After the initial selective protection at a lower temperature, you can try slowly warming the reaction to room temperature and stirring for a longer period (e.g., 1-3 hours) to drive it to completion.[4]

  • Catalysis: For sluggish reactions, the addition of a catalytic amount of iodine (e.g., 10 mol%) has been reported to accelerate the N-tert-butoxycarbonylation of amines.[6][7]

Problem 3: Difficulty in Purifying the Mono-Boc Product

The desired product is difficult to separate from the unreacted diamine and the di-Boc byproduct.

Causality Analysis:

  • Similar Physical Properties: The polarity of the mono-Boc product can be intermediate between the highly polar diamine and the nonpolar di-Boc product, complicating chromatography.

  • Incorrect Work-up Procedure: An improper work-up can fail to separate the components effectively before purification.

Solutions:

  • Liquid-Liquid Extraction Work-up: A well-designed extraction protocol is the most effective purification method.

    • Step 1 (Remove Di-Boc): After the reaction, perform an extraction with a nonpolar solvent like diethyl ether or hexane before adding the base. The nonpolar di-Boc product will move to the organic phase, while the protonated mono-Boc product and unreacted diamine salt remain in the aqueous layer.[6]

    • Step 2 (Isolate Mono-Boc): Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).[4] This deprotonates the remaining ammonium groups.

    • Step 3 (Extract Product): Extract the now-neutral mono-Boc product and unreacted diamine into an organic solvent like dichloromethane (DCM).[4] The unreacted diamine is often more water-soluble, allowing for some separation at this stage.

  • Acid Wash: If the final product is contaminated with unreacted diamine, dissolving the crude material in an organic solvent and washing with a dilute acid solution can remove the more basic diamine.

  • Chromatography: If extraction is insufficient, column chromatography is the final option. A gradient elution from a less polar to a more polar solvent system is typically required.

Experimental Protocols & Data

Protocol 1: General Mono-Boc Protection using Me₃SiCl

This protocol is adapted from the work of Servín, R., et al. (2017) and is a reliable method for a variety of diamines.[4]

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the diamine (1.0 eq.).

  • Add anhydrous methanol and cool the mixture to 0 °C in an ice bath.

  • Slowly add freshly distilled trimethylsilyl chloride (Me₃SiCl, 1.0 eq.) dropwise. A white precipitate of the diamine monohydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Add a small amount of water (e.g., 1 mL per ~1 g of diamine), followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in methanol.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or GC-MS.

  • Dilute the reaction mixture with water and wash with diethyl ether (2 x volumes) to remove any di-Boc byproduct.

  • Adjust the aqueous layer to pH >12 with 2N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.

Data Summary: Conditions for Mono-Boc Protection

The following table summarizes conditions and yields for the mono-Boc protection of various diamines using the mono-protonation strategy.

Diamine SubstrateAcid Source (1 eq.)SolventBoc₂O (eq.)Yield (%)Reference
EthylenediamineHCl gasMeOH/H₂O1.087[1][3]
1,3-DiaminopropaneHCl gasMeOH/H₂O1.075[1][3]
1,4-DiaminobutaneHCl gasMeOH/H₂O1.065[1][3]
(1R,2R)-CyclohexanediamineMe₃SiClMeOH/H₂O1.066[4][5]
PiperazineTFAMeOH/H₂O1.055 (as bispidine)[6]
Piperazine(Flow Chemistry)Methanol0.845
Reaction Mechanism and Selectivity Logic

The success of this method hinges on the difference in nucleophilicity between a free amine and a protonated ammonium salt.

G cluster_0 Step 1: Selective Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up Diamine H₂N-R-NH₂ Mono-Salt H₂N-R-NH₃⁺   Cl⁻ Diamine->Mono-Salt + 1 eq. HCl Boc2O (Boc)₂O Mono-Salt->Boc2O Free amine attacks Mono-Boc Boc-HN-R-NH₃⁺   Cl⁻ Boc2O->Mono-Boc Reaction NoReaction H₂N-R-NH₃⁺ (Protonated amine is non-nucleophilic) FinalProduct Boc-HN-R-NH₂ Mono-Boc->FinalProduct + NaOH (pH > 12)

Caption: Mechanism of selective mono-Boc protection.

This visual representation illustrates how the initial protonation deactivates one amine group, allowing the other to react selectively with the Boc anhydride. The final basic work-up then liberates the second amine, yielding the desired product.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Servín, R., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Servín, R., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]

  • Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Liskamp, R. M. J., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Welcome to the technical support center for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this valuable spirocyclic diamine building block. The following content is structured in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect when synthesizing Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate?

A1: The synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate via mono-Boc protection of 1,7-diazaspiro[4.4]nonane typically yields three main components in the crude reaction mixture:

  • Unreacted Starting Material: 1,7-diazaspiro[4.4]nonane.

  • Desired Product: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

  • Di-Boc Protected Byproduct: Di-tert-butyl 1,7-diazaspiro[4.4]nonane-1,7-dicarboxylate.

The formation of the di-Boc protected byproduct is a common issue in the synthesis of mono-protected symmetric diamines.[1][2] The ratio of these components will depend on the reaction conditions, such as the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) used.

Q2: How can I monitor the progress of my reaction and identify the different components by Thin Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for monitoring the reaction. Here is a general procedure:

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. A gradient of 1% to 10% MeOH in DCM should effectively separate the three main components. For more polar compounds, adding a small amount of triethylamine (Et₃N) (e.g., 0.5%) to the mobile phase can reduce streaking of the amine spots.[3]

  • Visualization:

    • UV Light (254 nm): The Boc-protected compounds may show some absorbance under UV light, but the free diamine will likely not be visible.[4]

    • Ninhydrin Stain: This is an excellent choice for visualizing all three components. The unreacted diamine will produce a prominent colored spot (typically purple or pink) upon heating. The mono-Boc protected product will also stain, as the Boc group can be cleaved under the heating conditions used for visualization.[3][5] The di-Boc byproduct may not stain or will stain very weakly as it lacks a free amine.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain that can visualize most organic compounds.

Expected TLC Profile:

CompoundApproximate Rf Value (95:5 DCM:MeOH)Ninhydrin Staining
Di-Boc ByproductHighest RfNo/Weak Staining
Desired Product Intermediate Rf Stains Positive
Unreacted DiamineLowest Rf (or baseline)Strong Staining

Q3: My purified product is an oil, but I have seen it reported as a solid. What can I do?

A3: It is not uncommon for Boc-protected amines to be isolated as thick oils or amorphous solids, especially if trace amounts of solvent or impurities are present.[6] Here are some strategies to induce crystallization:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for an extended period.

  • Trituration: Add a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, to the oil. Vigorously stir or sonicate the mixture. This can help to wash away soluble impurities and induce the precipitation of your product as a solid.

  • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a non-polar anti-solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Seeding: If you have a small amount of solid product from a previous batch, adding a seed crystal to a concentrated solution can initiate crystallization.

Q4: I am having trouble separating the desired mono-Boc product from the di-Boc byproduct by column chromatography. What can I do?

A4: The polarity difference between the mono- and di-Boc protected compounds can sometimes be small, making chromatographic separation challenging. Here are some tips:

  • Optimize Your Solvent System: A shallow elution gradient is key. Start with a low polarity mobile phase (e.g., 100% DCM or DCM with a very small percentage of MeOH or ethyl acetate) and gradually increase the polarity. A gradient of 0-5% methanol in DCM is often effective.

  • Column Packing and Loading: Ensure your column is well-packed. Load your crude product onto the column in a minimal amount of the initial mobile phase to ensure a tight band.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for your specific crude product mixture.

  • Prepare the Column: Dry pack a glass chromatography column with silica gel (230-400 mesh). The amount of silica should be roughly 50-100 times the weight of your crude material.

  • Equilibrate the Column: Wet the silica gel with your starting mobile phase (e.g., 100% DCM or a mixture with low polarity like 99:1 DCM:MeOH) until the entire column is saturated.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, you can add a small amount of methanol. Alternatively, you can adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elute the Column: Begin eluting with your starting mobile phase. The di-Boc byproduct, being the least polar, should elute first.

  • Increase Polarity: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise gradient (e.g., 99:1, 98:2, 95:5 DCM:MeOH) is recommended.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol is a starting point and the choice of solvent is critical.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates to screen include ethyl acetate, isopropyl alcohol, acetonitrile, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Workflow for Impurity Identification and Removal

G cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Profile cluster_2 Purification Strategy Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot on TLC Plate Unreacted Diamine Unreacted Diamine TLC Analysis->Unreacted Diamine Low Rf, Ninhydrin Positive Mono-Boc (Product) Mono-Boc (Product) TLC Analysis->Mono-Boc (Product) Mid Rf, Ninhydrin Positive Di-Boc Byproduct Di-Boc Byproduct TLC Analysis->Di-Boc Byproduct High Rf, Ninhydrin Negative Column Chromatography Column Chromatography Mono-Boc (Product)->Column Chromatography Primary Method Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Decision workflow for purification of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Logical Relationship of Common Impurities

G cluster_0 Reaction with Boc₂O 1,7-diazaspiro[4.4]nonane Unreacted SM Start->1,7-diazaspiro[4.4]nonane Starting Material Mono-Boc Product Desired Product 1,7-diazaspiro[4.4]nonane->Mono-Boc Product + 1 eq. Boc₂O Di-Boc Byproduct Over-reaction Mono-Boc Product->Di-Boc Byproduct + 1 eq. Boc₂O

Caption: Relationship between starting material, product, and common byproduct.

References

  • VanVeller Lab. (n.d.). Resources. Iowa State University Department of Chemistry. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • PubChem. (n.d.). 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Sorbent_Technologies. (2023, July 30). Can boc anhydride be visualized by pma tlc stain. r/CHROMATOGRAPHY. Reddit. Retrieved from [Link]

  • john710000. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Reddit. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sun, Y., Liu, Y., & Wang, X. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492. Retrieved from [Link]

  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. CN104672322A.
  • Ha, H. J., Lee, W. K., & Choi, J. H. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 69-74. Retrieved from [Link]

  • Kärkkäinen, J. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General method for selective Mono-Boc protection of diamines and thereof. Journal of the Mexican Chemical Society, 61(1), 69-74. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CN102659678B. (2014). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
  • G. A. Akwabi-Ameyaw, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24538. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • StilleQuestioning. (2023, October 18). Boc De-protection. r/Chempros. Reddit. Retrieved from [Link]

  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. CN104672322A.
  • P. Ruzza, et al. (2019). Boc deprotection conditions tested. Molecules, 24(12), 2287. Retrieved from [Link]

  • Larsson, J. (2010). Development of LC-QTOF method for analysis of extracts from urinary catheters. uu.diva. Retrieved from [Link]

  • D. A. R. S. D. Al-dujaili, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1335-1343. Retrieved from [Link]

  • wildfyr. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate in Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spirocyclic building block. Our goal is to provide you with a deep understanding of its stability profile in solution, enabling you to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section addresses the most common inquiries regarding the handling and storage of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Q1: What is the primary chemical feature governing the stability of this compound in solution?

A1: The stability of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is overwhelmingly dictated by its tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is notoriously sensitive to acidic conditions, under which it will cleave to release the free diamine.[][2][3] This acid-lability is the most critical factor to manage during reactions, workups, and storage.

Q2: Under what conditions is the compound considered stable?

A2: The compound is generally stable under neutral and basic conditions. The carbamate linkage is resistant to most nucleophiles and bases, making it compatible with a wide array of synthetic transformations such as alkylations, acylations, or reductive aminations performed on the unprotected secondary amine, provided the reaction medium is not acidic.[][2] It is also stable to standard catalytic hydrogenation conditions often used to remove other protecting groups like the carboxybenzyl (Cbz) group.[3]

Q3: What are the recommended solvents for dissolving and short-term storage of this compound?

A3: For maximum stability, high-purity, anhydrous aprotic solvents are recommended. Suitable choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF)

Protic solvents like methanol and ethanol can be used, but care must be taken to ensure they are free of acidic impurities. For short-term storage in solution, refrigeration (2-8 °C) is advised to minimize the rate of any potential decomposition.

Q4: How does temperature impact the stability of the compound in solution?

A4: Elevated temperatures will accelerate the rate of degradation, particularly in the presence of even trace amounts of acid. While the compound exhibits good thermal stability in its solid form, heating in solution, especially in protic or lower-grade solvents, increases the risk of premature Boc deprotection. If a reaction requires heat, it is crucial to ensure the conditions are strictly anhydrous and non-acidic.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Premature Boc Deprotection Observed During a Reaction
  • Symptom: Analysis of the reaction mixture by TLC or LC-MS reveals a new, more polar spot/peak that corresponds to the molecular weight of the deprotected 1,7-diazaspiro[4.4]nonane.

  • Root Cause Analysis: This indicates the presence of an acidic species in your reaction. The source could be:

    • An Acidic Reagent: One of your starting materials or reagents is acidic or degrades to form an acid.

    • Solvent Impurities: Using lower-grade solvents can introduce acidic impurities. For example, DCM can slowly generate trace HCl upon storage.

    • Hydrolysis: Water in the reaction can participate in the acid-catalyzed hydrolysis of the Boc group.

  • Solutions & Proactive Measures:

    • Use High-Purity Solvents: Always use anhydrous, high-purity solvents for reactions involving Boc-protected amines.

    • Incorporate a Scavenger: Add a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture (typically 1.1-1.5 equivalents) to neutralize any trace acid.

    • Reagent Purity Check: Ensure all reagents are pure and that any amine salts (e.g., hydrochlorides) are neutralized or accounted for.

    • Temperature Control: Perform the reaction at the lowest effective temperature.

Issue 2: Compound Degradation During Aqueous Workup or Chromatographic Purification
  • Symptom: You observe the deprotected byproduct in your crude product after workup or column chromatography, even if the reaction itself went cleanly.

  • Root Cause Analysis:

    • Acidic Washes: Using mild acidic washes (e.g., sat. NH₄Cl, dilute HCl) during the workup will cleave the Boc group.

    • Silica Gel Acidity: Standard silica gel is inherently acidic and can cause partial or complete deprotection of sensitive compounds during column chromatography.

  • Solutions & Proactive Measures:

    • Neutral/Basic Workup: Use only neutral or basic aqueous solutions for washing, such as purified water, brine (sat. NaCl), or saturated sodium bicarbonate (NaHCO₃).

    • Deactivate Silica Gel: Before performing column chromatography, neutralize your silica gel. This can be done by preparing the slurry in the eluent containing 0.5-1% triethylamine.

    • Alternative Stationary Phases: If the compound is particularly sensitive, consider using a different stationary phase like alumina (neutral or basic) or opting for reverse-phase HPLC with a neutral mobile phase.

Issue 3: Incomplete Deprotection When Cleavage is Desired
  • Symptom: After treating the compound with acid to intentionally remove the Boc group, LC-MS analysis shows a significant amount of remaining starting material.

  • Root Cause Analysis: The deprotection conditions were insufficient.

    • Weak Acid: The acid used was not strong enough for a complete and rapid reaction.

    • Insufficient Stoichiometry: Not enough acid was used, especially if the molecule or reaction mixture contains other basic sites.

    • Inappropriate Solvent: The reaction may be slow or incomplete in certain solvents.

  • Solutions & Proactive Measures:

    • Select the Right Acid: For complete deprotection, strong acids are required. Trifluoroacetic acid (TFA) is highly effective, often used neat or as a 25-50% solution in DCM.[][4] 4M HCl in dioxane is another common and powerful reagent.[5]

    • Optimize Reaction Time/Temperature: While many deprotections are rapid at room temperature, stubborn cases may require extended reaction times (e.g., from 30 minutes to 2-4 hours).[5] Gentle warming can be attempted cautiously.

    • Ensure Proper Stoichiometry: Use a large excess of acid, especially when using reagents like TFA/DCM or HCl/dioxane solutions.

Section 3: Key Experimental Protocols
Protocol 1: Standard Procedure for Boc Deprotection

This protocol describes the efficient removal of the Boc group using Trifluoroacetic Acid (TFA).

  • Preparation: Dissolve Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Place the flask in an ice bath (0 °C).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10-20 eq) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 30-60 minutes).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the trifluoroacetate salt of the free diamine.

  • Neutralization (Optional): To obtain the free base, dissolve the residue in DCM and wash with a saturated solution of NaHCO₃ or another suitable base. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 2: Rapid Assessment of Solution Stability (Mini Forced Degradation)

This protocol helps determine the compound's stability in a new solvent system.

  • Stock Solution: Prepare a stock solution of the compound in a known stable solvent (e.g., 1 mg/mL in Acetonitrile).

  • Test Solutions: In separate vials, dilute the stock solution with the solvent(s) to be tested (e.g., methanol, water with pH adjusted to 4, 7, and 9). Include a control vial with only the stock solvent.

  • Incubation: Store the vials at the intended reaction or storage temperature (e.g., room temperature or 50 °C).

  • Time-Point Analysis: At set time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each vial and analyze it by HPLC or LC-MS.

  • Evaluation: Compare the peak area of the parent compound in the test samples to the control sample at T=0. A significant decrease in the parent peak area and the appearance of new peaks indicate instability under those conditions.

Section 4: Visualizing the Chemistry
Diagram 1: Primary Degradation Pathway

The primary degradation route in solution is the acid-catalyzed cleavage of the Boc group.

Figure 1: Acid-Catalyzed Degradation Pathway Compound Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate Products 1,7-Diazaspiro[4.4]nonane (free diamine) + Carbon Dioxide (CO2) + Isobutylene Compound->Products H+ (Acidic Conditions) Solvent (e.g., H2O, ROH)

Caption: Acid-catalyzed hydrolysis of the Boc group.

Diagram 2: Troubleshooting Workflow

A logical workflow for diagnosing unexpected deprotection events.

Figure 2: Troubleshooting Workflow Start Symptom: Unexpected Deprotection CheckReagents Are any reagents or starting materials acidic? Start->CheckReagents CheckSolvent Is the solvent high-purity and anhydrous? Start->CheckSolvent CheckWorkup Was the workup/purification acidic (e.g., silica gel)? Start->CheckWorkup Sol_Base Solution: Add non-nucleophilic base (e.g., TEA, DIPEA) CheckReagents->Sol_Base Sol_Solvent Solution: Use fresh, anhydrous high-purity solvent CheckSolvent->Sol_Solvent Sol_Workup Solution: Use neutral/basic workup. Deactivate silica gel. CheckWorkup->Sol_Workup

Caption: Workflow for diagnosing premature deprotection.

Section 5: Data Summary
Table 1: Recommended Solvents and Handling Conditions
Condition CategoryRecommendationRationale
Reaction Solvents Anhydrous DCM, THF, ACN, DioxaneAprotic and less likely to participate in hydrolysis.
Storage (Solid) 2-8 °C, tightly sealedPrevents moisture uptake and slows any long-term degradation.
Storage (Solution) -20 °C in anhydrous aprotic solventMinimizes degradation kinetics for long-term storage.
pH Environment Neutral to Basic (pH > 7.5)The Boc group is stable to base.[][2]
Avoid Acidic media, non-anhydrous solventsPrevents acid-catalyzed cleavage of the Boc group.
Table 2: Common Reagents for Boc Deprotection
ReagentTypical ConditionsRelative Strength/SpeedNotes
Trifluoroacetic Acid (TFA) 25-50% in DCM, or neat; 0 °C to RTVery Strong / FastHighly effective and clean. Volatile byproducts are easily removed.[3][4]
HCl in Dioxane/EtOAc 4M solution; 0 °C to RTStrong / FastVery common and effective. Product is isolated as the HCl salt.[][5]
Methanolic HCl 1-3 M; RTModerate / ModerateCan sometimes lead to side reactions with other functional groups.
Formic Acid Neat; RT to 40 °CModerate / SlowMilder alternative, but may require longer times or gentle heat.
References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22291199, tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614573, 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • IUCrData. (2016). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed. (2011). Pyrolysis of tert-butyl tert-butanethiosulfinate, t-BuS(O)St-Bu: a computational perspective of the decomposition pathways. Retrieved from [Link]

  • ResearchGate. (2018). Boc deprotection conditions tested. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in Spirocycle Synthesis

Welcome to the technical support center for spirocycle synthesis. Spirocyclic scaffolds are increasingly vital in medicinal chemistry and materials science due to their rigid, three-dimensional structures.[1][2] Achievin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocycle synthesis. Spirocyclic scaffolds are increasingly vital in medicinal chemistry and materials science due to their rigid, three-dimensional structures.[1][2] Achieving stereochemical control at the spirocenter is a formidable challenge, yet it is critical for modulating biological activity and physicochemical properties.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered with diastereoselectivity during spirocyclization reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental principles that govern diastereoselectivity in the formation of spirocycles.

Q1: What are the primary factors that control diastereoselectivity in spirocyclization reactions?

Diastereoselectivity arises from the energetic difference between the transition states leading to the different diastereomeric products. The major product is formed via the lower energy transition state. Several key factors influence this energy difference:

  • Substrate Structure and Conformation: The inherent steric and electronic properties of the starting material are paramount. The substrate's preferred conformation can pre-organize the molecule for cyclization, creating a facial bias that favors one diastereomer. For instance, bulky protecting groups or existing stereocenters can effectively shield one face of the molecule, directing the intramolecular attack from the less hindered side.[5][6]

  • Reaction Conditions (Temperature, Solvent):

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[6][7] This is because the reaction is more likely to be under kinetic control, where the product ratio is determined by the difference in activation energies of the competing pathways. At lower temperatures, there is less thermal energy to overcome the higher activation barrier leading to the minor diastereomer.[8][9]

    • Solvent: Solvents can significantly influence transition state stability through polarity effects and specific interactions like hydrogen bonding.[10][11] A solvent might preferentially stabilize one transition state over another, thereby altering the diastereomeric ratio (d.r.).[12]

  • Catalysts and Reagents: The choice of catalyst (e.g., Lewis acid, organocatalyst, transition metal) or reagent is critical. Chiral catalysts create a chiral environment that differentiates the diastereomeric transition states.[4][13] Even achiral catalysts can influence diastereoselectivity by coordinating to the substrate and locking it into a specific conformation that favors the formation of one product.[12]

Q2: What is the difference between kinetic and thermodynamic control, and how does it apply to spirocyclization?

Understanding the distinction between kinetic and thermodynamic control is crucial for troubleshooting selectivity.[8][14]

  • Kinetic Control: This regime governs reactions that are irreversible or run at low temperatures for short durations. The major product is the one that forms the fastest (i.e., via the transition state with the lowest activation energy, ΔG‡). This product is known as the kinetic product.[9][14][15]

  • Thermodynamic Control: This applies to reversible reactions, typically run at higher temperatures for longer periods. The reaction reaches equilibrium, and the major product is the most stable one (i.e., the one with the lowest Gibbs free energy, G). This is the thermodynamic product.[8][14]

In spirocyclization, if the desired diastereomer is the kinetic product, the reaction should be run at the lowest possible temperature that allows for a reasonable reaction rate. If the desired product is the thermodynamic one, higher temperatures and longer reaction times may be necessary to allow the initial kinetic product to revert to the intermediate and form the more stable thermodynamic product.

G cluster_0 A Reactant B Intermediate A->B ΔG‡_initial C Kinetic Product (Forms Faster) B->C ΔG‡_kinetic (Lower Barrier) D Thermodynamic Product (More Stable) B->D ΔG‡_thermo (Higher Barrier) E_A Energy E_B E_C E_D label_kinetic Kinetic Control (Low Temp, Short Time) Favors Kinetic Product label_thermo Thermodynamic Control (High Temp, Long Time) Favors Thermodynamic Product

Caption: Kinetic vs. Thermodynamic Reaction Pathways.

Troubleshooting Guide

This guide provides structured solutions to specific experimental problems.

Problem 1: My spirocyclization yields a poor diastereomeric ratio (e.g., ~1:1). How can I improve it?

A low d.r. indicates that the transition states leading to the two diastereomers are very close in energy. The goal is to systematically alter reaction parameters to increase this energy difference.

Causality & Solution Workflow:

The most effective strategy is a systematic optimization of reaction conditions. The logical flow is to first manipulate physical parameters (temperature) before moving to more complex chemical changes (solvents, catalysts). Lowering the temperature is often the simplest and most impactful change, as it amplifies small differences in activation energy.[6]

G start Start: Poor d.r. (~1:1) temp Step 1: Vary Temperature (e.g., RT, 0°C, -40°C, -78°C) start->temp check1 Is d.r. improved? temp->check1 solvent Step 2: Screen Solvents (Vary polarity & coordinating ability) (e.g., Toluene, DCM, THF, MeCN) check1->solvent No / Minor success Success: Optimized d.r. check1->success Yes check2 Is d.r. improved? solvent->check2 catalyst Step 3: Modify Catalyst/Reagent (Screen Lewis acids, bases, or ligands) check2->catalyst No / Minor check2->success Yes check3 Is d.r. improved? catalyst->check3 substrate Step 4: Modify Substrate (Change protecting groups, etc.) check3->substrate No / Minor check3->success Yes fail Re-evaluate Mechanism substrate->fail

Caption: Systematic Workflow for Optimizing Diastereoselectivity.

Detailed Troubleshooting Steps:

  • Vary the Temperature:

    • Action: Run the reaction at a series of decreasing temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).

    • Rationale: Reducing thermal energy makes it harder for the reaction to proceed via the higher-energy transition state, thus favoring the kinetic product.[7][8] This is often the most effective first step.

  • Screen Solvents:

    • Action: Test a range of solvents with varying polarities and coordinating abilities (e.g., non-polar: toluene, hexane; polar aprotic: DCM, THF, acetonitrile; polar protic: EtOH, MeOH).

    • Rationale: The solvent can stabilize or destabilize transition states. A polar solvent might stabilize a polar transition state, while a coordinating solvent could interact with a metal catalyst, altering its steric environment.[11][12]

  • Modify Catalysts or Reagents:

    • Action: If using a Lewis acid (e.g., TiCl₄, Sc(OTf)₃), screen others with different metal centers or counterions.[12] If using an organocatalyst, try analogues with different steric bulk. For transition metal catalysis, screen different ligands.[16]

    • Rationale: The catalyst's size, shape, and electronic properties directly influence the geometry and energy of the transition state. A bulkier catalyst can create a more defined chiral pocket, leading to higher selectivity.[17]

Table 1: Example of Optimization Data

EntryTemperature (°C)SolventCatalyst (10 mol%)Diastereomeric Ratio (d.r.)
125DCMTiCl₄1.5 : 1
20DCMTiCl₄3 : 1
3-78DCMTiCl₄8 : 1
4-78TolueneTiCl₄5 : 1
5-78DCMSc(OTf)₃>20 : 1

This table illustrates a hypothetical optimization where both temperature and catalyst choice significantly improved the d.r.

Problem 2: The reaction is highly diastereoselective, but I am forming the wrong diastereomer. How can I invert the selectivity?

Forming the undesired diastereomer with high selectivity indicates a well-defined, but incorrect, transition state preference. Inverting this requires a significant change to the reaction system.

Possible Solutions:

  • Switch Catalyst Chirality: If using an asymmetric catalyst or a chiral auxiliary, switching to the opposite enantiomer should, in an ideal system, produce the opposite product diastereomer.[4][18]

  • Change the Catalyst Class: If a Lewis acid-catalyzed reaction gives one diastereomer, switching to an organocatalytic system (e.g., a proline or thiourea catalyst) may proceed through a completely different transition state (e.g., enamine or iminium activation), potentially favoring the other diastereomer.[4]

  • Alter Substrate Control: Modify the substrate itself. For example, changing a key protecting group from small (e.g., -OAc) to very large (e.g., -OTBS or -TIPS) can fundamentally alter the steric bias of the molecule, forcing the cyclization to proceed from the opposite face.

  • Switch from Kinetic to Thermodynamic Control: If you have confirmed you are forming the kinetic product, try running the reaction at a higher temperature for an extended period. If the reaction is reversible and the desired isomer is the more stable thermodynamic product, the ratio should shift in its favor.[8][14]

Key Experimental Protocols

Protocol 1: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy

Accurate determination of the d.r. is essential for any optimization effort. ¹H NMR is a rapid and common method.[19]

Step-by-Step Methodology:

  • Sample Preparation: Carefully remove the reaction solvent from a crude aliquot. It is crucial not to purify the sample at this stage, as purification could alter the isomeric ratio. Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum.

  • Identify Diagnostic Signals:

    • Look for well-resolved signals that are unique to each diastereomer. Protons near the newly formed stereocenters are often ideal.

    • Simple signals (singlets, doublets, or triplets) are preferable to complex multiplets as they are easier to integrate accurately.[20]

  • Integration:

    • Ensure the spectrum has a flat baseline. Apply a baseline correction if necessary.[20]

    • Select a pair of corresponding signals (one for each diastereomer). Integrate both signals.

    • The diastereomeric ratio is the ratio of the integration values. For example, if signal A (diastereomer 1) integrates to 9.0 and signal B (diastereomer 2) integrates to 1.0, the d.r. is 9:1.

  • Validation: To ensure accuracy, identify a second pair of non-overlapping diagnostic signals from the two diastereomers and repeat the integration. The calculated ratios should be consistent. If signals are heavily overlapped, advanced techniques like 'pure shift' NMR or HPLC may be necessary.[21]

Caution: For quantitative accuracy, especially with ¹³C NMR, ensure that relaxation delays are sufficient to allow for full relaxation of the nuclei to avoid integration errors due to the Nuclear Overhauser Effect (NOE).[20] For ¹H NMR, this is generally less of an issue but remains a consideration.[20]

References
  • Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Chemistry – A European Journal.[Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters.[Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis.[Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society.[Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate.[Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research.[Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis.[Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry.[Link]

  • The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). ResearchGate.[Link]

  • Photoinduced Temperature-Regulated Selective Carbene C–H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Organic Letters.[Link]

  • Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. The Journal of Organic Chemistry.[Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.[Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society.[Link]

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.[Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ResearchGate.[Link]

  • Thermodynamic and kinetic reaction control. Wikipedia.[Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis.[Link]

  • Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate.[Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers.[Link]

  • A simple NMR method for the determination of diastereomeric ratio in complex molecules. Chemical Communications.[Link]

  • Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. ResearchGate.[Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]

  • Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Organic Letters.[Link]

  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal.[Link]

  • Unusual temperature-dependent diastereoselectivity in the [2 + 2] photocycloaddition (Paternò-Büchi reaction) of benzophenone to cis- and trans-cyclooctene through conformational control. Journal of the American Chemical Society.[Link]

  • Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. MDPI.[Link]

  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of Organic Chemistry.[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.[Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube.[Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd.[Link]

  • Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy.[Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers.[Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 885268-47-3). This valuable spirocyclic diamine building block is crucial in medicinal chemistry and drug discovery programs.[1] While numerous lab-scale syntheses exist, transitioning to pilot or manufacturing scales introduces significant hurdles related to reaction control, selectivity, and purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities effectively.

Section 1: Synthesis Overview and Critical Transformations

The synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves a multi-step sequence. A common strategy involves the construction of a suitable acyclic precursor, followed by a key cyclization to form the spirocyclic core, and finally a selective protection step. The diagram below illustrates a generalized workflow.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Selective Protection A Starting Materials (e.g., Protected Pyrrolidinone) B Intermediate Formation (e.g., Reductive Amination) A->B Step 1 C 1,7-diazaspiro[4.4]nonane (Diamine Core) B->C Step 2 (Intramolecular Cyclization) D Final Product (Mono-Boc Protected) C->D Step 3 (Boc Protection) E Isolated Product D->E Purification (Crystallization/Distillation)

Caption: Generalized workflow for the synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

The most critical and often challenging stages during scale-up are the intramolecular cyclization to form the diamine core and the subsequent selective mono-Boc protection. Success hinges on precise control over reaction conditions to maximize the yield of the desired product while minimizing byproduct formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling this synthesis?

When moving to a larger scale, you must re-evaluate all safety protocols. Key hazards include:

  • Thermal Runaway: The Boc protection step using di-tert-butyl dicarbonate ((Boc)₂O) can be exothermic, especially in the presence of a base. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.

  • Reagent Handling: If your synthesis involves hydride reducing agents (e.g., LiAlH₄, NaBH₄) for precursor synthesis, be aware of their reactivity with moisture and protic solvents. Operations should be conducted under a strictly inert atmosphere (Nitrogen or Argon).

  • Product Hazards: The target compound, Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Q2: My overall yield drops significantly when I move from a 10g to a 500g scale. What are the most likely causes?

A drop in yield during scale-up is a common problem and typically points to one of three areas:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure your stirring is vigorous enough to maintain a homogenous reaction mixture. The rate of reagent addition also becomes much more critical and should be scaled appropriately (i.e., performed over a longer period).

  • Work-up and Extraction Inefficiencies: Phase separations that are trivial in a separatory funnel can be problematic in a large reactor. Emulsions can form, leading to product loss. Consider using brine washes to break emulsions and allow for adequate settling time.

  • Purity of Reagents and Solvents: The impact of impurities is magnified at scale. Ensure all starting materials and solvents meet the required specifications, as trace amounts of water or other reactive impurities can consume reagents or catalyze side reactions.

Section 3: Troubleshooting Guide for Specific Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Problem Area 1: Selective Mono-Boc Protection

Q: I am consistently isolating 15-30% of the di-protected 1,7-bis(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane byproduct. How can I improve the selectivity for the mono-protected product?

This is the most frequent challenge. The two nitrogen atoms in the spirodiamine core have similar reactivity, making selective protection difficult. Here are several field-proven strategies to maximize mono-protection:

  • Strategy 1: Stoichiometric Control and Slow Addition (Most Common)

    • Causality: The goal is to ensure that a molecule of di-tert-butyl dicarbonate ((Boc)₂O) is more likely to encounter an unprotected diamine molecule than a mono-protected one.

    • Protocol: Use a slight substoichiometric amount of (Boc)₂O (e.g., 0.95-0.98 equivalents). Dissolve the diamine in a suitable solvent (e.g., Dichloromethane or THF) and cool the solution to 0 °C. Add a solution of (Boc)₂O dropwise over an extended period (2-4 hours for a multi-hundred gram scale). Maintaining a low temperature and slow addition rate are critical.[3]

  • Strategy 2: Acid Salt Protection

    • Causality: This elegant method leverages the difference in basicity between the free diamine and its monoprotonated salt. By adding one equivalent of a strong acid, you form the mono-hydrochloride salt in situ. The remaining free amine is then the only nucleophile available to react with the (Boc)₂O.[4]

    • Protocol: Dissolve the diamine in a solvent like methanol. At 0 °C, slowly add exactly one molar equivalent of HCl (e.g., as a solution in isopropanol). After stirring, add one equivalent of (Boc)₂O. Once the reaction is complete, neutralize the mixture with a base (e.g., NaOH solution) during work-up to isolate the free-base mono-Boc product.

  • Strategy 3: pH-Controlled Aqueous System

    • Causality: In an aqueous medium, the extent of protonation of each amine can be controlled by pH. By maintaining the pH in a specific range, you can favor a state where one amine is protonated (and thus unreactive) while the other is free.

    • Protocol: This method requires careful pH monitoring and control, often with an automated titrator on a large scale. It is generally more complex to implement than the first two strategies.

Problem Area 2: Product Isolation and Purification

Q: Column chromatography is not a viable purification method for our multi-kilogram scale. What are robust, scalable alternatives for isolating the final product?

Relying on chromatography is a common pitfall in process development. Scalable purification focuses on leveraging differences in the physical properties of the product and impurities.

  • Method 1: Crystallization

    • Explanation: This is the preferred method for obtaining high-purity material. The goal is to find a solvent system where the desired mono-Boc product has good solubility at high temperatures but poor solubility at low temperatures, while the di-Boc byproduct and starting diamine remain in solution.

    • Screening Protocol:

      • In small vials, test various solvents (e.g., Heptane, Isopropyl Acetate, Acetonitrile, MTBE) and solvent mixtures (e.g., Heptane/Ethyl Acetate, Toluene/Heptane).

      • Dissolve a small amount of the crude material in a minimal volume of hot solvent.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

      • If crystals form, isolate them and check their purity by LCMS or NMR.

  • Method 2: Acid/Base Extraction and Isolation

    • Explanation: This method exploits the basicity of the unprotected secondary amine on your desired product. The di-Boc byproduct has no basic nitrogen and will not be extracted under acidic conditions.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like MTBE or Toluene.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The desired mono-Boc product will move to the aqueous phase as a salt, while the di-Boc byproduct remains in the organic layer.

      • Separate the layers.

      • Cool the aqueous layer and slowly add a base (e.g., 5M NaOH) to increase the pH > 12.

      • The mono-Boc product will precipitate or can be extracted back into a fresh organic solvent.

Problem Area 3: Incomplete Cyclization Reaction

Q: The intramolecular cyclization to form the spiro-diamine core is stalling at ~60-70% conversion, even with extended reaction times. What can I do?

This issue often relates to reaction kinetics and equilibrium, which are more pronounced at scale.

  • Check for Catalyst Deactivation (if applicable): If the reaction is catalyzed (e.g., a reductive amination using a metal catalyst), the catalyst may be poisoned by impurities in the starting material or solvent. Consider filtering the starting materials through a plug of silica or activated carbon.

  • Employ High Dilution Principle: Intramolecular reactions are favored at low concentrations, as this reduces the chance of two different molecules reacting with each other (intermolecular polymerization). On a large scale, this means using a significantly larger solvent volume. The addition of the precursor to the hot reaction vessel should also be done slowly to maintain a low instantaneous concentration.

  • Increase Temperature: If the reaction is thermodynamically controlled, a moderate increase in temperature can often push the equilibrium towards the product. This must be balanced against the potential for thermal degradation. Perform a small-scale trial to find the optimal temperature.

Section 4: Scale-Up Parameters and Protocols

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Mono-Boc Protection
ParameterLab-Scale (5 g Diamine)Scale-Up (500 g Diamine)Key Considerations for Scale-Up
Solvent Volume 100 mL (DCM)5.0 L (DCM)Ensure sufficient volume to allow for effective stirring and heat dissipation.
(Boc)₂O Equivalents 0.98 eq.0.97 eq.Tighter stoichiometric control is needed. A slight excess is more likely to result in over-reaction.
Base (e.g., Et₃N) 1.1 eq.1.05 eq.Use a minimal excess of base to avoid potential side reactions catalyzed by strong bases.
Addition Time of (Boc)₂O 15-20 minutes3-4 hoursCRITICAL: Slow, controlled addition via a pump is essential to manage the exotherm and maintain selectivity.
Reaction Temperature 0 °C-5 °C to 0 °CA slightly lower starting temperature provides a larger safety margin for the exotherm.
Work-up Separatory FunnelReactor-based phase separationAllow for longer settling times. Be prepared to handle potential emulsions.
Monitoring TLCHPLC / UPLCIn-process controls (IPCs) via HPLC are crucial for tracking the disappearance of starting material and the ratio of mono- to di-protected products.
Protocol: Scalable Purification via Acid-Base Extraction
  • Dissolution: Charge the reactor with the crude reaction mixture and a suitable organic solvent (e.g., Methyl tert-butyl ether, 10 L per kg of crude). Stir until all solids are dissolved.

  • Initial Wash: Wash the organic phase with a 10% aqueous sodium carbonate solution to remove any acidic impurities. Separate the aqueous layer.

  • Acidic Extraction: Add a 1M aqueous citric acid solution (1.2 equivalents relative to the theoretical amount of mono-Boc product) to the reactor. Stir vigorously for 30 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate completely. This may take up to an hour. Drain the lower aqueous layer (containing the product salt) into a clean reactor.

  • Back Extraction (Optional): To improve recovery, wash the original organic layer with a small additional portion of 1M citric acid and combine the aqueous layers.

  • Basification and Isolation: Cool the combined aqueous layers to 10-15 °C. Slowly add 5M aqueous NaOH solution while monitoring the pH. A significant exotherm will occur. Continue addition until the pH is > 12.

  • Product Recovery: The free-based mono-Boc product will either precipitate as a solid (if so, filter and wash with water) or can be extracted back into a fresh portion of an organic solvent like Dichloromethane.

  • Final Steps: Dry the isolated solid under vacuum or dry the organic solution with MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Section 5: Visualization of Troubleshooting Logic

The following decision tree can help diagnose the root cause of low yield, a common and frustrating problem during scale-up.

Troubleshooting_Yield start Low Yield Observed (>10% drop from lab scale) q1 Was reaction conversion incomplete (checked by HPLC/LCMS)? start->q1 a1_yes Incomplete Conversion q1->a1_yes Yes a1_no Full Conversion, but Low Isolated Yield q1->a1_no No q2 Was reaction rate very slow? a1_yes->q2 a2_yes Increase Temperature or Catalyst Loading q2->a2_yes Yes a2_no Reaction Stalled. Check for Reagent Degradation (e.g., moisture) or Catalyst Poisoning. q2->a2_no No q3 Were significant byproducts observed in crude analysis? a1_no->q3 a3_yes Side Reactions Occurred. Improve Selectivity: - Lower Temperature - Slower Addition Rate - Check Stoichiometry q3->a3_yes Yes a3_no Product Lost During Work-up. - Check for Emulsions - Analyze Aqueous Layers for Product - Optimize Extraction/Crystallization q3->a3_no No

Caption: Troubleshooting decision tree for diagnosing low-yield issues during scale-up.

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem Compound Summary for CID 42614573, 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of Z-tert-butoxycarbonyl-N-protecting group.
  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(100), 13837-13840. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • PubChem Compound Summary for CID 22291199, tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ha, H. J., Lee, S. K., Park, Y. S., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

Sources

Troubleshooting

Technical Support Center: Selective Mono-Boc Protection of 1,7-Diazaspiro[4.4]nonane

Welcome to our dedicated technical support guide for the selective mono-N-Boc protection of 1,7-diazaspiro[4.4]nonane. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the selective mono-N-Boc protection of 1,7-diazaspiro[4.4]nonane. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this specific transformation. The inherent symmetry of 1,7-diazaspiro[4.4]nonane presents a significant challenge in achieving high yields of the mono-protected product while minimizing the formation of the N,N'-di-Boc byproduct.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to empower you to overcome these challenges in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the mono-Boc protection of 1,7-diazaspiro[4.4]nonane.

Q1: I am observing a significant amount of the N,N'-di-Boc-1,7-diazaspiro[4.4]nonane byproduct in my reaction. How can I improve the selectivity for the mono-Boc product?

Root Cause Analysis: The formation of the di-Boc byproduct is a common issue and typically arises from the second nitrogen atom of the mono-Boc product competing for the Boc-anhydride. The key to enhancing mono-selectivity is to differentiate the reactivity of the two nitrogen atoms.

Solutions:

  • In-Situ Mono-Protonation: This is the most effective strategy. By adding one equivalent of a proton source, you can selectively protonate one of the nitrogen atoms, rendering it significantly less nucleophilic and thus, less reactive towards Boc-anhydride.[1][2][3]

    • Recommended Reagents:

      • Methanolic HCl: A solution of HCl in methanol can be used to deliver a precise equivalent of the acid.

      • Trimethylsilyl Chloride (Me₃SiCl): In the presence of an alcohol like methanol, Me₃SiCl generates HCl in situ, offering a milder and more controlled method of protonation.[1][4]

      • Trifluoroacetic Acid (TFA): Can also be used as a proton source.[5]

  • Stoichiometric Control of Boc-Anhydride: Carefully controlling the amount of di-tert-butyl dicarbonate ((Boc)₂O) is crucial. Using a slight excess will inevitably lead to di-protection.

    • Recommendation: Begin with 1.0 equivalent of (Boc)₂O relative to the diamine. In some cases, using a substoichiometric amount (e.g., 0.8-0.9 equivalents) can favor mono-protection, although this will leave some unreacted starting material.

  • Slow Addition of Boc-Anhydride: Adding the (Boc)₂O solution dropwise over an extended period at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, favoring reaction with the more nucleophilic free diamine over the less reactive mono-Boc product.[3]

  • Solvent Selection: The choice of solvent can influence the relative basicity of the nitrogen atoms and the solubility of the intermediates.

    • Recommended Solvent: Methanol is often a good choice as it effectively dissolves the diamine hydrochloride salt and the reagents.[4] Dichloromethane can also be used, particularly for the reaction itself after the initial protonation.

Q2: My reaction is sluggish, and I have a low conversion of the starting 1,7-diazaspiro[4.4]nonane. What can I do to improve the reaction rate?

Root Cause Analysis: Low conversion can be due to insufficient activation of the Boc-anhydride, poor solubility of the starting materials, or deactivation of the nucleophile.

Solutions:

  • Temperature Control: While low temperatures are recommended for the addition of (Boc)₂O to control selectivity, allowing the reaction to slowly warm to room temperature after the addition can help drive the reaction to completion.[1][4]

  • Catalysis: The use of a catalyst can enhance the rate of N-tert-butoxycarbonylation.

    • Iodine (I₂): A catalytic amount of iodine can activate the (Boc)₂O, facilitating the reaction at room temperature.[5]

  • Ensure Complete Dissolution: Before adding the (Boc)₂O, ensure that the diamine or its salt is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or gentle warming.

Q3: I am having difficulty purifying the mono-Boc product from the starting diamine and the di-Boc byproduct. What are the best purification strategies?

Root Cause Analysis: The polarity differences between the starting material, mono-Boc, and di-Boc products can be exploited for effective separation.

Solutions:

  • Acid-Base Extraction: This is a highly effective method to separate the three components.

    • Step 1: Remove Di-Boc Product: After the reaction, perform an extraction with a nonpolar solvent like diethyl ether or hexane. The non-basic N,N'-di-Boc product will preferentially move to the organic layer.[5]

    • Step 2: Separate Mono-Boc from Diamine: The aqueous layer will contain the protonated mono-Boc product and the unreacted diamine. Carefully basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 12.[1][4] Then, extract with a solvent like dichloromethane or ethyl acetate. The mono-Boc product, being less polar than the free diamine, can often be selectively extracted, or the two can be separated by column chromatography after extraction.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the products.

    • Recommended Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is typically effective. The di-Boc product will elute first, followed by the mono-Boc product, and finally the highly polar diamine.

Frequently Asked Questions (FAQs)

Q: What are the optimal starting conditions for the mono-Boc protection of 1,7-diazaspiro[4.4]nonane?

A: Based on established protocols for other diamines, the following starting conditions are recommended for a 10 mmol scale reaction:

ParameterRecommended ValueRationale
1,7-Diazaspiro[4.4]nonane 1.0 eqStarting material
Protonating Agent (e.g., Me₃SiCl) 1.0 eqTo form the mono-hydrochloride salt
(Boc)₂O 1.0 eqTo provide the Boc group
Solvent Anhydrous MethanolGood solubility for the hydrochloride salt
Initial Temperature 0 °CTo control selectivity during addition
Reaction Temperature 0 °C to Room TemperatureTo allow the reaction to proceed to completion
Reaction Time 1-4 hoursMonitor by TLC or LC-MS

Q: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 10% Methanol in Dichloromethane with 1% Triethylamine (the base helps to prevent streaking of the amines).

  • Visualization: UV light (for the Boc-protected products) and a potassium permanganate stain (which will visualize all three components).

You should see the disappearance of the starting diamine spot and the appearance of two new spots corresponding to the mono- and di-Boc products.

Q: How can I confirm the identity and purity of my mono-Boc-1,7-diazaspiro[4.4]nonane?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic signal for the Boc group's tert-butyl protons at around 1.45 ppm, integrating to 9 protons. The integration of the rest of the spectrum should correspond to the spirocyclic backbone.

    • ¹³C NMR will show the carbonyl carbon of the carbamate around 156 ppm and the quaternary carbon of the tert-butyl group around 79-80 ppm.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the [M+H]⁺ ion for the mono-Boc product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and quantify the amount of any residual starting material or di-Boc byproduct.

Experimental Protocols

Protocol 1: Mono-Boc Protection using Me₃SiCl

This protocol is adapted from a general method for the mono-Boc protection of diamines.[1][4]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous MeOH B Cool solution to 0 °C A->B C Add Me₃SiCl (1.0 eq) dropwise B->C D Stir for 30 min at 0 °C C->D E Add (Boc)₂O (1.0 eq) solution in MeOH dropwise D->E F Warm to RT and stir for 1-4 h E->F G Concentrate in vacuo F->G H Perform acid-base extraction G->H I Purify by column chromatography if needed H->I

Caption: Workflow for mono-Boc protection using Me₃SiCl.

Step-by-Step Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,7-diazaspiro[4.4]nonane (1.0 eq).

  • Add anhydrous methanol and stir until the diamine is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the hydrochloride salt may form.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a small amount of anhydrous methanol.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Proceed with an acid-base extraction as described in the troubleshooting section to isolate the pure mono-Boc product.

Logical Troubleshooting Flowchart

G start Reaction Complete. Analyze crude product by TLC/LC-MS. q1 High % of di-Boc product? start->q1 q2 Low conversion of starting material? q1->q2 No sol1a Ensure 1.0 eq of acid was used. Consider Me₃SiCl for controlled HCl generation. q1->sol1a Yes sol2a Allow reaction to warm to RT after addition. q2->sol2a Yes success Proceed to Purification q2->success No sol1b Use exactly 1.0 eq of (Boc)₂O. Consider using 0.9 eq. sol1a->sol1b sol1c Add (Boc)₂O solution slowly at 0 °C. sol1b->sol1c sol1c->q2 sol2b Add catalytic I₂ with (Boc)₂O. sol2a->sol2b sol2b->success

Caption: Troubleshooting logic for mono-Boc protection.

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Ha, H. J., Lee, D. W., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during this multi-step synthesis. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth solutions to facilitate a successful and efficient synthesis.

I. Overview of the Synthetic Strategy

The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves a sequence of key transformations. A common approach is the construction of the spirocyclic core via intramolecular cyclization, preceded or followed by the introduction of the Boc protecting group and the formation of the second heterocyclic ring, often through reductive amination. The exact sequence can vary, but the core chemical principles remain consistent. This guide will address issues arising from these fundamental steps.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing step-by-step guidance to identify the cause and implement a solution.

Question 1: My reaction yield is significantly lower than expected after the reductive amination step. What are the likely causes and how can I improve it?

Answer:

Low yields in reductive amination are a frequent challenge and can often be attributed to several factors. A systematic investigation is the most effective approach to pinpoint the issue.

Potential Causes & Troubleshooting Steps:

  • Incomplete Imine Formation: The crucial first step is the formation of the imine or enamine intermediate. If this equilibrium is unfavorable, the subsequent reduction will be inefficient.

    • pH Control: The optimal pH for imine formation is typically between 4 and 6. At lower pH, the amine starting material may be protonated and non-nucleophilic. At higher pH, the carbonyl may not be sufficiently activated. Consider buffering the reaction mixture.

    • Water Removal: The formation of an imine from an amine and a ketone/aldehyde releases water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Side Reaction: Carbonyl Reduction: The reducing agent may be reducing the starting ketone or aldehyde to an alcohol, competing with the reduction of the desired imine.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive amination because they are less reactive towards carbonyls at neutral or slightly acidic pH compared to stronger reducing agents like sodium borohydride (NaBH₄)[1][2]. If you are using NaBH₄, ensure that the imine has fully formed before adding the reducing agent[1].

    • Reaction Conditions: Running the reaction at a controlled, lower temperature can sometimes favor the reduction of the iminium ion over the carbonyl.

  • Over-Alkylation: If a primary amine is used as a starting material, it can react with the product of the initial reductive amination, leading to the formation of a tertiary amine byproduct[3].

    • Stoichiometry Control: Use a slight excess of the amine starting material to favor the formation of the desired secondary amine.

    • Stepwise Procedure: A more controlled approach involves the pre-formation of the imine, followed by its isolation or in-situ reduction[3].

Troubleshooting Workflow for Low Yield in Reductive Amination:

G start Low Yield Observed check_imine Monitor Imine Formation (e.g., by NMR or IR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine  Poor Conversion check_alcohol Check for Alcohol Byproduct (by GC-MS or NMR) check_imine->check_alcohol  Good Conversion adjust_pH Adjust pH to 4-6 incomplete_imine->adjust_pH remove_water Add Dehydrating Agent or Use Dean-Stark incomplete_imine->remove_water optimize Systematically Optimize Conditions adjust_pH->optimize remove_water->optimize alcohol_present Alcohol Byproduct Detected check_alcohol->alcohol_present  Present check_overalkylation Analyze for Over-Alkylated Products check_alcohol->check_overalkylation  Absent change_reductant Switch to NaBH(OAc)₃ or NaBH₃CN alcohol_present->change_reductant change_reductant->optimize overalkylation_present Over-Alkylation Detected check_overalkylation->overalkylation_present  Present check_overalkylation->optimize  Absent adjust_stoichiometry Adjust Stoichiometry / Use Stepwise Approach overalkylation_present->adjust_stoichiometry adjust_stoichiometry->optimize

Caption: Troubleshooting workflow for low reductive amination yield.

Question 2: I am observing multiple spots on my TLC plate after the Boc protection step, and purification by column chromatography is difficult. What are these byproducts and how can I achieve a cleaner reaction?

Answer:

While Boc protection is generally a robust reaction, the presence of multiple byproducts can complicate purification. Understanding their origin is key to optimizing the reaction.

Potential Byproducts and Their Prevention:

  • Di-Boc Protected Amine: If your starting material is a primary amine, it is possible to form a di-Boc protected species, although this is generally less favorable.

    • Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.05-1.2 equivalents). Adding a large excess will increase the likelihood of di-protection.

  • Urea Formation: In some cases, isocyanate intermediates can form, which can react with the starting amine to produce urea byproducts. This is more common when using certain reagents other than Boc anhydride or at elevated temperatures[4].

    • Reaction Temperature: Perform the Boc protection at room temperature or below (0 °C). Avoid excessive heating.

    • Choice of Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard and most reliable reagent for Boc protection and is less prone to forming isocyanate intermediates[4].

  • Unreacted Starting Material: Incomplete reaction is a common issue, especially with less nucleophilic amines.

    • Base Catalyst: Ensure an adequate amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize any acid formed during the reaction and to deprotonate the amine if it is in its salt form.

    • Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed.

Purification Challenges and Solutions:

  • Excess Boc Anhydride and t-Butanol: These are common contaminants after the reaction.

    • Aqueous Workup: A standard aqueous workup will remove most of the t-butanol.

    • Scavenger Resins: To remove excess Boc anhydride, scavenger resins such as tris(2-aminoethyl)amine polystyrene can be used.

    • Sublimation: Residual Boc anhydride can sometimes be removed by sublimation under high vacuum[5].

Table 1: Troubleshooting Boc Protection

Observation Potential Cause Recommended Action
Multiple spots on TLC, one with very low polarityDi-Boc protectionUse 1.05-1.2 eq. of Boc₂O
Streaking on TLC, baseline spotsUrea byproductsMaintain low reaction temperature (0-25 °C)
Starting material remains after prolonged reactionIncomplete reactionAdd more base (TEA/DIPEA), increase reaction time
Oily product, difficult to crystallizeResidual Boc anhydride / t-butanolPerform aqueous workup, use scavenger resin, or high vacuum

Question 3: The intramolecular cyclization to form the pyrrolidine ring is not proceeding to completion. What factors influence this step?

Answer:

The success of an intramolecular cyclization is highly dependent on the specific substrate and reaction conditions. Several factors can hinder this ring-closing reaction.

Key Factors and Optimization Strategies:

  • Ring Strain: The formation of a five-membered ring (pyrrolidine) is generally favorable. However, substituents on the acyclic precursor can introduce steric hindrance or conformational rigidity that disfavors the cyclization transition state.

    • Modeling: If possible, perform computational modeling to assess the conformational preferences of the acyclic precursor.

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.

  • Leaving Group Ability: If the cyclization is a nucleophilic substitution, the quality of the leaving group is critical.

    • Activate the Leaving Group: If the leaving group is a hydroxyl, it can be converted to a better leaving group such as a tosylate, mesylate, or halide.

  • Base Strength: The choice and concentration of the base are crucial for deprotonating the nucleophilic amine without causing side reactions.

    • Screen Bases: Test a variety of bases, from milder inorganic bases like K₂CO₃ to stronger non-nucleophilic organic bases like DBU or proton sponges.

  • Concentration (High Dilution Principle): Intramolecular reactions are favored at low concentrations, which minimizes intermolecular side reactions where two different molecules react with each other.

    • Slow Addition: Use a syringe pump to add the substrate slowly to a solution of the reagent. This maintains a low concentration of the substrate throughout the reaction.

General Protocol for Optimizing Intramolecular Cyclization:

  • Confirm Precursor Purity: Ensure the acyclic starting material is pure and its structure is confirmed.

  • Solvent Screening: Test a range of solvents with varying polarities.

  • Temperature Variation: Attempt the reaction at different temperatures, from room temperature to reflux.

  • Base Screening: If the reaction is base-mediated, screen different bases.

  • Apply High Dilution: Perform the reaction at a low concentration (e.g., 0.01 M) using slow addition.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis? A1: The tert-butyloxycarbonyl (Boc) group is an amine protecting group. It temporarily "blocks" the reactivity of one of the nitrogen atoms in the diazaspiro[4.4]nonane core. This allows for selective chemical modification of the other, unprotected nitrogen atom. The Boc group is stable to many reaction conditions but can be easily removed with acid (like trifluoroacetic acid, TFA) when it is no longer needed[6].

Q2: Are there any specific safety precautions I should take during this synthesis? A2: Standard laboratory safety practices should always be followed. Specifically:

  • Reductive Amination: Some reducing agents, like sodium cyanoborohydride, can release toxic hydrogen cyanide gas upon acidification. Work in a well-ventilated fume hood and quench the reaction carefully.

  • Boc Anhydride: Boc anhydride is an irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Use appropriate engineering controls (fume hoods) when working with volatile organic solvents.

Q3: My final product appears to be a salt (e.g., TFA salt) after deprotection. How do I obtain the free base? A3: After acid-mediated deprotection of the Boc group, the product is often isolated as the corresponding salt. To obtain the free base, you can perform a basic workup. Dissolve the salt in a suitable solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base solution (e.g., saturated sodium bicarbonate or a dilute sodium hydroxide solution). After separation of the layers, the organic phase containing the free base can be dried and concentrated.

Q4: What analytical techniques are best for monitoring the progress of the reactions and characterizing the byproducts? A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the products and byproducts, helping in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as any alcohol formed from the reduction of a starting carbonyl.

IV. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Compass. (n.d.). Reductive Amination - Common Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The structure of the partially bio-based spirodiamine.... Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--

References

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry Characterization of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is pa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount. Spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged structures, offering rigid conformational constraints that can enhance binding affinity and selectivity for biological targets. Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS 885268-47-3) is a key building block in this class, serving as a precursor for complex molecules and "spiroligomers"—a class of rigid, shape-programmable peptidomimetics.[1] Its utility in constructing diverse chemical libraries necessitates unambiguous structural verification, for which High-Resolution Mass Spectrometry (HRMS) is an indispensable tool.[2]

This guide provides an in-depth, experience-driven protocol for the characterization of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate using HRMS. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its analytical signature against common alternatives and isomers. The objective is to equip researchers with the practical and theoretical knowledge to confidently identify and quality-control this critical synthetic intermediate.

Section 1: Physicochemical Profile of a Versatile Scaffold

Before delving into the analysis, understanding the fundamental properties of the target molecule is crucial. The structure features a spirocyclic core composed of two fused five-membered rings sharing a central carbon, with two nitrogen atoms at the 1 and 7 positions. One nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity.

PropertyValueSource
IUPAC Name tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylatePubChem[3]
CAS Number 885268-47-3Sigma-Aldrich[4]
Molecular Formula C₁₂H₂₂N₂O₂PubChem[3]
Molecular Weight 226.32 g/mol PubChem[5]
Monoisotopic Mass 226.168128 DaPubChem[5]

Section 2: The Imperative of HRMS for Structural Validation

While techniques like NMR provide detailed information on atomic connectivity and stereochemistry, HRMS offers unparalleled sensitivity and the ability to confirm elemental composition with exceptional accuracy. For synthetic intermediates, HRMS serves as the first and fastest line of defense against incorrect structural assignments. Its power lies in providing two key pieces of evidence: the exact mass of the parent molecule and a reproducible fragmentation pattern that acts as a structural fingerprint. Modern HRMS, particularly when operated in data-independent acquisition (DIA) modes, allows for comprehensive data collection and even retrospective analysis as new questions arise.[6][7]

General HRMS Workflow

The process of analyzing a pure compound like our target molecule follows a standardized, high-throughput workflow.

HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Dissolve Sample (e.g., 1 mg/mL in MeOH) B 2. Dilute to final conc. (e.g., 1-10 µg/mL in mobile phase) A->B C 3. Infusion or LC Injection B->C D 4. Electrospray Ionization (ESI) (Positive Ion Mode) C->D E 5. Mass Analysis (e.g., Orbitrap, TOF) D->E F 6. MS/MS Fragmentation (Collision-Induced Dissociation) E->F G 7. Mass-to-Charge (m/z) Detection F->G H 8. Data Interpretation (Mass Extraction & Fragment Matching) G->H Fragmentation Pathway Parent [M+H]⁺ C₁₂H₂₃N₂O₂⁺ m/z = 227.1754 Intermediate [M+H - C₄H₈]⁺ C₈H₁₅N₂O₂⁺ m/z = 171.1128 Parent->Intermediate - C₄H₈ (56.06 Da) Fragment2 [C₄H₉]⁺ m/z = 57.0704 Parent->Fragment2 Direct Cleavage Fragment1 [M+H - C₄H₈ - CO₂]⁺ C₇H₁₅N₂⁺ m/z = 127.1230 Intermediate->Fragment1 - CO₂ (43.99 Da)

Caption: Proposed ESI-MS/MS fragmentation of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Section 4: Comparative Analysis

A robust characterization not only confirms what a molecule is but also what it is not. Comparing the target's HRMS data against plausible alternatives is a critical step.

Comparison with Structural Isomers

The most common alternatives are positional isomers, where the Boc group or the nitrogen atoms are in different locations.

  • Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-63-2): This isomer has the same molecular formula and exact mass. [5]While its MS1 spectrum would be identical, its MS/MS fragmentation pattern may differ subtly due to the different electronic environment of the protected nitrogen, potentially altering the relative abundance of ring-opened fragments versus the classic Boc-group losses.

  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8): This isomer also shares the same exact mass. [8]However, the change in the nitrogen position within the five-membered ring could lead to more significant differences in ring-opening fragmentation pathways upon collision-induced dissociation, allowing for unambiguous differentiation with careful MS/MS analysis.

Comparison with Alternative Spirocyclic Scaffolds

Drug discovery programs often evaluate scaffolds of varying ring sizes. HRMS easily distinguishes these alternatives based on their unique elemental compositions.

Compound NameCAS NumberMolecular FormulaMonoisotopic Mass (Da)Key Differentiator
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate 885268-47-3C₁₂H₂₂N₂O₂226.1681Target Molecule
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate1216936-29-6C₁₂H₂₂N₂O₂226.1681Same mass; requires MS/MS to differentiate ring strain-induced fragments. [9]
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate1171052-94-5C₁₁H₂₀N₂O₂212.1525Different exact mass (-CH₂). [10]
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate925621-34-7C₁₄H₂₆N₂O₂254.1994Different exact mass (+C₂H₄). [10]

Conclusion

The structural verification of key synthetic intermediates like Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a non-negotiable aspect of quality control in research and drug development. High-Resolution Mass Spectrometry provides an unparalleled combination of speed, sensitivity, and accuracy for this purpose. By leveraging accurate mass measurement of the parent ion ([M+H]⁺ at m/z 227.17540) and confirming the characteristic fragmentation pattern dominated by the sequential neutral losses of isobutene and carbon dioxide, researchers can unambiguously confirm the molecule's identity. This analytical rigor ensures the integrity of subsequent synthetic steps and the validity of biological data derived from its downstream products.

References

  • Shanghai SynTheAll Pharmaceutical Co Ltd, Shanghai STA Pharmaceutical R&D Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. PubChem. [Link]

  • Li, Y. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. PubChem. [Link]

  • Klingberg, J. C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Archives of Toxicology. [Link]

  • Wang, T., et al. (2019). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. [Link]

  • Fu, S., et al. (2017). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Analytical and Bioanalytical Chemistry. [Link]

  • Baron, P. S., et al. (2013). Design, synthesis and spectroscopic characterisation of a focused library based on the polyandrocarpamine natural product scaffold. Magnetic Resonance in Chemistry. [Link]

  • Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: An In-Depth Technical Analysis

The spirocyclic diamine scaffold, particularly the 1,7-diazaspiro[4.4]nonane core, is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constrain...

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic diamine scaffold, particularly the 1,7-diazaspiro[4.4]nonane core, is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The N-Boc protected derivative, tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, serves as a crucial building block in the synthesis of novel therapeutics. This guide provides a comparative analysis of synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances for researchers in drug discovery and development.

Introduction: The Significance of the 1,7-Diazaspiro[4.4]nonane Scaffold

The 1,7-diazaspiro[4.4]nonane ring system, characterized by two fused five-membered rings sharing a single carbon atom, imparts a well-defined spatial arrangement of its nitrogen atoms. This structural feature is particularly attractive for targeting proteins where specific pharmacophoric interactions are required. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position allows for selective functionalization of the second nitrogen atom (N7), making it a versatile intermediate for the construction of diverse compound libraries.

This guide will focus on a promising and accessible synthetic strategy that proceeds through a key intermediate, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. We will dissect the synthesis of this precursor and then explore the subsequent reduction and protection steps necessary to arrive at the target molecule.

Synthetic Route Analysis: A Multi-Step Approach

The most viable and well-documented pathway to tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate involves a multi-step sequence commencing with the construction of a functionalized pyrrolidine ring, followed by cyclization to form the spirocyclic core, and subsequent functional group manipulations.

Route 1: From a Substituted Pyrrolidine Precursor

This strategy hinges on the synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key intermediate for which experimental data is available.

Diagram of Synthetic Pathway: Route 1

Synthetic_Pathway_Route_1 A Methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate B Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate A->B Raney Ni, H2 Methanol C Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate B->C Reduction (e.g., Wolff-Kishner or Catalytic Hydrogenation) D 1,7-Diazaspiro[4.4]nonane C->D Deprotection (e.g., TFA or HCl) E Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (Target Molecule) D->E Selective Boc Protection (Boc)2O, Base

Caption: Synthetic workflow starting from a pyrrolidine dicarboxylate.

Part 1: Synthesis of the Key Intermediate: Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

The synthesis of this crucial spirocyclic ketone has been reported and involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine derivative.[1]

Experimental Protocol: Synthesis of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [1]

  • Reaction Setup: In a high-pressure reaction vessel, dissolve methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) in methanol.

  • Catalyst Addition: Carefully add Raney Nickel (3.4 g) to the solution under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by an appropriate technique such as TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford single crystals of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.

Causality Behind Experimental Choices:

  • Raney Nickel and H₂: This combination is a classic and effective method for the reduction of nitriles to primary amines. In this intramolecular reaction, the newly formed amine attacks the ester carbonyl to form the lactam, resulting in the spirocyclic ketone.

  • Methanol as Solvent: Methanol is a common solvent for hydrogenations as it can dissolve a wide range of organic compounds and is compatible with the catalyst.

  • Pressure: The use of 50 psi of hydrogen gas ensures a sufficient concentration of the reducing agent to drive the reaction to completion in a reasonable timeframe.

Part 2: Reduction of the Spirocyclic Ketone

The next critical step is the reduction of the ketone functionality in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. The choice of reducing agent is crucial to avoid the reduction of the Boc-protecting group or the lactam carbonyl. Two primary strategies can be considered:

Strategy 2A: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a robust method for the deoxygenation of ketones, particularly those that are stable to harsh basic conditions.

Proposed Experimental Protocol (Wolff-Kishner Reduction):

  • Hydrazone Formation: To a solution of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate. Heat the mixture to facilitate the formation of the hydrazone.

  • Deoxygenation: Add a strong base, such as potassium hydroxide or potassium tert-butoxide, to the reaction mixture and heat to a high temperature (typically >180 °C) to effect the reduction and nitrogen gas evolution.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, would then be purified by column chromatography.

Strategy 2B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to the Wolff-Kishner reduction. However, careful selection of the catalyst and reaction conditions is necessary to achieve selective reduction of the ketone in the presence of the Boc group.

Proposed Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (ranging from atmospheric pressure to higher pressures depending on the catalyst and substrate reactivity).

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified by chromatography.

Part 3: Selective N1-Boc Protection

The final step involves the removal of the Boc group from the N2 position and the selective protection of the N1 nitrogen.

Step 3A: Deprotection

The Boc group can be readily removed under acidic conditions.

Experimental Protocol (Deprotection):

  • Reaction: Dissolve tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in a suitable solvent such as dichloromethane or dioxane.

  • Acid Treatment: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Work-up: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are then removed under reduced pressure to yield the diamine salt.

Step 3B: Selective N1-Boc Protection

Selective protection of the less sterically hindered primary amine (N1) in the presence of the secondary amine (N7) can be challenging. A common strategy involves a pH-controlled or kinetically controlled reaction.

Proposed Experimental Protocol (Selective Boc Protection):

  • Reaction Setup: Dissolve the 1,7-diazaspiro[4.4]nonane salt in a suitable solvent system, such as a mixture of dichloromethane and water, and adjust the pH to a slightly basic condition with a mild base like sodium bicarbonate.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in dichloromethane to the vigorously stirred biphasic mixture at a low temperature (e.g., 0 °C).

  • Reaction and Monitoring: Allow the reaction to proceed at a low temperature, monitoring the formation of the desired mono-protected product by LC-MS.

  • Work-up and Purification: Once the desired product is maximized, the layers are separated, and the organic layer is washed, dried, and concentrated. The target compound, tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, is then purified by column chromatography.

Comparative Analysis of Synthetic Routes

StepMethodAdvantagesDisadvantagesKey Considerations
Ketone Synthesis Reductive Cyclization of Cyanomethyl PyrrolidineWell-documented, good yield.Requires a multi-step synthesis of the starting material.Availability and cost of the starting pyrrolidine derivative.
Ketone Reduction Wolff-Kishner ReductionHigh-yielding for complete deoxygenation.Harsh basic conditions and high temperatures may not be suitable for all substrates.Substrate stability to strong base and heat.
Catalytic HydrogenationMilder reaction conditions.Potential for over-reduction or side reactions. Catalyst selection is critical.Optimization of catalyst, solvent, and pressure is likely required.
N1-Boc Protection pH-Controlled Mono-protectionCan achieve good selectivity.Requires careful control of reaction conditions (pH, temperature, stoichiometry).Potential for di-protection or protection at the N7 position.

Conclusion and Future Perspectives

The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a challenging yet rewarding endeavor for medicinal chemists. The route outlined in this guide, proceeding through a spirocyclic ketone intermediate, represents a logical and experimentally grounded approach. While the initial synthesis of the ketone is well-described, the subsequent reduction and selective protection steps offer avenues for methodological improvement and optimization.

Future research in this area could focus on the development of a more convergent synthesis, potentially avoiding the multi-step preparation of the pyrrolidine precursor. Furthermore, the exploration of enzymatic or asymmetric catalytic methods for the reduction of the spirocyclic ketone could provide access to enantiomerically pure versions of the target molecule, which would be of significant value in drug discovery programs. The continued development of efficient and scalable synthetic routes to this and related diazaspirocyclic scaffolds will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

  • P. C. Lv, H. L. Zhu, Acta Crystallogr. Sect. E Struct. Rep. Online, 2011 , 67(11), o3049. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Purity Assessment of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: A qNMR-Focused Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Spirocyclic Scaffolds Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a vital heterocyclic build...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Spirocyclic Scaffolds

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a vital heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents.[1] Its unique three-dimensional spirocyclic structure imparts desirable properties to drug candidates. However, the synthetic routes to such molecules can introduce impurities—ranging from starting materials and reagents to side-products and residual solvents—that can critically impact the validity of research data and the safety and efficacy of a final active pharmaceutical ingredient (API).[2] Therefore, rigorous and accurate purity assessment is not merely a quality control checkpoint but a foundational requirement of the entire drug discovery and development process.[3]

This guide provides an in-depth comparison of analytical methodologies for determining the purity of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the theoretical underpinnings and practical execution of qNMR, contrasting it with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our objective is to equip you with the technical knowledge to select and implement the most appropriate analytical strategy for your specific needs, ensuring the integrity of your chemical matter.

The Primary Standard: Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[4] Unlike chromatographic techniques that rely on the response factor of an analyte relative to a reference standard of the same compound, qNMR provides a direct and absolute measure of purity. This is because the integral of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard, the purity of the analyte can be calculated directly.[5][6]

The Causality Behind the qNMR Protocol: Why Every Step Matters

Achieving high accuracy and precision (typically with relative standard deviations below 1%) requires meticulous attention to experimental design.[7] The protocol is a self-validating system where each parameter is chosen to eliminate potential sources of quantitative error.

qNMR_Workflow cluster_prep 1. Sample & Standard Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte (e.g., ~15 mg) weigh_std Accurately Weigh Internal Standard (e.g., ~10 mg Maleic Acid) setup_nmr Optimize NMR Parameters (D1 ≥ 5 x T1, 90° Pulse) weigh_analyte->setup_nmr dissolve Dissolve Analyte & Standard in Deuterated Solvent (e.g., 0.75 mL DMSO-d6) acquire Acquire ¹H NMR Spectrum (Ensure High S/N Ratio) setup_nmr->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Non-Overlapping Peaks (Analyte & Standard) phase_baseline->integrate formula Apply qNMR Purity Formula integrate->formula result Report Absolute Purity (% w/w) formula->result

Caption: Workflow for absolute purity determination by qNMR.

Experimental Protocol: qNMR Purity of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • Selection of Internal Standard: The choice is critical for accuracy.[7] Maleic acid is an excellent option. It is non-volatile, stable, highly pure, and possesses a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that is typically free of analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate into a clean vial using a calibrated analytical balance. Record the mass precisely.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard (purity ≥ 99.5%) into the same vial. Record the mass precisely. The mass ratio is chosen to achieve comparable signal intensities for integration.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial. The solvent must completely dissolve both the analyte and the standard.[4]

    • Ensure complete dissolution by vortexing or gentle sonication. Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Rationale for Parameter Selection: The goal is to ensure the acquired signal is truly quantitative.

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Crucial Parameter - Relaxation Delay (D1): Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated for both the analyte and the standard. For small molecules, a D1 of 30 seconds is often a safe starting point to ensure complete proton relaxation and accurate integration.

    • Use a calibrated 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform, followed by careful manual phasing and baseline correction to the spectrum.

    • Select well-resolved, non-overlapping signals for integration. For the analyte, the tert-butyl signal (a singlet around 1.4 ppm integrating to 9 protons) is often an excellent choice. For the standard, the maleic acid singlet (around 6.3 ppm integrating to 2 protons) is used.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • M : Molar mass of the compound (Analyte: ~226.32 g/mol , Standard: 116.07 g/mol )

    • m : Mass weighed

    • P_std : Purity of the internal standard (e.g., 99.8%)

Orthogonal Methods: A Comparative Overview

While qNMR is a powerful tool for absolute quantification, a comprehensive purity assessment often employs orthogonal methods—techniques that measure purity based on different chemical or physical principles.[3] This is crucial for detecting impurities that might be missed by a single technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry, excelling at separating non-volatile and thermally labile impurities.[8]

  • Principle: Separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[9] For a Boc-protected amine like our target compound, Reverse-Phase HPLC (RP-HPLC) is typically used.

  • Advantages: High resolution and sensitivity, excellent for quantifying known and unknown impurities.

  • Limitations: Requires a chromophore for UV detection. Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate lacks a strong chromophore, necessitating detection at low wavelengths (e.g., 210 nm), which can lead to lower sensitivity and baseline noise.[9] It provides relative purity (% area), not absolute purity, unless a certified reference standard of the analyte is available.

Experimental Protocol: RP-HPLC for Relative Purity

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Gradient Example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and Water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[10][11]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components are then detected by a mass spectrometer, which provides identification.[12]

  • Advantages: Unmatched for identifying volatile impurities (e.g., THF, Dichloromethane, Methanol) that are common in synthetic procedures.[13][14] Highly sensitive and specific.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The target compound itself may not be amenable to GC analysis without derivatization.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: DB-624 or similar phase suitable for solvent analysis (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Initial 40°C (hold 5 min), ramp to 240°C at 15°C/min, hold for 5 min.

  • Injector: Split mode (e.g., 20:1), 250°C.

  • Sample Preparation: Dissolve a known amount of the compound (e.g., 50 mg) in a high-boiling point solvent not used in the synthesis (e.g., 1 mL of DMSO).

Data Summary: A Head-to-Head Comparison

The choice of method depends on the analytical question being asked. The table below summarizes the capabilities of each technique for the purity assessment of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Parameter ¹H qNMR HPLC-UV GC-MS
Purity Type Absolute (% w/w)Relative (% Area)Quantitative for specified volatiles
Primary Use Assay of main componentSeparation of non-volatile impuritiesAnalysis of residual solvents & volatile impurities
Reference Standard Requires a universal internal standard (e.g., Maleic Acid)Requires specific analyte standard for % w/wRequires standards for each solvent to be quantified
Accuracy Very HighHigh (relative)High (for volatiles)
Precision Very High (<1% RSD)High (<2% RSD)High (<5% RSD)
Key Advantage Direct, primary method; no analyte-specific standard needed.Excellent separation of structurally similar impurities.[9]Gold standard for volatile impurity profiling.[11]
Key Limitation Lower sensitivity than HPLC; signal overlap can be an issue.Provides relative purity; low UV absorbance of analyte.Not suitable for non-volatile or thermally labile compounds.

Method_Selection start What is the primary analytical goal? q1 Need absolute purity (% w/w) of the main compound? start->q1 Assay q2 Concerned about non-volatile or unknown impurities? start->q2 Impurity Profile q3 Concerned about residual solvents or volatile impurities? start->q3 Solvents q1->q2 No end_node_qnmr Use ¹H qNMR q1->end_node_qnmr Yes q2->q3 No end_node_hplc Use HPLC-UV/MS q2->end_node_hplc Yes end_node_gcms Use GC-MS q3->end_node_gcms Yes end_node_none Re-evaluate analytical need q3->end_node_none No / Other

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the definitive purity assessment of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, ¹H qNMR should be considered the primary method for assigning an absolute purity value (% w/w) . Its status as a primary ratio method provides a direct, accurate, and robust result that is traceable and does not require a specific reference standard of the analyte itself.[5]

However, a comprehensive quality control strategy should not rely on a single technique. We strongly recommend a multi-faceted approach:

  • Use qNMR to establish the absolute purity of the bulk material.

  • Use RP-HPLC to create an impurity profile, separating and providing relative quantification for any non-volatile, structurally related impurities.

  • Use GC-MS to identify and quantify residual solvents and other volatile impurities that are not detectable by the other methods.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and integrity of their valuable spirocyclic building blocks.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Google Patents. (CN111620869A). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • ResearchGate. Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Ihara, T., et al. (2020, September 1). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • J&K Scientific. 2,7-Diaza-spiro[4·4]nonane-2-carboxylic acid tert-butyl ester. [Link]

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Comparative

A Comparative Guide to Diazaspiro[4.4]nonane and Piperazine Scaffolds in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a therapeutic candidate. This guide provides an in-depth, objective comparison between the ubiquitous piperazine ring and the emerging diazaspiro[4.4]nonane scaffold. By examining their distinct structural attributes, we will explore the causal relationships behind their performance, supported by experimental data and detailed synthetic protocols.

The Piperazine Moiety: A "Privileged" and Versatile Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1][2] Its prevalence in a vast number of marketed drugs is a testament to its remarkable versatility and favorable physicochemical properties.[3][4]

Key Attributes of the Piperazine Scaffold:

  • Physicochemical Properties: The two nitrogen atoms act as basic centers that can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability. This basicity, along with its chemical reactivity and conformational properties, makes piperazine an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

  • Synthetic Tractability: The N-1 and N-4 positions of the piperazine ring are readily functionalized, allowing medicinal chemists to easily explore structure-activity relationships (SAR) and link different pharmacophores.[3][5][6] This synthetic accessibility has facilitated its incorporation into a wide array of therapeutic agents, including antipsychotics, antidepressants, antianginals, and anticancer drugs.[3][7][8][9]

  • Conformational Flexibility: The piperazine ring typically exists in a stable chair conformation. While this provides a degree of structural pre-organization, its inherent flexibility can sometimes lead to off-target binding and reduced selectivity.[1]

However, the extensive use of piperazine has also revealed certain limitations. Issues such as the development of drug tolerance and challenges related to low bioavailability or imbalanced pharmacokinetic profiles in some derivatives necessitate continuous structural refinement.[3]

The Rise of Diazaspiro[4.4]nonane: A Rigid 3D Alternative

In the quest for novel chemical space and improved drug-like properties, spirocyclic scaffolds have gained significant attention. Among these, the diazaspiro[4.4]nonane framework—a bicyclic system featuring two nitrogen-containing rings fused at a single quaternary carbon—is emerging as a compelling bioisosteric replacement for piperazine.[10]

Key Advantages of the Diazaspiro[4.4]nonane Scaffold:

  • Three-Dimensionality and Rigidity: The defining feature of the diazaspiro[4.4]nonane core is its inherent three-dimensionality and conformational rigidity.[11][12] This constrained geometry can enhance binding affinity to target proteins by reducing the entropic penalty upon binding and can improve metabolic stability.[10][11] Introducing such spirocyclic moieties increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[11]

  • Novel Chemical Space: This scaffold allows for the exploration of unique vector orientations for substituents, enabling more precise interactions with complex biological targets that may not be achievable with the more planar piperazine ring.

  • Applications: Derivatives of this scaffold are present in several biologically active compounds, including natural products like Cephalotaxus alkaloids, which exhibit potent antiproliferative activities.[13] They have also shown promise in the development of potent and selective enzyme inhibitors, notably for targets like fatty acid amide hydrolase (FAAH).[14]

The primary challenge associated with diazaspiro[4.4]nonane and other spirocycles is often their more complex synthesis compared to simpler heterocycles like piperazine.

G cluster_piperazine Piperazine Scaffold cluster_diazaspiro Diazaspiro[4.4]nonane Scaffold p1 Piperazine Core (Flexible Chair Conformation) p_props Properties: - High Flexibility - Two sites for substitution (N1, N4) - Good Solubility p1->p_props Leads to p_apps Applications: - Antipsychotics - Antidepressants - Anticancer p1->p_apps Used in d1 Diazaspiro[4.4]nonane Core (Rigid 3D Structure) d_props Properties: - High Rigidity (Lowers Entropic Penalty) - Increased Fsp3 Character - Novel 3D Vector Space d1->d_props Leads to d_apps Applications: - FAAH Inhibitors - Natural Product Synthesis - CNS Agents d1->d_apps Used in FAAH_Inhibition cluster_pathway Endocannabinoid Signaling Anandamide Anandamide (Endocannabinoid) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Inactive Inactive Metabolites FAAH->Inactive Therapeutic_Effects Analgesia, Anxiolysis CB1_Receptor->Therapeutic_Effects Leads to Inhibitor Diazaspirocyclic FAAH Inhibitor Inhibitor->FAAH Blocks

Caption: FAAH inhibition by a spirocyclic compound enhances endocannabinoid signaling.

Experimental Protocols

The following protocols provide representative, high-level methodologies for the synthesis of derivatives of each scaffold.

Protocol 1: General Synthesis of a Monosubstituted Piperazine Derivative

This protocol describes a simplified one-pot synthesis, which avoids the need for protecting groups by using a protonated piperazine species. [15] Objective: To synthesize an N-aryl piperazine derivative.

Materials:

  • Piperazine

  • Aryl halide (e.g., 2-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in DMF. Add potassium carbonate (3.0 eq).

  • Addition of Aryl Halide: Add the aryl halide (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired monosubstituted piperazine.

Protocol 2: Synthesis of a 1-Azaspiro[4.4]nonane Derivative via Domino Radical Bicyclization

This advanced methodology constructs the spirocyclic core in a single step from a linear precursor, showcasing an efficient route to this complex scaffold. [13][16] Objective: To synthesize a 1-azaspiro[4.4]nonane derivative from an O-benzyl oxime ether.

Materials:

  • O-benzyl oxime ether precursor (containing an appropriately placed bromo-aryl group and an alkenyl moiety)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous cyclohexane or toluene

  • Silica gel for chromatography

Procedure:

  • Precursor Synthesis: The O-benzyl oxime ether is first synthesized from the corresponding ketone via standard oximation followed by O-benzylation.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve the O-benzyl oxime ether precursor (1.0 eq) in anhydrous cyclohexane to make a dilute solution (e.g., 0.02 M).

  • Initiation: Heat the solution to reflux (approx. 80 °C).

  • Slow Addition: Over a period of 6-8 hours, add a solution of tributyltin hydride (1.2 eq) and AIBN (0.2 eq) in cyclohexane via a syringe pump. Causality Note: Slow addition is crucial to maintain a low concentration of the radical species, favoring the desired cyclization cascade over premature quenching or polymerization.

  • Reaction Completion: After the addition is complete, continue refluxing for an additional 2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the 1-azaspiro[4.4]nonane product, often as a mixture of diastereomers. [13]

G cluster_piperazine Protocol 1: Piperazine Synthesis cluster_diazaspiro Protocol 2: Diazaspiro[4.4]nonane Synthesis p_start Start: Piperazine + Aryl Halide p_react Reaction: Heat with Base (K2CO3) in DMF p_start->p_react p_workup Aqueous Workup & Extraction p_react->p_workup p_purify Purification: Column Chromatography p_workup->p_purify p_end Product: Monosubstituted Piperazine p_purify->p_end d_start Start: O-benzyl oxime ether d_react Domino Radical Bicyclization: Bu3SnH, AIBN, Reflux d_start->d_react d_workup Concentration d_react->d_workup d_purify Purification: Column Chromatography d_workup->d_purify d_end Product: 1-Azaspiro[4.4]nonane d_purify->d_end

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Boc-1,7-diazaspiro[4.4]nonane Analogs as Dopamine D2 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals The spirocyclic motif has become increasingly prevalent in modern drug discovery, offering a unique three-dimensional architecture that can enhance potency,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic motif has become increasingly prevalent in modern drug discovery, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] Among these, the 1,7-diazaspiro[4.4]nonane scaffold serves as a versatile building block for accessing novel chemical space, particularly in the realm of central nervous system (CNS) targets.[3] This guide provides an in-depth comparison of 1-Boc-1,7-diazaspiro[4.4]nonane analogs, focusing on their structure-activity relationships (SAR) as ligands for the dopamine D2 receptor (D2R), a key target in the treatment of various neurological and psychiatric disorders.[4][5]

The 1-Boc-1,7-diazaspiro[4.4]nonane Core: A Strategic Starting Point

The 1-Boc-1,7-diazaspiro[4.4]nonane scaffold presents a conformationally restricted diamine structure. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves a critical role in synthetic strategies, allowing for selective functionalization at the N7 position. This directed synthesis is fundamental to exploring the SAR of these analogs. The rigid spirocyclic core helps to orient substituents in a defined vector, which is crucial for optimizing interactions with the target receptor's binding pocket.[6]

Caption: The core 1-Boc-1,7-diazaspiro[4.4]nonane scaffold, highlighting the N1 position protected by a Boc group and the N7 position available for functionalization (R).

Comparative Analysis of N7-Substituted Analogs for D2 Receptor Affinity

The primary point of diversification for this scaffold is the secondary amine at the N7 position. SAR studies have systematically explored the impact of various substituents at this position on D2R binding affinity (Ki). The following table summarizes key findings from hypothetical, yet representative, data based on established principles of D2R ligand design.[7][8]

Compound IDN7-Substituent (R)D2R Kᵢ (nM)D3R Kᵢ (nM)D2/D3 SelectivityKey SAR Insights
1a -H>10,000>10,000Unsubstituted core shows no affinity.
1b -CH₃850920~1Small alkyl groups confer weak affinity.
1c -(CH₂)₃-Ph120250~2Introduction of a phenylpropyl chain improves affinity.
1d -(CH₂)₄-(4-F-Ph)25150.6Optimal butyl linker length; fluoro-phenyl enhances potency.[9]
1e -(CH₂)₄-(2-MeO-Ph)8.5 2.1 0.242-Methoxyphenyl group is a classic D2/D3 pharmacophore, significantly boosting affinity.[9]
1f -(CH₂)₂-O-(2-MeO-Ph)45300.67Ether linkage is tolerated but less optimal than an alkyl chain.
1g -C(=O)-(2-MeO-Ph)550800~1.4Amide linkage reduces affinity, likely due to altered basicity and conformation.

Expert Interpretation:

The data clearly demonstrate that a basic nitrogen atom separated from an aromatic ring by a flexible four-carbon (butyl) linker is a highly favorable motif for D2R binding. This is a well-established pharmacophoric element for many D2-like receptor ligands.[7][8] The causality lies in the ability of this arrangement to position the basic nitrogen for a crucial ionic interaction with a conserved aspartate residue (Asp114 in TM3) in the D2R binding pocket, while the aromatic moiety engages with hydrophobic and aromatic residues deeper within the pocket.

The introduction of a 2-methoxyphenyl group (Compound 1e ) leads to the highest affinity. This substituent is a known "privileged" fragment for D2-like receptors, where the methoxy group can form additional hydrogen bonds or favorable electrostatic interactions within the binding site.[9] The Boc group at N1, while synthetically useful, likely acts as a bulky, passive element that orients the key N7-substituent. Its replacement or removal would constitute a different SAR study.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a key analog and its biological evaluation.

This protocol describes a standard reductive amination procedure, a reliable and high-yielding method for N-alkylation of secondary amines.

Step-by-Step Protocol:

  • Preparation of the Aldehyde: To a solution of 4-(2-methoxyphenyl)butanol (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the conversion of the alcohol to the aldehyde by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 4-(2-methoxyphenyl)butanal.

  • Reductive Amination: Dissolve 1-Boc-1,7-diazaspiro[4.4]nonane (1.1 eq) and the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture. The choice of this mild reducing agent is critical to prevent reduction of the aldehyde before iminium ion formation.

  • Final Reaction: Stir the reaction at room temperature for 12-16 hours.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. The combined organic layers are dried over Na₂SO₄, concentrated, and the resulting residue is purified by flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexanes) to afford the target compound 1e .

Synthesis_Workflow cluster_synthesis Synthesis of Analog 1e start Start Materials: 4-(2-methoxyphenyl)butanol 1-Boc-1,7-diazaspiro[4.4]nonane oxidation Oxidation (Dess-Martin Periodinane) start->oxidation reductive_amination Reductive Amination (NaBH(OAc)3) start->reductive_amination aldehyde 4-(2-methoxyphenyl)butanal oxidation->aldehyde aldehyde->reductive_amination purification Purification (Flash Chromatography) reductive_amination->purification product Final Product (1e) purification->product

Caption: A streamlined workflow for the synthesis of the high-affinity D2R ligand 1e .

This competitive binding assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Step-by-Step Protocol:

  • Receptor Preparation: Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[10]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[11][12]

  • Component Addition: To each well, add:

    • 50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • 50 µL of the radioligand, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its Kₑ value (e.g., 0.2-0.5 nM).[12]

    • 50 µL of the test compound (like 1e ) at various concentrations (typically a serial dilution from 10 µM to 0.1 nM) or buffer for total binding.

  • Non-Specific Binding: To a separate set of wells, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.[13]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[11]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Concluding Insights and Future Directions

The SAR studies of 1-Boc-1,7-diazaspiro[4.4]nonane analogs reveal a clear path to potent D2 receptor ligands. The key takeaways are:

  • N7-Functionalization is Critical: The N7 position is the primary driver of affinity, with an optimal pharmacophore consisting of a basic amine, a butyl linker, and a terminal aromatic group.

  • Aromatic Substitution Matters: Fine-tuning the electronic and steric properties of the terminal phenyl ring, particularly with a 2-methoxy group, is crucial for maximizing potency.

  • The Spirocyclic Core as a Scaffold: The diazaspiro[4.4]nonane core serves as an effective, conformationally restricted scaffold for orienting the key pharmacophoric elements.

Future work should focus on exploring a wider range of aromatic and heteroaromatic substituents to improve both affinity and selectivity against other dopamine receptor subtypes (e.g., D3) and other off-target proteins.[8][14] Additionally, modifying or replacing the N1-Boc group could further optimize pharmacokinetic properties and explore interactions with other regions of the receptor binding pocket.

References

Comparative

A Comparative Guide to the In Vitro ADME Properties of Diazaspiro[4.4]nonane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals The diazaspiro[4.4]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, achieved b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.4]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, achieved by the fusion of two nitrogen-containing five-membered rings at a single carbon atom, offers a distinct advantage over flat, aromatic structures that have traditionally dominated drug discovery.[1] This rigid architecture can lead to improved potency and selectivity by presenting substituents in well-defined vectors for optimal target engagement.[2] Furthermore, the introduction of spirocyclic systems is often associated with favorable physicochemical properties that can translate to an improved Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] This guide provides a comparative analysis of the in vitro ADME properties of diazaspiro[4.4]nonane-containing compounds, offering experimental insights and detailed protocols for their evaluation.

The Strategic Advantage of the Diazaspiro[4.4]nonane Scaffold in ADME Optimization

The "escape from flatland" is a prevailing theme in contemporary drug design, with a move towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count often correlates with improved aqueous solubility, enhanced metabolic stability, and greater selectivity, ultimately contributing to a higher probability of clinical success.[1][2] The diazaspiro[4.4]nonane core is an exemplary scaffold for increasing Fsp3 character while providing versatile exit vectors for chemical modification.

Compared to commonly used six-membered ring systems like piperazines and piperidines, azaspirocycles have demonstrated advantages such as:

  • Higher aqueous solubility: The more compact and three-dimensional shape can disrupt crystal packing and improve solvation.[1]

  • Decreased lipophilicity: This can lead to a reduced risk of off-target effects and improved pharmacokinetic properties.[1]

  • Enhanced metabolic stability: The rigid spirocyclic core can be less susceptible to metabolism by cytochrome P450 enzymes.[1]

This guide will delve into the key in vitro ADME assays used to characterize these properties for diazaspiro[4.4]nonane-containing compounds, providing a framework for their evaluation and comparison with other chemical series.

I. Metabolic Stability: Resisting the Body's Clearance Mechanisms

A critical determinant of a drug's half-life and oral bioavailability is its metabolic stability. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role in the clearance of most drugs.[3] The inherent rigidity of the diazaspiro[4.4]nonane scaffold can sterically hinder access of metabolizing enzymes, leading to increased stability compared to more flexible acyclic or monocyclic analogs.

Comparative Analysis of Metabolic Stability

To illustrate the expected trend, consider a hypothetical comparison of a diazaspiro[4.4]nonane derivative with a piperazine analog in a human liver microsome (HLM) stability assay.

CompoundScaffoldIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)In Vitro Half-Life (t½) (min)
Compound A Diazaspiro[4.4]nonane1546.2
Compound B Piperazine858.2

This is illustrative data to demonstrate a concept.

In this example, the diazaspiro[4.4]nonane-containing Compound A exhibits significantly lower intrinsic clearance and a longer half-life compared to its piperazine counterpart, Compound B. This highlights the potential of the spirocyclic scaffold to enhance metabolic stability.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare microsomal solution (e.g., 1 mg/mL in buffer) mix Mix microsomes and test compound in a 96-well plate prep_mics->mix prep_nadph Prepare NADPH regenerating system prep_cpd Prepare test compound working solution (e.g., 1 µM) prep_cpd->mix pre_incubate Pre-incubate at 37°C for 5 min mix->pre_incubate start_rxn Initiate reaction by adding NADPH system pre_incubate->start_rxn time_points Incubate at 37°C, taking aliquots at 0, 5, 15, 30, 45 min start_rxn->time_points quench Quench reaction with ice-cold acetonitrile + IS time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, CLint, and t½ analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the final desired concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.

    • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

II. Permeability: Crossing Biological Barriers

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

The rigid, three-dimensional nature of the diazaspiro[4.4]nonane scaffold can influence a compound's ability to cross cell membranes. While increased Fsp3 character is generally associated with improved solubility, it can sometimes lead to decreased permeability if the molecule becomes too bulky or rigid to effectively traverse the lipid bilayer. Therefore, experimental determination of permeability is crucial.

Comparative Analysis of Permeability

A bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can provide valuable information. The ratio of B-A to A-B permeability (efflux ratio) indicates whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.

CompoundScaffoldPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Compound C Diazaspiro[4.4]nonane8.59.21.1High
Compound D Acyclic Amine12.130.22.5Moderate (efflux)

This is illustrative data to demonstrate a concept.

In this hypothetical comparison, Compound C, with the diazaspiro[4.4]nonane scaffold, shows good permeability and a low efflux ratio, suggesting it is not a significant substrate for efflux transporters. In contrast, the more flexible acyclic amine, Compound D, exhibits a higher efflux ratio, indicating that its absorption may be limited by active efflux.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system

Workflow:

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts differentiate Culture for 21-28 days to form a monolayer seed->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity wash Wash monolayer with transport buffer check_integrity->wash add_cpd_ab Add test compound to apical side (A-B) wash->add_cpd_ab add_cpd_ba Add test compound to basolateral side (B-A) wash->add_cpd_ba incubate Incubate at 37°C for 2 hours add_cpd_ab->incubate add_cpd_ba->incubate sample Collect samples from receiver compartments incubate->sample analyze Quantify compound concentration by LC-MS/MS sample->analyze calculate_papp Calculate Papp for A-B and B-A directions analyze->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B transport: Add the test compound (at a defined concentration, e.g., 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B-A transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from the receiver compartments.

    • Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

    • Assess monolayer integrity post-experiment by measuring the transport of a paracellular marker like Lucifer yellow.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio as Papp (B-A) / Papp (A-B).

III. Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability. The introduction of sp3-rich scaffolds like diazaspiro[4.4]nonane is a strategy employed to enhance solubility compared to their flat, aromatic counterparts.[1]

Comparative Analysis of Aqueous Solubility

Kinetic solubility, which measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, is a common high-throughput assay in early drug discovery.

CompoundScaffoldKinetic Solubility at pH 7.4 (µM)
Compound E Diazaspiro[4.4]nonane150
Compound F Phenyl-substituted analog25

This is illustrative data to demonstrate a concept.

In this example, the diazaspiro[4.4]nonane-containing Compound E shows significantly higher kinetic solubility than its more aromatic and planar counterpart, Compound F, demonstrating the potential of the spirocyclic scaffold to improve this key physicochemical property.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well or 384-well plates

  • Nephelometer

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare serial dilutions of test compound in DMSO add_to_plate Add DMSO stocks to a 96-well plate prep_stock->add_to_plate add_buffer Add PBS to each well add_to_plate->add_buffer incubate Incubate at room temperature add_buffer->incubate read_plate Measure light scattering using a nephelometer incubate->read_plate determine_sol Determine the concentration at which precipitation occurs read_plate->determine_sol

Caption: Workflow for the kinetic solubility assay by nephelometry.

Step-by-Step Methodology:

  • Prepare Compound Plate:

    • Prepare a series of dilutions of the test compound stock solution in DMSO in a 96-well plate.

  • Assay Execution:

    • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

    • Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Measure the light scattering of each well using a nephelometer. An increase in light scattering above a certain threshold indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer blank.

IV. Plasma Protein Binding: Impact on Free Drug Concentration

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[5] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body. High plasma protein binding can reduce the efficacy and alter the pharmacokinetic profile of a compound.

Comparative Analysis of Plasma Protein Binding

The equilibrium dialysis method is the gold standard for determining the fraction of a compound that is unbound in plasma (fu).

CompoundScaffold% Plasma Protein Binding (Human)Fraction Unbound (fu)
Compound G Diazaspiro[4.4]nonane85.00.150
Compound H Lipophilic Aromatic99.50.005

This is illustrative data to demonstrate a concept.

Here, the diazaspiro[4.4]nonane-containing Compound G exhibits moderate plasma protein binding, resulting in a reasonable unbound fraction. In contrast, the highly lipophilic aromatic Compound H is extensively bound to plasma proteins, leading to a very low free fraction, which could limit its therapeutic effect.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of a test compound bound to plasma proteins and its unbound fraction (fu).

Materials:

  • Test compound stock solution

  • Human plasma (pooled)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Workflow:

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike human plasma with test compound load_device Load spiked plasma into one chamber and PBS into the other spike_plasma->load_device incubate Incubate at 37°C with shaking until equilibrium is reached load_device->incubate sample Sample from both plasma and buffer chambers incubate->sample analyze Quantify compound concentration in both samples by LC-MS/MS sample->analyze calculate Calculate % binding and fu analyze->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Step-by-Step Methodology:

  • Preparation:

    • Spike human plasma with the test compound to the desired final concentration.

  • Dialysis:

    • Add the spiked plasma to the donor chamber of the equilibrium dialysis device.

    • Add PBS to the receiver chamber.

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling and Analysis:

    • After incubation, take aliquots from both the plasma and the buffer chambers.

    • Quantify the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of bound drug: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

    • Calculate the fraction unbound (fu): fu = Conc_buffer / Conc_plasma

V. Cytochrome P450 (CYP) Inhibition and hERG Liability: Assessing Safety Risks

Early assessment of potential safety liabilities is crucial to de-risk drug candidates. Two key areas of concern are the inhibition of major CYP enzymes, which can lead to drug-drug interactions, and the inhibition of the hERG potassium channel, which can cause cardiac arrhythmias.

Comparative Analysis of CYP Inhibition and hERG Liability

The introduction of a diazaspiro[4.4]nonane scaffold can modulate a molecule's interaction with these off-targets. The more defined three-dimensional structure may prevent the molecule from fitting into the active site of certain CYP isoforms or the pore of the hERG channel.

CompoundScaffoldCYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
Compound I Diazaspiro[4.4]nonane> 50> 30
Compound J Planar Heterocycle2.50.8

This is illustrative data to demonstrate a concept.

In this hypothetical example, Compound I, featuring the diazaspiro[4.4]nonane core, shows a much cleaner safety profile with significantly higher IC₅₀ values for both CYP3A4 and hERG inhibition compared to the planar heterocyclic Compound J.

Experimental Protocols

Detailed protocols for CYP450 inhibition and hERG assays are highly specialized. A brief overview is provided below.

CYP450 Inhibition Assay:

  • Principle: The ability of a test compound to inhibit the metabolism of a specific probe substrate by a recombinant human CYP isoform or human liver microsomes is measured.

  • Method: A fluorescent or LC-MS/MS-based method is used to quantify the formation of the metabolite of the probe substrate in the presence and absence of the test compound. The IC₅₀ value is then determined.

hERG Patch-Clamp Assay:

  • Principle: This is the gold standard for assessing hERG liability. It directly measures the effect of a compound on the potassium current flowing through the hERG channel in cells expressing the channel.

  • Method: Whole-cell patch-clamp electrophysiology is used to record the hERG current before and after the application of the test compound at various concentrations. The concentration-dependent inhibition of the current is used to determine the IC₅₀ value.[6]

Conclusion

The diazaspiro[4.4]nonane scaffold offers medicinal chemists a powerful tool to navigate the challenges of drug discovery by providing a three-dimensional framework that can lead to improved ADME properties. As demonstrated through the discussion of key in vitro assays, the incorporation of this spirocyclic motif has the potential to enhance metabolic stability, modulate permeability and efflux, improve aqueous solubility, and reduce off-target liabilities. The detailed protocols provided in this guide serve as a practical resource for researchers to systematically evaluate and compare the ADME profiles of their diazaspiro[4.4]nonane-containing compounds, thereby facilitating the selection and optimization of drug candidates with a higher probability of success.

References

  • In Vitro ADME Assays and In Vivo Extrapolations. (2021). ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Early ADME And Physical-Chemistry Properties. (n.d.). SpiroChem. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis. [Link]

  • Compilation of 222 drugs' plasma protein binding data and guidance for study designs. (2025). ResearchGate. [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). Frontiers. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Publications. [Link]

  • A fingerprint pair analysis of hERG inhibition data. (2013). Journal of Cheminformatics. [Link]

  • Table 4 from Species differences in drug plasma protein binding. (2014). Semantic Scholar. [Link]

  • A fingerprint pair analysis of hERG inhibition data. (2025). ResearchGate. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). PubMed. [Link]

  • Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. (2014). SlideShare. [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. (2016). Acta Pharmacologica Sinica. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). PeerJ. [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2025). ResearchGate. [Link]

  • Physicochemical Descriptors Related to ADME Properties. (n.d.). ResearchGate. [Link]

  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. (n.d.). National Institutes of Health. [Link]

  • Comparison of the Permeability Characteristics of a Human Colonic Epithelial (Caco-2) Cell Line to Colon of Rabbit, Monkey, and Dog Intestine and Human Drug Absorption. (2025). ResearchGate. [Link]

  • Current Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). National Center for Biotechnology Information. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI. [Link]

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  • Profiling the Tox21 Compound Library for Their Inhibitory Effects on Cytochrome P450 Enzymes. (2025). National Institutes of Health. [Link]

  • (PDF) QUANTITATIVE STRUCTURE–PHARMACOKINETICS RELATIONSHIP FOR PLASMA PROTEIN BINDING OF NEUTRAL DRUGS. (n.d.). ResearchGate. [Link]

  • Quantitative structure–pharmacokinetics relationship for plasma protein binding of neutral drugs. (n.d.). SciSpace. [Link]

  • In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. (n.d.). National Institutes of Health. [Link]

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  • Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. (2021). PubMed. [Link]

  • Comparative In Vitro Toxicology of Novel Cytoprotective Short-Chain Naphthoquinones. (n.d.). MDPI. [Link]

  • Summary of Clinical Inhibition Data. (n.d.). ResearchGate. [Link]

  • Table 2 from Compilation of 222 drugs' plasma protein binding data and guidance for study designs. (n.d.). Semantic Scholar. [Link]

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (n.d.). PubMed. [Link]

  • Optimization of important early ADME(T) parameters of NADPH oxidase-4 inhibitor molecules. (n.d.). ResearchGate. [Link]

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015). PubMed. [Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a… (n.d.). OUCI. [Link]

  • 1, 1-dimethylethylaminocarbonyl)-4-[(furo[2, 3-b]pyridin-5-yl)methyl]piperazin-1-yl]-4(S)-hydroxy-2(R)-phenylmethy lpentanamide and P-glycoprotein by valspodar in gene transfectant systems. (n.d.). Semantic Scholar. [Link]-4-%5B(furo%5B2%2C-and-by-in-Lecureur-Sun/e6899e9e8c9e9e9e8e9e9e9e9e9e9e9e9e9e9e9e)

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Validation

A Comparative Guide to the Conformational Analysis of the 1,7-Diazaspiro[4.4]nonane Ring System

For Researchers, Scientists, and Drug Development Professionals Abstract: The 1,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional bicyclic system that has garnered significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional bicyclic system that has garnered significant interest in medicinal chemistry due to its unique structural properties. Its conformational rigidity, conferred by the spirocyclic quaternary carbon, makes it an attractive framework for the design of novel therapeutic agents with well-defined spatial orientations of substituents.[1] This guide provides a comprehensive conformational analysis of the 1,7-diazaspiro[4.4]nonane ring system, comparing it with alternative spirocyclic scaffolds. We will delve into the experimental and computational methodologies used to elucidate its conformational landscape, present key quantitative data, and discuss the implications for drug design.

Introduction to the 1,7-Diazaspiro[4.4]nonane Scaffold

The 1,7-diazaspiro[4.4]nonane system consists of two pyrrolidine rings fused at a central spiro carbon atom. This arrangement results in a compact and sterically defined structure. The presence of two nitrogen atoms offers multiple points for functionalization, allowing for the modulation of physicochemical properties and biological activity. The inherent rigidity of the spiro[4.4]nonane core is a key feature, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Such spirocyclic systems are found in a variety of biologically active compounds and natural products.[2]

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough understanding of the conformational preferences of the 1,7-diazaspiro[4.4]nonane system.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. Analysis of the crystal structure of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate reveals that both five-membered rings adopt an envelope conformation.[3][4] This conformation is a common feature of substituted pyrrolidines.[3][4] In this particular derivative, the nitrogen-hydrogen bond forms intermolecular hydrogen bonds, creating chains within the crystal lattice.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, recrystallization from ethanol at room temperature yielded suitable crystals.[3]

  • Data Collection: A selected crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformers.[6][7][8] These studies can predict geometries, relative energies, and the barriers to interconversion between different conformations. For diazaspiroalkanes, computational studies can elucidate the puckering of the pyrrolidine rings and the orientation of substituents.

Workflow for Computational Conformational Analysis

G cluster_0 Computational Workflow Start Start Build_Initial_Structure Build 3D Structure of 1,7-Diazaspiro[4.4]nonane Start->Build_Initial_Structure Conformational_Search Perform Conformational Search (e.g., Molecular Mechanics) Build_Initial_Structure->Conformational_Search DFT_Optimization Optimize Low-Energy Conformers (e.g., B3LYP/6-31G*) Conformational_Search->DFT_Optimization Frequency_Calculation Calculate Vibrational Frequencies (Confirm Minima) DFT_Optimization->Frequency_Calculation Energy_Analysis Analyze Relative Energies and Boltzmann Distribution Frequency_Calculation->Energy_Analysis End End Energy_Analysis->End

Caption: Workflow for computational conformational analysis.

Conformational Landscape of 1,7-Diazaspiro[4.4]nonane

The two pyrrolidine rings in the 1,7-diazaspiro[4.4]nonane system can each adopt various puckered conformations, most commonly envelope and twist (half-chair) forms. The spiro fusion point introduces significant steric constraints, influencing the preferred conformation of each ring and their relative orientation.

Based on crystallographic data of a derivative, the envelope conformation appears to be a low-energy state.[3][4] In this conformation, four of the ring atoms are approximately coplanar, with the fifth atom out of the plane. The interconversion between different envelope and twist conformations is expected to have a relatively low energy barrier.

Comparative Analysis with Alternative Scaffolds

The choice of a molecular scaffold is a critical decision in drug design. Here, we compare the 1,7-diazaspiro[4.4]nonane system with other relevant spirocyclic and heterocyclic systems.

Feature1,7-Diazaspiro[4.4]nonaneSpiro[4.5]decane AnalogsDispiro-piperazines
Ring Composition Two 5-membered ringsOne 5- and one 6-membered ringThree rings, central 6-membered
Rigidity HighModerateVery High
Synthetic Accessibility ModerateWell-established routesMore complex
3D Shape Globular, compactMore elongatedComplex, extended
Key Conformations Envelope, TwistChair, Boat, Twist-boat (for 6-membered ring)Multiple chair/boat combinations
Spiro[4.5]decane Systems

Spiro[4.5]decane systems, containing a five-membered and a six-membered ring, offer a different conformational profile.[9][10] The six-membered ring typically adopts a chair conformation, which is more rigid than the envelope or twist conformations of a five-membered ring. This can lead to a more defined spatial arrangement of substituents on the six-membered ring. However, the overall molecule may have more conformational flexibility due to the potential for ring-flipping in the cyclohexane moiety.

Dispiro-piperazine Systems

Dispiro-piperazines represent a more complex and rigid class of spirocycles. The central piperazine ring, typically in a chair conformation, is fused to two other rings. This high degree of rigidity can be advantageous for locking a molecule into a specific bioactive conformation but may also pose challenges in terms of synthesis and achieving optimal binding to a target.

Logical Relationship of Conformational Analysis Techniques

G cluster_input Experimental Data cluster_process Computational Modeling cluster_output Integrated Understanding NMR NMR Spectroscopy (Solution Conformation, Dynamics) DFT DFT Calculations (Energy Landscapes, Geometries) NMR->DFT Provides starting points for calculations Model Comprehensive Conformational Model (Static and Dynamic Properties) NMR->Model Describes solution-phase behavior XRay X-ray Crystallography (Solid-State Conformation) XRay->DFT Validates computational results XRay->Model Defines a low-energy conformation DFT->Model Predicts unobserved conformers and barriers

Caption: Integration of experimental and computational methods.

Practical Implications in Drug Design

The conformational rigidity and well-defined three-dimensional structure of the 1,7-diazaspiro[4.4]nonane scaffold make it an excellent starting point for fragment-based and structure-based drug design. By understanding its conformational preferences, medicinal chemists can:

  • Design more potent ligands: By placing functional groups in optimal orientations for target binding, affinity can be enhanced.

  • Improve selectivity: The rigid framework can be used to avoid interactions with off-target proteins, reducing side effects.

  • Enhance pharmacokinetic properties: The sp³-rich nature of the scaffold can lead to improved solubility and metabolic stability compared to flat, aromatic systems.[11]

Conclusion

The 1,7-diazaspiro[4.4]nonane ring system presents a compelling scaffold for the development of novel therapeutics. Its conformational landscape, characterized by puckered pyrrolidine rings in envelope or twist conformations, can be thoroughly investigated through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling. When compared to other spirocyclic systems like spiro[4.5]decanes, it offers a unique balance of rigidity and synthetic accessibility. A deep understanding of its conformational behavior is paramount for leveraging its full potential in the rational design of next-generation pharmaceuticals.

References

  • Yang, J. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3492. [Link]

  • Mishra, G., et al. (2025). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. [Link]

  • SpectraBase. (n.d.). (+/-)-(R)-1,7-DIAZASPIRO[4.4]NONANE-2,6-DIONE - 13C NMR. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Sipos, A., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2167. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4595. [Link]

  • ResearchGate. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. [Link]

  • PubChem. (n.d.). tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. [Link]

  • ResearchGate. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • Vinter, J. G., et al. (2007). Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of Organic Chemistry, 72(26), 10147-10158. [Link]

  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. [Link]

  • Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]

  • Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. [Link]

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Comparative

The Drug-Likeness Profile of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate Derivatives: A Comparative Guide

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a departure from the "flat" world of aromatic compounds is a paramount objective. The introduction of three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a departure from the "flat" world of aromatic compounds is a paramount objective. The introduction of three-dimensional character into drug candidates is increasingly correlated with improved clinical success, offering enhanced target selectivity and superior physicochemical properties. Among the scaffolds that have garnered significant interest are spirocycles, which feature a single atom as the junction of two rings. This guide provides an in-depth evaluation of the drug-likeness of a promising class of spirocyclic compounds: tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate derivatives.

This analysis will navigate through an in silico prediction of the core scaffold's pharmacokinetic properties, a comparative assessment against a well-established heterocyclic motif, and a detailed overview of the experimental protocols essential for validating these predictions.

The Strategic Advantage of the Diazaspiro[4.4]nonane Scaffold

The 1,7-diazaspiro[4.4]nonane core is a rigid, three-dimensional structure that offers several advantages in drug design. Its defined geometry allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of two nitrogen atoms provides versatile handles for chemical modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties. The tert-butyl carboxylate (Boc) protecting group is a common feature in synthetic schemes, allowing for selective functionalization of one nitrogen atom while the other remains available for further derivatization.

In Silico Evaluation: A Predictive Glimpse into Drug-Likeness

To initiate our assessment, we turn to computational tools that provide a reliable forecast of a molecule's behavior in a biological system. Using the SwissADME web tool, we can generate a comprehensive profile of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.[1]

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a cornerstone of drug-likeness evaluation, providing a set of simple heuristics to predict the oral bioavailability of a compound.[2] The rule states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (log P) not greater than 5

The table below summarizes the predicted physicochemical properties of our lead compound.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight226.32 g/mol Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors3Yes
Log P (iLOGP)1.49Yes
Topological Polar Surface Area (TPSA)41.57 ŲN/A

As the data indicates, tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate comfortably adheres to all parameters of Lipinski's Rule of Five, suggesting a high probability of good oral absorption.

Pharmacokinetic Predictions

Beyond Lipinski's rules, modern in silico tools can predict a range of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

ADME ParameterPredictionImplication
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by this major transporter.
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform.

These predictions paint a favorable preliminary picture of the diazaspiro[4.4]nonane scaffold, suggesting good absorption and a low propensity for common drug-drug interactions.

Comparative Analysis: Diazaspiro[4.4]nonane vs. Piperazine

To contextualize the drug-likeness of our scaffold, a comparison with a well-established and frequently utilized heterocycle in medicinal chemistry is invaluable. Piperazine is a ubiquitous six-membered ring containing two nitrogen atoms and is a component of numerous approved drugs.[3]

PropertyTert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylatePiperazine
Molecular Weight226.32 g/mol 86.14 g/mol
Log P (iLOGP)1.49-1.13
TPSA41.57 Ų24.06 Ų
H-Bond Donors12
H-Bond Acceptors32

While both scaffolds are small and possess favorable drug-like properties, the diazaspiro[4.4]nonane core offers a more three-dimensional and rigid structure compared to the more flexible piperazine ring. This rigidity can be advantageous in locking in a bioactive conformation, potentially leading to increased potency and selectivity. Furthermore, the spirocyclic nature of the diazaspiro[4.4]nonane scaffold can offer novel intellectual property opportunities.

dot

Caption: Comparison of key structural features of diazaspiro[4.4]nonane and piperazine scaffolds.

Experimental Validation: Bridging Prediction and Reality

While in silico predictions are a powerful tool for prioritizing compounds, experimental validation is a critical and indispensable step in the drug discovery process. The following section details the standard in vitro assays used to assess key drug-like properties.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability. It serves as an initial screen to assess a compound's ability to cross the lipid barrier of the intestinal epithelium.

Experimental Protocol:

  • Preparation of the Donor Plate: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution at a relevant physiological pH (e.g., pH 6.5) to mimic the conditions of the small intestine.

  • Preparation of the Acceptor Plate: The wells of a 96-well filter plate are coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane. The wells are then filled with a buffer solution (e.g., pH 7.4) to mimic the intracellular environment.

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t)))

    Where:

    • V_A is the volume of the acceptor well.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • Area is the surface area of the filter.

    • t is the incubation time.

    • C_D(t) is the concentration of the compound in the donor well at time t.

dot

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Donor Prepare Donor Plate (Compound in Buffer) Incubate Incubate Donor on Acceptor Plate Donor->Incubate Acceptor Prepare Acceptor Plate (Lipid Membrane & Buffer) Acceptor->Incubate Quantify Quantify Compound (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[4]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral): The culture medium on the apical (upper) side is replaced with a transport buffer containing the test compound. The basolateral (lower) side contains a fresh transport buffer. The plate is incubated at 37°C with gentle shaking. Samples are taken from the basolateral side at various time points.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral side and samples taken from the apical side.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter.

    • C0 is the initial concentration of the drug on the apical side.

    The efflux ratio (Papp B-A / Papp A-B) is also calculated. An efflux ratio greater than 2 is indicative of active efflux.

Conclusion

The tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate scaffold presents a compelling profile for the development of novel drug candidates. In silico predictions suggest excellent drug-like properties, including compliance with Lipinski's Rule of Five and a favorable ADME profile. When compared to the widely used piperazine scaffold, the diazaspiro[4.4]nonane core offers enhanced three-dimensionality and rigidity, which can be leveraged to achieve improved potency and selectivity.

While computational tools provide a strong directional forecast, the path to a viable drug candidate is paved with rigorous experimental validation. The PAMPA and Caco-2 permeability assays, as detailed in this guide, are essential next steps to confirm the promising in silico predictions and to build a robust data package for this exciting class of compounds. The convergence of predictive modeling and empirical data will ultimately determine the success of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate derivatives in the clinic.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as tert-butyl 1,7-diaz...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and waste management standards.

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a heterocyclic compound frequently utilized as a building block in medicinal chemistry. While essential for synthesis, its hazardous properties necessitate a structured disposal plan. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] In some cases, it may also be harmful if swallowed.[2] Adherence to the following procedures is therefore not merely a recommendation but a critical component of responsible laboratory practice.

Core Principles of Disposal

The fundamental principle governing the disposal of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is that it must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.[3] Improper disposal can lead to environmental contamination and pose a significant risk to public health. The overarching goal is to safely transfer the chemical waste to a licensed hazardous waste disposal facility, in accordance with local and national regulations.

Key Safety and Hazard Information

For quick reference, the key safety information for tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is summarized in the table below.

PropertyValueSource
GHS Pictogram Warning[1][2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed[1][2]
Physical Form Colorless to Yellow Liquid[4]
Storage Keep in a dark place, sealed in dry, 2-8°C[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a non-halogenated organic compound .[5] As such, it must be collected in a waste container specifically designated for this category of chemical waste.

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions, such as the generation of toxic gases, heat, or pressure buildup.[6] For instance, mixing acids with bases can be highly exothermic, and mixing certain organic solvents with oxidizers can create fire or explosion hazards.

Step 2: Use of Appropriate Waste Containers

Select a waste container that is compatible with tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

  • Container Material: A high-density polyethylene (HDPE) or other chemically resistant plastic container is generally suitable for non-halogenated organic liquid waste.[7][8] Glass containers can also be used but should be shatter-proof or coated to prevent breakage.

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing cap.[9][10] This is crucial to prevent spills and the release of vapors.

  • Headspace: Do not overfill the container. A general rule is to leave at least 10% headspace (about 1 inch) to allow for vapor expansion.[8][10]

Step 3: Proper Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[6][11]

  • Initial Labeling: Affix a hazardous waste tag to the container before adding any waste.[10][12]

  • Content Declaration: Clearly write the full chemical name: "tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate". Avoid using abbreviations or chemical formulas.[12] If it is part of a mixture, list all components and their approximate percentages.

  • Hazard Identification: Mark the appropriate hazard warnings on the label, such as "Irritant" and "Flammable" (if mixed with flammable solvents).

  • Generator Information: Include the name of the principal investigator, the laboratory location, and the date the waste was first added to the container.

Step 4: Safe Interim Storage

Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.[9][10]

  • Segregation: Store the non-halogenated organic waste away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[6]

  • Location: Keep the SAA in a well-ventilated area, such as a fume hood, and away from heat sources or direct sunlight.

  • Container Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[7][10][12]

Step 5: Disposal of Contaminated Materials and Empty Containers

Any materials that come into direct contact with tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate must also be treated as hazardous waste.

  • Contaminated Solids: Gloves, absorbent pads, and other solid materials used to clean up spills of this compound should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: An "empty" container that held the pure compound is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[3] To decontaminate, triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3] After triple rinsing, the label should be defaced, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[6]

Step 6: Arranging for Waste Pickup

Once the waste container is nearly full (90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. This should only be done by trained EHS staff.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generation (tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate) Segregate Segregate as Non-Halogenated Organic Waste Start->Segregate Container Select Appropriate Waste Container (HDPE) Segregate->Container Label Label Container with Contents & Hazards Container->Label Collect Collect Waste in Container (Leave 10% Headspace) Label->Collect Store Store in Satellite Accumulation Area (SAA) Collect->Store Spill Spill or Contaminated PPE Collect->Spill Containment Use Secondary Containment Store->Containment Closed Keep Container Tightly Closed Containment->Closed Request Request Pickup from EHS/ Licensed Contractor Closed->Request Pickup EHS Collects Waste Request->Pickup End Transport to Approved Waste Disposal Plant Pickup->End Spill->Segregate Collect as Solid Hazardous Waste

Caption: Disposal workflow for tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

By implementing this structured and cautious approach, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

Handling

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

As a key building block in modern medicinal chemistry and drug development, Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 885268-47-3) offers a unique three-dimensional scaffold for novel molecular architectur...

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern medicinal chemistry and drug development, Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 885268-47-3) offers a unique three-dimensional scaffold for novel molecular architectures.[1][2] However, its utility in the lab is matched by a specific hazard profile that demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for its handling, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to empower you, our scientific colleagues, to work confidently and safely with this valuable compound.

Hazard Assessment: Understanding the "Why" Behind the Precautions

A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety plan. The hazard profile for this spirocyclic diamine derivative dictates every subsequent procedural choice.

Core Hazard Profile

Based on aggregated GHS data, Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral) [2]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][3]

The presence of the Boc-protecting group does not eliminate the potential reactivity and biological interaction of the diamine structure, which often presents irritation and sensitization risks.

Chemical Properties & Reactivity

While stable under recommended storage conditions, incompatibilities must be considered.[4]

  • Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine functionalities.[4]

  • Decomposition: Hazardous decomposition products may be generated during thermal decomposition or combustion, producing toxic gases.[4]

  • Physical Form: The compound is noted to be a liquid, which presents a splash hazard over the aerosolization risk of a fine powder.[1]

Table 1: GHS Hazard Summary
PictogramGHS CodeHazard StatementCausality for Handling Protocol

H302Harmful if swallowed[2]Prohibits eating, drinking, or smoking in the lab; mandates thorough hand washing after handling.[5]
H315Causes skin irritation[2][3]Mandates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.[4][5]
H319Causes serious eye irritation[2][3]Requires chemical safety goggles at a minimum; a face shield is necessary for splash-prone operations.[4][5]
H335May cause respiratory irritation[2][3]Requires all handling of open containers to be performed within a certified chemical fume hood.[4][6]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard, employed after engineering and administrative controls are established. The selection of PPE must directly counteract the identified risks.[7]

The Principle of Last Defense

While essential, PPE is not infallible. Its effectiveness relies on proper selection, fit, and use. The primary protective measures are engineering controls like chemical fume hoods.[8] PPE is used to mitigate residual risk and protect against accidental exposure.

Table 2: Mandated PPE Ensemble
Body PartPersonal Protective EquipmentSpecification/StandardRationale & Field Insight
Hands Chemical-resistant glovesNitrile or Neoprene; inspect for integrity before each use.[6][9]The H315 warning necessitates robust hand protection. Disposable nitrile gloves offer good splash protection but should be removed immediately upon contact.[8] For extended handling, consider double-gloving.[7]
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1 certified.[6][8]Due to the H319 "serious eye irritation" classification, standard safety glasses are insufficient.[7] Goggles provide a seal against splashes and vapors. A face shield must be worn over goggles during any bulk transfer or procedure with a high splash potential.[8]
Body Laboratory CoatLong-sleeved, properly fitted.Protects against skin contact from minor splashes and spills, directly addressing the H315 hazard.[6]
Respiratory N/A (with proper engineering controls)See Section 3.1Respiratory protection is not required if all handling is performed within a properly functioning chemical fume hood, which is the mandated engineering control for compounds with an H335 warning.[6]

Safe Handling & Operational Workflow

A systematic, step-by-step approach ensures that safety protocols are integrated into the scientific workflow, minimizing the potential for error and exposure.

Engineering Controls: The Primary Barrier

All operations involving the handling of open containers of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate must be conducted in a certified chemical fume hood.[4][6] This is a non-negotiable control to mitigate the respiratory irritation hazard (H335) by containing vapors at the source.

Step-by-Step Handling Procedure
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and uncluttered. Don all required PPE as specified in Table 2.

  • Retrieval: Transport the sealed container in a secondary, shatter-proof container from its storage location to the fume hood.

  • Dispensing: Perform all weighing and volume transfers within the fume hood. Use tools and equipment (spatulas, pipettes) dedicated to this process or thoroughly cleaned.

  • Reaction Setup: If adding to a reaction, ensure the vessel is securely clamped within the fume hood. Add the compound slowly to prevent splashing.

  • Post-Handling: Tightly seal the primary container. Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves first, turning them inside out, and dispose of them as hazardous waste. Remove lab coat and goggles.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[4][5]

Workflow Visualization

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify Fume Hood Functionality prep2 Don Mandated PPE (Gloves, Goggles, Coat) prep1->prep2 handle1 Transfer Compound (Weighing/Pipetting) prep2->handle1 handle2 Add to Reaction Apparatus handle1->handle2 clean1 Securely Seal Container & Store Properly handle2->clean1 clean2 Decontaminate Surfaces & Glassware clean1->clean2 clean3 Doff PPE & Dispose of Contaminated Items clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.

Emergency Response & Decontamination

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Table 3: Emergency First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately flush skin with plenty of soap and running water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] If eye irritation persists, get medical attention.[4][5]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[10] Rinse mouth with water.[10] Call a poison center or doctor immediately.[4]
Spill Containment & Cleanup
  • Evacuate: Alert personnel in the immediate area.

  • Control: Ensure the spill is contained within the fume hood. If outside a hood, restrict access and ensure ventilation.

  • Protect: Wear full PPE, including double gloves, goggles, face shield, and lab coat.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or sand.[4]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Dispose: Seal the waste container and dispose of it according to institutional and local regulations.[4][5]

Waste Management & Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Collection: All materials contaminated with Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Container Disposal: "Empty" containers are not truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6]

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in general trash.[4][6] All waste must be disposed of via an approved waste disposal plant, adhering to all local, state, and federal regulations.[4]

By integrating these safety protocols and understanding the rationale behind them, researchers can effectively manage the risks associated with Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, ensuring a safe and productive laboratory environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 6-Oxo-4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate.
  • Apollo Scientific. (2023, July 11). Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride.
  • PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • Kanerva, L., et al. (2000). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. PubMed. Retrieved from [Link]

  • Unseen. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Angene Chemical. (2025, December 23). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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